molecular formula C6H12N2 B050279 AC-94149 CAS No. 13893-53-3

AC-94149

货号: B050279
CAS 编号: 13893-53-3
分子量: 112.17 g/mol
InChI 键: CAOHBROWLMCZRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AC-94149, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2,3-dimethylbutanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-amino-2,3-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOHBROWLMCZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027759
Record name 2-Amino-2,3-dimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanenitrile, 2-amino-2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13893-53-3
Record name 2-Amino-2,3-dimethylbutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13893-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2,3-dimethylbutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 2-amino-2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-2,3-dimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-2,3-DIMETHYLBUTYRONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V56HJZ5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of AC-94149 Derived Herbicides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicides derived from the chemical intermediate AC-94149, identified as 2-amino-2,3-dimethylbutanenitrile, belong to the imidazolinone class of herbicides. This technical guide provides a comprehensive overview of the mechanism of action of three prominent herbicides synthesized from this intermediate: imazamox (B1671737), imazaquin (B1671739), and imazethapyr (B50286). These herbicides are widely used for broad-spectrum weed control in various crops. Their efficacy stems from the targeted inhibition of a key enzyme in the plant's metabolic pathways, leading to cessation of growth and eventual death of susceptible plant species.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for imidazolinone herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a critical enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][2][3] These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development.

The inhibition of ALS by imidazolinone herbicides is a slow-acting process.[4] Following absorption through the roots and foliage, the herbicide translocates to the meristematic tissues where the demand for amino acids is highest.[5] By binding to the ALS enzyme, the herbicide blocks the production of these essential amino acids, which in turn halts protein synthesis and cell division.[6] This leads to a gradual cessation of plant growth, followed by symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death), ultimately resulting in the death of the susceptible plant.[4][7]

Signaling Pathway Inhibition

The following diagram illustrates the targeted inhibition of the branched-chain amino acid biosynthesis pathway by imidazolinone herbicides.

Imidazolinone_Herbicide_Mechanism_of_Action cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway cluster_inhibition cluster_outcome Outcome Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS 2 molecules alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine alpha_Acetolactate->Valine Leucine Leucine alpha_Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Imidazolinones Imazamox Imazaquin Imazethapyr Imidazolinones->Inhibition Cell_Division Cell Division Protein_Synthesis->Cell_Division Plant_Growth Plant Growth Cell_Division->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death Inhibited Pathway

Caption: Inhibition of Acetolactate Synthase (ALS) by imidazolinone herbicides disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of plant growth and eventual death.

Quantitative Data: Inhibition of Acetolactate Synthase (ALS)

The efficacy of imidazolinone herbicides is quantified by their ability to inhibit the ALS enzyme. This is often expressed as the IC50 value, which is the concentration of the herbicide required to inhibit 50% of the enzyme's activity.

HerbicidePlant SpeciesIC50 Value (µM)Reference
Imazamox Barnyardgrass (Echinochloa crus-galli) (Susceptible)0.8[8]
Barnyardgrass (Echinochloa crus-galli) (Resistant)9.87[8]
Imazaquin Barley (Hordeum vulgare)10 (initial), 0.55 (steady-state)[9]
Arabidopsis thaliana3.0 (Kiapp)[10]
Imazethapyr Red Rice (Oryza spp)1.1 - 1.6[7]
Palmer amaranth (B1665344) (Amaranthus palmeri) (Susceptible)1.8 (mg ai. L⁻¹)[1]
Palmer amaranth (Amaranthus palmeri) (Resistant)159.5 (mg ai. L⁻¹)[1]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol is a generalized method for determining the in vitro inhibition of ALS by herbicides. Specific details may vary based on the plant source and laboratory conditions.

Objective: To measure the activity of the ALS enzyme in the presence of varying concentrations of an imidazolinone herbicide to determine the IC50 value.

Materials:

  • Fresh young leaf tissue from the target plant species

  • Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 20 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate, and 10 µM FAD)

  • Herbicide stock solutions of known concentrations

  • 6 N H2SO4

  • Creatine (B1669601) solution (0.5% w/v)

  • α-naphthol solution (5% w/v in 2.5 N NaOH)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the assay buffer, a specific concentration of the herbicide (or a control with no herbicide), and the enzyme extract.

    • Pre-incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the assay buffer).

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at the controlled temperature.

    • Stop the reaction by adding 6 N H2SO4. This also initiates the decarboxylation of the product, acetolactate, to acetoin (B143602).

    • Incubate the stopped reaction at a higher temperature (e.g., 60°C) for a period (e.g., 15 minutes) to ensure complete conversion to acetoin.

  • Colorimetric Detection:

    • Add the creatine solution followed by the α-naphthol solution to each reaction tube. This will react with acetoin to produce a colored complex.

    • Incubate at room temperature or a slightly elevated temperature for a set time (e.g., 15-30 minutes) to allow for color development.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 525 nm) using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control (no herbicide).

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Measurement of Branched-Chain Amino Acid Levels in Plant Tissue

This protocol outlines a general method for quantifying the in vivo effect of imidazolinone herbicides on the biosynthesis of branched-chain amino acids.

Objective: To measure the levels of valine, leucine, and isoleucine in plant tissues following treatment with an imidazolinone herbicide.

Materials:

  • Plant material (treated with herbicide and untreated controls)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., norvaline)

  • Derivatization agent (e.g., AccQ-Tag™ or similar)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., fluorescence or mass spectrometry)

Procedure:

  • Sample Preparation:

    • Harvest plant tissue at specific time points after herbicide application.

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Extract the amino acids from the powdered tissue using a suitable solvent (e.g., 80% methanol) containing a known amount of an internal standard.

    • Vortex or sonicate the mixture to ensure thorough extraction.

    • Centrifuge the mixture to pellet the solid debris.

    • Collect the supernatant containing the amino acids.

  • Derivatization:

    • Derivatize the amino acids in the extract using a suitable agent to make them detectable by the chosen analytical method (e.g., fluorescence detection). Follow the manufacturer's protocol for the derivatization reagent.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system.

    • Separate the amino acids using a gradient elution program with a suitable mobile phase.

    • Detect and quantify the derivatized amino acids based on their retention times and peak areas compared to known standards.

  • Data Analysis:

    • Calculate the concentration of valine, leucine, and isoleucine in the plant tissue, normalized to the internal standard and the fresh weight of the tissue.

    • Compare the amino acid levels in the herbicide-treated plants to the untreated control plants to determine the effect of the herbicide on their biosynthesis.

Conclusion

Herbicides derived from the this compound intermediate are potent inhibitors of the acetolactate synthase enzyme. By disrupting the biosynthesis of essential branched-chain amino acids, these imidazolinone herbicides effectively control a wide range of weed species. The detailed understanding of their mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the continued development of effective and selective weed management strategies and for managing the evolution of herbicide resistance in weed populations.

References

AC-94149: A Comprehensive Technical Guide on Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-94149, chemically known as 2-Amino-2,3-dimethylbutyronitrile, is a nitrile compound that has garnered attention primarily as a key intermediate in the synthesis of agrochemicals.[1][2] While its application in drug development is not well-documented in publicly available literature, its chemical properties and structure provide a basis for potential derivatization and exploration in medicinal chemistry. This technical guide provides a detailed overview of the chemical properties, structure elucidation, and synthesis of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with the molecular formula C₆H₁₂N₂.[3] A comprehensive summary of its chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 2-amino-2,3-dimethylbutanenitrilePubChem
Synonyms This compound, 2-Amino-2,3-dimethylbutyronitrile[3]
CAS Number 13893-53-3[3]
Molecular Formula C₆H₁₂N₂[3]
Molecular Weight 112.17 g/mol [3]
Appearance Colorless to light yellow liquidECHEMI
Boiling Point 173.5 °C at 760 mmHgLookChem
Density 0.896 ± 0.06 g/cm³ (Predicted)ChemicalBook
Solubility Slightly soluble in Chloroform, MethanolChemicalBook
pKa 5.18 ± 0.25 (Predicted)ChemicalBook
LogP 0.7 at 23℃ and pH 6.1-10.5ChemicalBook

Structure Elucidation

Spectroscopic Data
  • ¹³C NMR Spectroscopy: The presence of distinct carbon environments in the molecule can be confirmed by ¹³C NMR.

  • FTIR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the amine (N-H stretching), nitrile (C≡N stretching), and alkane (C-H stretching) functional groups.

The logical workflow for structure elucidation based on spectroscopic data is illustrated in the following diagram.

structure_elucidation cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Structure Confirmation NMR NMR Spectroscopy (¹H, ¹³C) NMR_data Analyze NMR Shifts and Coupling Constants NMR->NMR_data IR IR Spectroscopy IR_data Identify Functional Group Frequencies IR->IR_data MS Mass Spectrometry MS_data Determine Molecular Ion Peak and Fragmentation MS->MS_data Structure Propose and Confirm Chemical Structure NMR_data->Structure IR_data->Structure MS_data->Structure

A brief, descriptive caption: Structure Elucidation Workflow for this compound.

Experimental Protocols

Synthesis of 2-Amino-2,3-dimethylbutyronitrile

A common method for the synthesis of 2-Amino-2,3-dimethylbutyronitrile is the Strecker amino acid synthesis. A detailed protocol is as follows:

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide and ammonium chloride in a mixture of water and methanol.

  • To this solution, add a concentrated ammonia solution.

  • Cool the mixture in an ice bath and add 3-Methyl-2-butanone dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure 2-Amino-2,3-dimethylbutyronitrile.

The synthesis workflow is depicted in the diagram below.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product ketone 3-Methyl-2-butanone strecker Strecker Synthesis ketone->strecker cyanide Sodium Cyanide cyanide->strecker ammonium Ammonium Chloride + Ammonia ammonium->strecker extraction Extraction with Dichloromethane strecker->extraction purification Vacuum Distillation extraction->purification product This compound (2-Amino-2,3-dimethylbutyronitrile) purification->product

A brief, descriptive caption: Synthesis Workflow of this compound.

Biological Activity and Applications

The primary documented application of this compound is as a chemical intermediate in the synthesis of imidazolinone herbicides.[1] These herbicides are known for their broad-spectrum activity and environmental safety.[4] The conversion of 2-Amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide, a key step in herbicide synthesis, can be achieved through enzymatic hydration using nitrile hydratase from various microorganisms like Rhodococcus qingshengii.[5][6]

While some sources suggest potential applications in the pharmaceutical industry and as a precursor for other bioactive compounds, specific details on its mechanism of action, biological targets, or involvement in signaling pathways in a therapeutic context are not available in the public domain.[7][] The current body of evidence points to its utility in agrochemical manufacturing rather than as a direct therapeutic agent.

The relationship of this compound to its downstream herbicidal products is shown below.

biological_application cluster_starting_material Starting Material cluster_process Biotransformation cluster_intermediate Key Intermediate cluster_final_product Final Product Class ac94149 This compound (2-Amino-2,3-dimethylbutyronitrile) hydration Enzymatic Hydration (Nitrile Hydratase) ac94149->hydration amide 2-Amino-2,3-dimethylbutyramide hydration->amide herbicides Imidazolinone Herbicides amide->herbicides

A brief, descriptive caption: Role of this compound in Herbicide Synthesis.

Conclusion

This compound, or 2-Amino-2,3-dimethylbutyronitrile, is a well-characterized chemical compound with established physical and chemical properties. Its structure has been elucidated through standard spectroscopic methods, and its synthesis is achievable via established organic chemistry protocols like the Strecker synthesis. At present, its primary and well-documented role is in the agrochemical industry as a crucial intermediate for the production of imidazolinone herbicides. For professionals in drug development, while this compound itself does not have known therapeutic applications, its structure presents a scaffold that could be explored for the synthesis of novel bioactive molecules. Further research would be necessary to determine any potential pharmacological activity.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of 2-Amino-2,3-dimethylbutyronitrile, an important intermediate in the production of agrochemicals and a potential building block in pharmaceutical development. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction and Discovery

2-Amino-2,3-dimethylbutyronitrile, with the CAS number 13893-53-3, is a valuable precursor, notably for the synthesis of imidazolinone herbicides. Its discovery is intrinsically linked to the development of the Strecker amino acid synthesis , a fundamental reaction in organic chemistry first reported by Adolph Strecker in 1850.[1] The Strecker synthesis provides a straightforward method for producing α-aminonitriles from aldehydes or ketones, ammonia (B1221849), and a cyanide source.

While the Strecker synthesis has a long history, the first specific synthesis of 2-Amino-2,3-dimethylbutyronitrile from 3-methyl-2-butanone (B44728) (methyl isopropyl ketone) was reported in a 1994 publication from the Northwest University's journal.[2] This adaptation of the classical Strecker reaction opened a viable pathway for the industrial production of this key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-2,3-dimethylbutyronitrile is provided in the table below.

PropertyValue
Molecular Formula C₆H₁₂N₂
Molecular Weight 112.17 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 85-87 °C at 0.94 kPa
Density ~0.896 g/cm³
Solubility Slightly soluble in water; miscible with ether and ethanol

Synthesis of 2-Amino-2,3-dimethylbutyronitrile via Strecker Synthesis

The most common and industrially relevant method for the synthesis of 2-Amino-2,3-dimethylbutyronitrile is the Strecker synthesis, starting from 3-methyl-2-butanone.

Reaction Mechanism

The Strecker synthesis of 2-Amino-2,3-dimethylbutyronitrile proceeds in two main conceptual steps:

  • Imine Formation: 3-Methyl-2-butanone reacts with ammonia to form an imine intermediate. This reaction is typically catalyzed by the presence of an ammonium (B1175870) salt, such as ammonium chloride.

  • Cyanide Addition: A cyanide source, such as sodium cyanide or potassium cyanide, then attacks the electrophilic carbon of the imine, leading to the formation of the final product, 2-Amino-2,3-dimethylbutyronitrile.

Strecker_Mechanism ketone 3-Methyl-2-butanone imine Imine Intermediate ketone->imine + NH₃ ammonia NH₃ cyanide CN⁻ aminonitrile 2-Amino-2,3-dimethylbutyronitrile imine->aminonitrile + CN⁻

Strecker Synthesis Mechanism
Quantitative Data

The following table summarizes typical quantitative data for the Strecker synthesis of 2-Amino-2,3-dimethylbutyronitrile.

ParameterValueReference
Yield 90%[2]
Purity 95%[2]
Reaction Time 4-6 hours[3]
Reaction Temp. < 30 °C[3]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 2-Amino-2,3-dimethylbutyronitrile based on literature procedures.[2][3]

Materials and Reagents
  • 3-Methyl-2-butanone (Methyl Isopropyl Ketone)

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Concentrated Ammonia Solution (NH₄OH)

  • Benzyltriethylammonium Chloride (Phase Transfer Catalyst)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Synthesis Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve NaCN in water and concentrated ammonia. B Add NH₄Cl and Benzyltriethylammonium Chloride. A->B C Add 3-Methyl-2-butanone dropwise, keeping temp < 30°C. B->C D Stir at room temperature for 4-6 hours. C->D E Separate the organic and aqueous layers. D->E F Extract aqueous layer with Dichloromethane. E->F G Combine organic layers and dry with Na₂SO₄. F->G H Filter and remove solvent by distillation. G->H I Purify by vacuum distillation to obtain the final product. H->I

Experimental Workflow for Synthesis

Detailed Steps:

  • In a reaction flask, add sodium cyanide, water, and concentrated ammonia solution. Stir at room temperature until the sodium cyanide is completely dissolved.[3]

  • To this solution, add ammonium chloride and a catalytic amount of benzyltriethylammonium chloride.[3]

  • Under continuous stirring, add 3-methyl-2-butanone dropwise. The rate of addition should be controlled to maintain the reaction temperature below 30°C.[3]

  • After the addition is complete, continue to stir the mixture at room temperature for 4-6 hours.[3]

  • Allow the reaction mixture to stand, leading to the separation of the organic and aqueous layers. Separate the two layers.[3]

  • Extract the aqueous layer twice with dichloromethane.[3]

  • Combine all the organic phases and dry over anhydrous sodium sulfate.[3]

  • Filter the dried organic solution and remove the dichloromethane by distillation at atmospheric pressure.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 85-87°C/0.94 kPa to yield pure 2-Amino-2,3-dimethylbutyronitrile.

Conclusion

The Strecker synthesis provides an efficient and well-established method for the production of 2-Amino-2,3-dimethylbutyronitrile from readily available starting materials. This technical guide has outlined the historical context, key physicochemical properties, a detailed reaction mechanism, and a practical experimental protocol with relevant quantitative data. This information is intended to serve as a valuable resource for researchers and professionals in the fields of agrochemical and pharmaceutical development.

References

The Pivotal Role of AC-94149 in the Synthesis of Imidazolinone Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AC-94149, chemically identified as 2-amino-2,3-dimethylbutyronitrile, serves as a critical intermediate in the chemical synthesis of several widely used imidazolinone herbicides. This technical document provides an in-depth analysis of the function of this compound and its derivatives in the production of these essential agricultural chemicals. It includes detailed experimental methodologies, quantitative data, and visual representations of the synthetic pathways.

The Mechanism of Action of Imidazolinone Herbicides

Imidazolinone herbicides are recognized for their efficacy against a broad spectrum of weed species. Their herbicidal activity stems from the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is also known as acetolactate synthase (ALS).[1][2] This enzyme plays a vital role in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—within plants.[1][2] By disrupting this essential metabolic pathway, the herbicides induce a deficiency of these amino acids, leading to the cessation of plant growth and eventual death. Notably, the AHAS enzyme is absent in mammals, a factor that contributes to the low mammalian toxicity profile of this class of herbicides.[3]

Synthesis and Conversion of this compound

The synthesis of this compound (2-amino-2,3-dimethylbutyronitrile) originates from methyl isopropyl ketone, which undergoes a reaction with sodium cyanide and ammonium (B1175870) chloride in an aqueous ammonia (B1221849) solution.[4][5]

For the synthesis of many imidazolinone herbicides, the nitrile group of this compound must first be hydrolyzed to an amide, yielding 2-amino-2,3-dimethylbutyramide (B41022). This transformation can be accomplished through both chemical and enzymatic routes.

Chemical Hydrolysis

A prevalent method for this conversion involves the treatment of 2-amino-2,3-dimethylbutyronitrile with concentrated sulfuric acid, followed by a neutralization step using ammonium hydroxide (B78521).[4][6]

Enzymatic Hydrolysis

In line with the principles of green chemistry, an alternative and more environmentally sustainable approach employs nitrile hydratase enzymes. These biocatalysts, often derived from microorganisms such as Rhodococcus boritolerans, facilitate the hydration of the nitrile to the corresponding amide.[7][8] This enzymatic method is characterized by its high yields and purity, achieved under mild reaction conditions.[6][9]

The Core Role of this compound Derivatives in Herbicide Synthesis

The amide derivative of this compound, 2-amino-2,3-dimethylbutyramide, is a fundamental building block in the construction of the imidazolinone heterocyclic core. This is achieved through a condensation reaction with a substituted pyridine-2,3-dicarboxylic acid derivative, which can be in the form of an anhydride (B1165640) or an ester.

Imazethapyr (B50286) Synthesis

The synthesis of imazethapyr can be achieved by reacting 5-ethyl-2,3-pyridinedicarboxylic anhydride with either 2-amino-2,3-dimethylbutyronitrile or 2-amino-2,3-dimethylbutyramide. A patented process describes the reaction of the anhydride with the nitrile to form an intermediate that is subsequently hydrolyzed and cyclized to produce imazethapyr.[10] An alternative strategy involves the direct condensation of 5-ethyl-2,3-pyridinedicarboxylic acid diethyl ester with 2-amino-2,3-dimethylbutyramide, a reaction that is catalyzed by a base such as sodium methoxide (B1231860).[11]

Imazamox (B1671737) Synthesis

The production of imazamox is carried out through the reaction of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester with (±)-2-amino-2,3-dimethylbutyramide. This condensation is conducted in the presence of a strong base, typically sodium or potassium tert-butoxide.[12]

Imazaquin (B1671739) Synthesis

For the synthesis of imazaquin, 2-amino-2,3-dimethylbutyramide is reacted with quinoline-2,3-dicarboxylic anhydride. The resulting intermediate undergoes a base-catalyzed cyclization, commonly with sodium hydroxide, to yield the final imazaquin product.[4]

Quantitative Data Summary

Table 1: Synthesis of 2-Amino-2,3-dimethylbutyramide from this compound

Method Reagents Key Conditions Yield (%) Purity (%) Reference
Chemical 2-amino-2,3-dimethylbutyronitrile, conc. H₂SO₄, conc. NH₄OH Temperature < 25°C during H₂SO₄ addition, then 100°C for 1h 81.7 - 91 Not Specified [4][6]
Enzymatic 2-amino-2,3-dimethylbutyronitrile, Rhodococcus boritolerans CCTCC M 208108 Biphasic system (n-hexane/water), 10°C 91 Not Specified [7]

| Microbiological | 2-amino-2,3-dimethylbutyronitrile, Nocardia globerula CCTCC NO: M209214 | pH 6.0-10.0, 20-40°C | 90.5 | 98.5 |[9] |

Table 2: Synthesis of Imazethapyr

Method Reactants Catalyst/Base Solvent Yield (%) Purity (%) Reference
Continuous Synthesis 5-ethylpyridine-2,3-carboxylic acid diethyl ester, 2-amino-2,3-dimethylbutyramide Sodium methoxide Toluene 75 - 85 97 [11]
Batch Synthesis 5-ethylpyridine-2,3-dicarboxylic acid, 2-amino-2,3-dimethylbutanamide Potassium ethoxide Chlorobenzene 90.8 98.7 [13]

| Anhydride Route | 5-ethyl-2,3-pyridinedicarboxylic anhydride, 2-amino-2,3-dimethylbutyronitrile | - | Not Specified | Satisfactory | Not Specified |[10] |

Table 3: Synthesis of Imazamox

Reactants Base Solvent Yield (%) Reference

| 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester, (±)-2-amino-2,3-dimethylbutyramide | Sodium or Potassium tert-butoxide | Toluene or Xylene | 72.1 |[12] |

Table 4: Synthesis of Imazaquin

Reactants Base Solvent Yield (%) Reference

| 2-amino-2,3-dimethylbutyramide, quinoline-2,3-dicarboxylic anhydride | Sodium hydroxide (for cyclization) | Acetonitrile | 82 |[4] |

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of 2-amino-2,3-dimethylbutyramide[4]
  • In a cooled reaction vessel, add 0.1 mol of 2-amino-2,3-dimethylbutyronitrile dropwise to 29.7 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 25°C.

  • Gradually heat the reaction mixture to 100°C and hold at this temperature for 1 hour to facilitate the hydrolysis of the nitrile group.

  • After cooling the reaction mixture, slowly introduce 85 mL of concentrated ammonium hydroxide, carefully controlling the temperature to not exceed 75°C.

  • Extract the aqueous solution with dichloroethane to recover the product.

  • Dry the combined organic phases, remove the solvent under reduced pressure, and recrystallize the crude product to obtain pure 2-amino-2,3-dimethylbutyramide.

Protocol 2: Continuous Flow Synthesis of Imazethapyr[11]
  • Prepare a solution of 2-amino-2,3-dimethylbutyramide and sodium methoxide in toluene, with a suggested weight ratio of 50:1 (amide:methoxide).

  • Separately, prepare a solution of 5-ethylpyridine-2,3-carboxylic acid diethyl ester in toluene.

  • Utilizing volumetric pumps, continuously feed both solutions into a heated reactor. A suggested weight ratio for the feed is 100:51 (ester solution:amide solution).

  • Maintain the internal temperature of the reactor at 55°C and a residence time of 12 hours.

  • The effluent from the reactor is directed to a continuous extraction unit, where it is washed first with water, followed by an acidic aqueous solution (hydrochloric acid) to achieve a pH of 5 in the aqueous phase.

  • The organic phase is then separated and fed into a thin-film evaporator to remove the toluene, yielding the crude imazethapyr product.

Protocol 3: Synthesis of Imazaquin[4]
  • Dissolve 40 g of 2-amino-2,3-dimethylbutyramide in 500 mL of acetonitrile.

  • To this solution, add 60 g of quinoline-2,3-dicarboxylic anhydride.

  • Heat the reaction mixture to a temperature of 50-60°C for a duration of 2 hours.

  • Allow the mixture to cool to ambient temperature and collect the precipitated solid intermediate by filtration.

  • Dissolve the isolated solid in 435 mL of a 1.5 mol/L aqueous sodium hydroxide solution.

  • Heat this solution to 80-85°C for 2 hours to induce cyclization.

  • Isolate the resulting imidazolinic acid product from the reaction mixture.

Visual Representations of Synthetic and Biological Pathways

G cluster_0 Synthesis of this compound cluster_1 Hydrolysis to Amide cluster_2 Imidazolinone Herbicide Synthesis Methyl Isopropyl Ketone Methyl Isopropyl Ketone This compound This compound (2-amino-2,3-dimethylbutyronitrile) Methyl Isopropyl Ketone->this compound NaCN, NH4Cl, NH3(aq) AC_94149_2 This compound Amide 2-amino-2,3-dimethylbutyramide AC_94149_2->Amide H2SO4 or Nitrile Hydratase Amide_2 2-amino-2,3-dimethylbutyramide Imidazolinone Imidazolinone Herbicide Amide_2->Imidazolinone Pyridine_Derivative Substituted Pyridine-2,3-dicarboxylic acid anhydride/ester Pyridine_Derivative->Imidazolinone

Caption: General synthesis pathway from starting materials to imidazolinone herbicides via this compound.

G start Start: Prepare Solutions feed Feed Solutions into Continuous Reactor start->feed react React at 55°C (12h residence time) feed->react extract Continuous Extraction (Water, HCl) react->extract separate Separate Organic Phase extract->separate evaporate Evaporate Solvent (Thin-film evaporator) separate->evaporate end End: Imazethapyr Product evaporate->end

Caption: Experimental workflow for the continuous synthesis of Imazethapyr.

G AHAS AHAS Enzyme BCAA Branched-Chain Amino Acids (Val, Leu, Ile) AHAS->BCAA catalyzes Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Imidazolinone Imidazolinone Herbicide Imidazolinone->AHAS inhibits

Caption: Signaling pathway illustrating the mechanism of action of imidazolinone herbicides.

References

Foundational Research on 2-Amino-2,3-dimethylbutyronitrile (CAS 13893-53-3): A Technical Guide to its Enzymatic Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth guide to the foundational research surrounding CAS 13893-53-3, chemically identified as 2-Amino-2,3-dimethylbutyronitrile (ADBN). The primary focus of research on this compound is its role as a key precursor in the biocatalytic synthesis of 2-amino-2,3-dimethylbutyramide (B41022) (ADBA), a significant intermediate in the production of imidazolinone herbicides. This document summarizes the core quantitative data from pivotal studies, details the experimental protocols for its enzymatic conversion, and visualizes the key pathways and workflows.

Core Concepts and Applications

2-Amino-2,3-dimethylbutyronitrile is a nitrile intermediate primarily utilized in the agrochemical and pharmaceutical industries.[] Its principal application lies in its enzymatic hydration to ADBA, a reaction catalyzed by the enzyme nitrile hydratase (NHase).[2][3] This biocatalytic route is favored for its high efficiency and specificity under mild reaction conditions, offering a green chemistry alternative to traditional chemical synthesis methods.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on the enzymatic conversion of ADBN to ADBA. These studies primarily utilize whole-cell biocatalysts from Rhodococcus species, which are known to harbor cyanide-resistant nitrile hydratases.[2][5]

Table 1: Optimized Reaction Conditions for ADBA Production

ParameterRhodococcus boritolerans CCTCC M 208108Rhodococcus qingshengii
Reaction System n-hexane/water biphasic system (30/70 v/v)Aqueous system
Temperature 10°C10°C
pH 9.3 (initial)Not specified
Substrate Conc. Fed-batchNot specified
Biocatalyst Whole cellsWhole cells
Reference [2][]

Table 2: Performance Metrics of Enzymatic ADBA Synthesis

MetricRhodococcus boritolerans CCTCC M 208108Rhodococcus qingshengii
Product Concentration 50 g/L33.8 g/L
Yield 91%84.5%
Catalyst Productivity 6.3 g product/g catalyst (initial)Not specified
Catalyst Reusability At least twiceNot specified
Reference [2][]

Experimental Protocols

This section details the methodologies for key experiments in the study of ADBN conversion.

Microbial Cultivation and Whole-Cell Biocatalyst Preparation

A common protocol for preparing the whole-cell biocatalyst involves the cultivation of a suitable microorganism, such as Rhodococcus boritolerans or Rhodococcus erythropolis.

  • Microorganism and Culture Conditions : Rhodococcus erythropolis can be maintained on a nutrient agar (B569324) medium. A seed culture is prepared by inoculating a single colony into a nutrient medium and incubating at 25°C for 24 hours on a rotary shaker. This seed culture is then transferred to a larger production medium and grown for 60 hours at 25°C.[6]

  • Cell Harvesting : After cultivation, the microbial cells are harvested by centrifugation. The cell pellet is washed with a suitable buffer (e.g., phosphate (B84403) buffer) to remove residual medium components.[7] The resulting wet cell mass is then used as the whole-cell biocatalyst for the hydration reaction.

Enzymatic Hydration of 2-Amino-2,3-dimethylbutyronitrile (ADBN)

The enzymatic conversion of ADBN to ADBA is typically carried out in a batch or fed-batch reactor.

  • Reaction Setup : The reaction mixture contains the whole-cell biocatalyst suspended in a buffer solution (e.g., phosphate buffer, pH 7.0). The substrate, ADBN, is then added to the reaction mixture. For biphasic systems, an organic solvent such as n-hexane is added.[2]

  • Reaction Conditions : The reaction is conducted at a controlled temperature, often around 10°C, to minimize the inhibition of the nitrile hydratase by cyanide, which can be liberated from the ADBN substrate.[2] The pH of the reaction is also a critical parameter and is typically maintained in the neutral to slightly alkaline range.[2][6]

  • Monitoring and Analysis : The progress of the reaction is monitored by taking samples at regular intervals and analyzing the concentrations of the substrate (ADBN) and the product (ADBA). This is often done using techniques such as gas chromatography or high-performance liquid chromatography (HPLC).

Nitrile Hydratase Activity Assay

The activity of the nitrile hydratase enzyme is a key parameter to measure.

  • Assay Principle : The assay measures the rate at which the enzyme converts a nitrile substrate to its corresponding amide.

  • Procedure : A known amount of the whole-cell biocatalyst or a cell-free extract is added to a buffered solution containing a specific concentration of the nitrile substrate. The reaction is allowed to proceed for a defined period under controlled temperature and pH. The reaction is then stopped, typically by adding an acid, and the amount of amide produced is quantified.[6][8][9] One unit of nitrile hydratase activity is often defined as the amount of enzyme that produces 1 µmol of amide per minute under the specified assay conditions.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the core processes involved in the foundational research of CAS 13893-53-3.

Enzymatic_Hydration_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product ADBN 2-Amino-2,3-dimethylbutyronitrile (ADBN) NHase Nitrile Hydratase (from Rhodococcus sp.) ADBN->NHase H2O Water (H₂O) H2O->NHase ADBA 2-Amino-2,3-dimethylbutyramide (ADBA) NHase->ADBA Catalytic Hydration

Caption: Enzymatic hydration of ADBN to ADBA by nitrile hydratase.

Experimental_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Cultivation Microbial Cultivation (Rhodococcus sp.) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing (Buffer) Harvesting->Washing ReactionSetup Reaction Setup (Biocatalyst + Buffer + ADBN) Washing->ReactionSetup Incubation Incubation (Controlled Temp & pH) ReactionSetup->Incubation Sampling Sampling Incubation->Sampling Analysis Product Analysis (HPLC/GC) Sampling->Analysis Data Data Interpretation (Yield, Concentration) Analysis->Data

Caption: General experimental workflow for ADBN conversion.

Conclusion

The foundational research on CAS 13893-53-3, 2-Amino-2,3-dimethylbutyronitrile, is centered on its efficient and environmentally friendly enzymatic conversion to 2-amino-2,3-dimethylbutyramide. The use of whole-cell biocatalysts, particularly from cyanide-resistant Rhodococcus strains, has demonstrated high yields and product concentrations under optimized conditions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and related biocatalytic processes. Further research may focus on enzyme engineering to enhance catalytic efficiency and stability, as well as process optimization for industrial-scale production.

References

Physicochemical Properties of 2-Amino-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-2,3-dimethylbutyronitrile as a Chiral Ligand Precursor

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-2,3-dimethylbutyronitrile, a versatile chiral building block. The document details its physicochemical properties, synthesis, and chiral resolution. It further explores its potential as a precursor for various classes of chiral ligands used in asymmetric catalysis, providing detailed hypothetical, yet chemically robust, protocols for the synthesis of these valuable molecules.

2-Amino-2,3-dimethylbutyronitrile, also known as α-amino-isovaleronitrile, is a valuable synthetic intermediate characterized by a quaternary chiral center.[1] Its physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 13893-53-3[1][2]
Molecular Formula C₆H₁₂N₂[2]
Molecular Weight 112.17 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 43 °C[2]
Density 0.896 ± 0.06 g/cm³ (Predicted)[2]
Vapor Pressure 1.26 mmHg at 25°C[1]
pKa 5.18 ± 0.25 (Predicted)[1]
Solubility Slightly soluble in Chloroform, Methanol[1]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[1]

Synthesis and Chiral Resolution

The standard synthesis of 2-amino-2,3-dimethylbutyronitrile proceeds via a Strecker-type reaction. The resulting racemic mixture can be resolved to yield enantiopure aminonitriles, which are critical for the synthesis of chiral ligands.

Experimental Protocol: Synthesis of Racemic 2-Amino-2,3-dimethylbutyronitrile[1]
  • Reaction Setup : To a suitable reaction flask, add sodium cyanide, water, and concentrated ammonia. Stir at room temperature until the sodium cyanide is completely dissolved.

  • Reagent Addition : Add ammonium (B1175870) chloride (NH₄Cl) and a phase transfer catalyst such as benzyltriethylammonium chloride.

  • Strecker Reaction : While stirring, add methyl isopropyl ketone dropwise. Maintain the reaction temperature below 30°C during the addition.

  • Reaction Completion : After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Work-up : Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase. Extract the aqueous phase twice with dichloromethane.

  • Isolation : Combine all organic phases and dry over anhydrous sodium sulfate. Filter the solution and distill the filtrate under atmospheric pressure to recover the dichloromethane.

  • Purification : Evaporate any residual unreacted methyl isopropyl ketone and then perform vacuum distillation, collecting the fraction at 85–87°C / 0.94 kPa to yield the final product.

Experimental Protocol: Chiral Resolution[3]
  • Salt Formation : Prepare an ice-cold solution of L-(+)-tartaric acid in water. Slowly add the racemic 2-amino-2,3-dimethylbutyronitrile to this solution while maintaining the cold temperature.

  • Precipitation : A precipitate of the diastereomeric tartrate salt will form. Collect this solid by filtration.

  • Washing : Wash the collected precipitate with a small amount of ice-cold water and air dry. This isolates one diastereomeric salt.

  • Isolation of Enantiomer : Treat the filtrate from step 2 with concentrated ammonia. Extract the aqueous solution three times with diethyl ether.

  • Purification : Combine the ether extracts, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield enantiomerically enriched (-)-2-amino-2,3-dimethylbutyronitrile.

G cluster_synthesis Synthesis Workflow cluster_resolution Chiral Resolution Workflow ketone Methyl Isopropyl Ketone racemate Racemic 2-Amino-2,3- dimethylbutyronitrile ketone->racemate Strecker Synthesis (aq. solution, RT, 4-6h) reagents NaCN, NH₄Cl, Concentrated NH₃ reagents->racemate salt Diastereomeric Tartrate Salt (Solid) racemate->salt Precipitation filtrate Filtrate containing other diastereomer racemate->filtrate tartaric L-(+)-Tartaric Acid tartaric->salt enantiomer (-)-2-Amino-2,3- dimethylbutyronitrile filtrate->enantiomer 1. NH₃ work-up 2. Extraction G start Enantiopure 2-Amino-2,3-dimethylbutyronitrile diamine Chiral 1,2-Diamine start->diamine Nitrile Reduction reductant 1. LiAlH₄ or BH₃·SMe₂ 2. Aqueous Work-up reductant->diamine final_ligand Final Diamine Ligand (e.g., TsDPEN analogue) diamine->final_ligand Derivatization ligand N-Arylation / N-Alkylation ligand->final_ligand G start Enantiopure Aminonitrile amino_acid Chiral α-Amino Acid (Valine analogue) start->amino_acid hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) hydrolysis->amino_acid amino_alcohol Chiral Amino Alcohol amino_acid->amino_alcohol reduction Reduction (e.g., BH₃·SMe₂) reduction->amino_alcohol pn_ligand Chiral P,N-Ligand amino_alcohol->pn_ligand phosphine Coupling with Phosphine Moiety phosphine->pn_ligand

References

Preliminary Investigation of AC-94149: From Chemical Intermediate to Biological Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Chemical Development Professionals

Introduction

Initial inquiries into the biological activity of AC-94149 for drug development have revealed a case of mistaken identity. Comprehensive searches across chemical and patent databases have conclusively identified this compound as an alternative name for the chemical compound 2-amino-2,3-dimethylbutyronitrile .[1][2][3][4] This compound is not a therapeutic agent but rather a crucial intermediate in the synthesis of a class of herbicides.[4][5] This guide, therefore, pivots from a pharmaceutical focus to a detailed examination of this compound's established role in agrochemical production, providing valuable insights for researchers and professionals in chemical synthesis and herbicide development.

Chemical Identity and Properties

This compound, or 2-amino-2,3-dimethylbutyronitrile, is a substituted nitro compound with the chemical formula C6H12N2.[2] Its primary application lies in its function as a precursor for various imidazolinone herbicides.[4] The structural and identifying information for this compound is summarized in the table below.

Identifier Value Source
Common Name2-amino-2,3-dimethylbutyronitrile[2][4]
SynonymThis compound[2][5]
CAS Number13893-53-3[2][4]
Molecular FormulaC6H12N2[2]
Primary UseIntermediate in herbicide synthesis[4][5]
Herbicide ClassImidazolinone Herbicides[4]

Role in Herbicide Synthesis

This compound is a key building block in the manufacturing process of imidazolinone herbicides.[4] These herbicides are widely used in agriculture to control a broad spectrum of weeds. The general synthetic pathway involves the reaction of 2-amino-2,3-dimethylbutyronitrile with other chemical precursors to form the characteristic imidazolinone ring structure.

Synthesis_Pathway AC94149 This compound (2-amino-2,3-dimethylbutyronitrile) Reaction Chemical Synthesis AC94149->Reaction Precursors Other Chemical Precursors Precursors->Reaction Imidazolinone Imidazolinone Herbicides Reaction->Imidazolinone

Figure 1: Generalized synthesis pathway of imidazolinone herbicides from this compound.

Biological Activity of Imidazolinone Herbicides

While this compound itself does not have a direct biological application, the end-products of its synthesis, the imidazolinone herbicides, exhibit potent biological activity in plants. Their mechanism of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides prevent the synthesis of essential proteins, leading to the death of susceptible plants. This specific mode of action is what makes them effective as selective herbicides.

Signaling_Pathway cluster_pathway Plant Biosynthesis Pathway Imidazolinone Imidazolinone Herbicides AHAS Acetohydroxyacid Synthase (AHAS/ALS) Imidazolinone->AHAS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->AminoAcids ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth and Development ProteinSynthesis->PlantGrowth Inhibition Inhibition

Figure 2: Mechanism of action of imidazolinone herbicides.

Experimental Protocols

Detailed experimental protocols for the synthesis of imidazolinone herbicides from this compound are proprietary to the manufacturers and are not publicly available. However, a general experimental workflow for evaluating the efficacy of the resulting herbicides would typically involve the following stages:

  • In Vitro Enzyme Assay:

    • Objective: To determine the inhibitory activity of the synthesized herbicide on the AHAS enzyme.

    • Methodology: The AHAS enzyme is isolated and purified from a target plant species. The enzyme activity is measured in the presence and absence of varying concentrations of the herbicide. The IC50 value (the concentration of herbicide required to inhibit 50% of the enzyme activity) is then calculated.

  • Whole Plant Bioassay:

    • Objective: To assess the herbicidal efficacy on target weed species and crop safety.

    • Methodology: Seeds of various weed and crop species are planted in a controlled environment (greenhouse). At a specific growth stage, the plants are treated with different doses of the herbicide formulation. The level of weed control and crop injury is evaluated at set time points after treatment.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AC94149 This compound Synthesis Synthesis of Imidazolinone Herbicide AC94149->Synthesis EnzymeAssay AHAS Enzyme Inhibition Assay Synthesis->EnzymeAssay IC50 Determine IC50 Value EnzymeAssay->IC50 GreenhouseAssay Whole Plant Greenhouse Bioassay EnzymeAssay->GreenhouseAssay Efficacy Assess Weed Control and Crop Safety GreenhouseAssay->Efficacy

References

Core Characteristics of Imidazolinone Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of imidazolinone herbicides. It covers their mechanism of action, chemical properties, and the experimental protocols used to evaluate their efficacy and environmental fate.

Introduction to Imidazolinone Herbicides

The imidazolinones are a major class of herbicides discovered in the 1970s, widely used for the selective pre- and post-emergence control of a broad spectrum of annual and perennial grass and broadleaf weeds.[1][2] Their chemical backbone consists of an imidazolinone ring with an attached carboxylic acid group; variations in the appended ring structure (e.g., pyridine, quinoline, or benzene) differentiate the various active ingredients within the class.[3] This structural diversity influences their herbicidal activity, crop selectivity, and environmental behavior.[1]

Mechanism of Action

Imidazolinone herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5][6] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[3][7] As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a cessation of cell division and growth, primarily in the meristematic tissues of susceptible plants.[7] The death of the plant is slow, often taking several weeks, with initial symptoms appearing at the growing points.[7] The specificity of this mode of action is a key advantage, as the AHAS enzyme is not present in animals, contributing to the low mammalian toxicity of this herbicide class.[8][9]

The signaling pathway for the herbicidal action of imidazolinones is depicted below.

Imidazolinone_Mode_of_Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis Acetolactate->BCAA_synthesis Proteins Proteins & Cell Growth BCAA_synthesis->Proteins Imidazolinone Imidazolinone Herbicide Imidazolinone->ALS Inhibition

Caption: Mode of action of imidazolinone herbicides.

Physicochemical Properties

The environmental fate and efficacy of imidazolinone herbicides are dictated by their physicochemical properties. These herbicides are weak acids, and their behavior, particularly soil sorption and mobility, is highly dependent on soil pH.[8][10] The key physicochemical properties for several common imidazolinone herbicides are summarized in the table below.

PropertyImazapyrImazapicImazethapyrImazamoxImazaquinImazamethabenz-methyl
Molecular Weight ( g/mol ) 261.28[4]275.30[11]289.33[7]305.33[12]311.33[13]288.3 (para) / 288.3 (meta)[14][15]
Water Solubility (mg/L) 11,272 (25°C)[10]2,200 (25°C)[16]1,400 (25°C)[17]4,160 (20°C)[12][18]60 (25°C)[19][20]1,370 (para) / 850 (meta) at 20°C
Melting Point (°C) 169-171[21]204-206[11]169-173[17]165.5-167.2[6]219-224 (decomposes)[3][19]143-151 (para)[14]
Vapor Pressure (Pa) <2.66 x 10⁻⁶ (25°C)<8.53 x 10⁻⁷ (25°C)<1.33 x 10⁻⁶ (60°C)<1.33 x 10⁻⁵ (25°C)[6]<2.66 x 10⁻⁶ (25°C)1.1 x 10⁻⁵ (para) / 3.3 x 10⁻⁵ (meta) at 25°C
pKa 3.8[8]~3.92.1, 3.9[7]2.3, 3.3, 10.8[18]3.8[19]-
Log P (octanol/water) 1.3 (pH 7)0.393 (pH 4-6)[11]1.49 (pH 7)[7]0.73[18]2.2 (pH 7)[19]1.96 (para) / 2.05 (meta)
Soil Half-life (days) 25-141[10]7-150 (typically ~120)[16]60-9027-65[9]~60[3]30-60

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay (In Vivo)

This protocol provides a method for determining the inhibitory effect of imidazolinones on ALS activity within living plant tissue. The assay relies on the accumulation of acetolactate, the substrate for the subsequent enzyme in the pathway, which is inhibited by a chemical agent.

Methodology:

  • Plant Material: Grow susceptible weed or crop species under controlled greenhouse conditions to a specified growth stage (e.g., 3-4 true leaves).

  • Herbicide Application: Treat plants with a range of imidazolinone herbicide concentrations. Include an untreated control group.

  • Inhibitor Application: At a set time post-herbicide treatment, apply 1,1-cyclopropanedicarboxylic acid (CPCA) via foliar spray. CPCA inhibits ketol-acid reductoisomerase, the enzyme that consumes acetolactate, causing it to accumulate.[22]

  • Tissue Harvest: After a defined incubation period (e.g., 6-24 hours) following CPCA application, harvest leaf tissue from both treated and control plants.[23]

  • Extraction: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder. Extract the acetolactate by homogenizing the tissue in a suitable buffer.

  • Decarboxylation: Transfer the extract to a new tube and add sulfuric acid. Heat the mixture in a water bath (e.g., 60°C for 30 minutes) to convert acetolactate to acetoin (B143602).

  • Colorimetric Reaction: Add creatine (B1669601) and α-naphthol solutions to the mixture and incubate at room temperature to allow for color development. The acetoin reacts with these reagents to form a colored complex.[24]

  • Quantification: Measure the absorbance of the solution at 525 nm using a spectrophotometer.[24]

  • Data Analysis: Calculate the concentration of acetoin based on a standard curve. Express ALS activity as the amount of acetolactate accumulated per unit of time per gram of tissue. Determine the I₅₀ value (the concentration of herbicide required to inhibit ALS activity by 50%).[23]

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol outlines a standard method for assessing the herbicidal efficacy of imidazolinones on target weed species under controlled conditions.

Methodology:

  • Seed Germination: Germinate seeds of the target weed species and a known susceptible standard population in petri dishes or germination trays with appropriate substrate and environmental conditions (light, temperature).[25]

  • Transplanting: Once seedlings reach a uniform size (e.g., cotyledon to first true leaf stage), transplant them into individual pots filled with a standardized potting medium.[25]

  • Acclimatization: Allow plants to establish in the greenhouse for a set period until they reach the desired growth stage for treatment (e.g., 3-4 leaf stage).

  • Herbicide Application: Prepare a series of herbicide dilutions to create a dose-response curve. Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.[1] Include an untreated control.

  • Evaluation: Place the treated plants back in the greenhouse. Evaluate herbicidal injury at set time intervals (e.g., 7, 14, and 21 days after treatment).[1] Assessments can include visual injury ratings (on a scale of 0% = no effect to 100% = complete death) and plant biomass (fresh or dry weight) measurements.[1]

  • Data Analysis: Analyze the dose-response data using appropriate statistical models (e.g., log-logistic regression) to determine the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) or LD₅₀ (the lethal dose for 50% of the population).

Uptake, Translocation, and Metabolism Studies Using Radiolabeled Herbicides

This protocol describes the use of ¹⁴C-labeled imidazolinones to trace their movement and breakdown within plants.

Methodology:

  • Plant Preparation: Grow plants to the appropriate stage as described in the whole-plant bioassay.

  • Radiolabeled Herbicide Application: Prepare a treatment solution containing the commercial formulation of the imidazolinone herbicide, any required adjuvants, and a known amount of the ¹⁴C-labeled herbicide.[26]

  • Application: Apply a small, precise volume (e.g., 1-10 µL) of the radiolabeled solution to a specific location on a single leaf of each plant using a microsyringe.[26]

  • Harvesting: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

  • Uptake Measurement: At each harvest, wash the treated leaf with a solution (e.g., water:acetone mix) to remove unabsorbed herbicide from the leaf surface. Analyze the radioactivity in the leaf wash using a liquid scintillation counter (LSC). The amount of herbicide absorbed is the total applied radioactivity minus the radioactivity recovered in the wash.

  • Translocation Analysis:

    • Autoradiography: Press the harvested plant flat and expose it to a phosphor screen or X-ray film. The emitted radiation from the ¹⁴C will create an image showing the distribution of the herbicide throughout the plant.[27]

    • Combustion Analysis: Dissect the plant into different parts (e.g., treated leaf, leaves above treated leaf, leaves below treated leaf, stem, roots). Combust each plant part in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC. This provides a quantitative measure of how much herbicide translocated to each plant part.[28]

  • Metabolism Analysis: Extract compounds from plant tissues and use techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent herbicide and its metabolites.[29]

Radiolabeled_Herbicide_Workflow start Start: Grow Plants apply Apply ¹⁴C-Imidazolinone to a single leaf start->apply harvest Harvest Plants at Time Intervals apply->harvest wash Wash Treated Leaf harvest->wash dissect Dissect Plant into Parts harvest->dissect lsc_wash Quantify Unabsorbed Herbicide (LSC) wash->lsc_wash end End: Data Analysis lsc_wash->end autorad Autoradiography (Qualitative Translocation) dissect->autorad combust Combustion & LSC (Quantitative Translocation) dissect->combust extract Metabolite Extraction dissect->extract autorad->end combust->end hplc HPLC / LC-MS Analysis (Metabolism) extract->hplc hplc->end

Caption: Workflow for a radiolabeled herbicide study.

Conclusion

Imidazolinone herbicides remain a critical tool in modern weed management. Their specific mode of action, inhibiting the AHAS enzyme, provides effective control over a wide range of weed species with favorable toxicological profiles for non-plant organisms. A thorough understanding of their physicochemical properties is essential for predicting their environmental behavior and optimizing their use to maximize efficacy while minimizing off-target effects. The experimental protocols detailed in this guide provide a framework for the continued research and development of this important class of herbicides.

References

An In-depth Technical Guide to the Acetohydroxyacid Synthase (AHAS) Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine.[1][2] This pathway is essential for plants, bacteria, and fungi, but absent in animals, making AHAS an ideal target for the development of herbicides and antimicrobial agents.[1][2] This guide provides a comprehensive overview of the AHAS inhibition pathway, detailing the enzyme's mechanism, the various classes of inhibitors, their modes of action, and the downstream consequences of inhibition. Furthermore, it presents a compilation of quantitative inhibition data, detailed experimental protocols for studying AHAS, and visual diagrams of the key pathways and workflows.

The Acetohydroxyacid Synthase (AHAS) Enzyme

Function and Catalytic Mechanism

AHAS catalyzes the initial step in the biosynthesis of BCAAs. Specifically, it facilitates the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate, or one molecule of pyruvate and one molecule of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate.[1][2] This enzymatic reaction is dependent on three essential cofactors: thiamine (B1217682) diphosphate (B83284) (ThDP), flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion, typically Mg²⁺.[1]

The catalytic cycle begins with the decarboxylation of pyruvate, leading to the formation of a hydroxyethyl-ThDP intermediate. This intermediate then attacks a second ketoacid substrate (either another pyruvate or 2-ketobutyrate) to form the final product and regenerate the ThDP cofactor.

dot

AHAS_Mechanism Pyruvate1 Pyruvate Hydroxyethyl_ThDP Hydroxyethyl-ThDP Intermediate Pyruvate1->Hydroxyethyl_ThDP Decarboxylation CO2 CO2 Pyruvate1->CO2 ThDP Thiamine Diphosphate (ThDP) ThDP->Hydroxyethyl_ThDP Hydroxyethyl_ThDP->ThDP Product 2-Acetolactate / 2-Aceto-2-hydroxybutyrate Hydroxyethyl_ThDP->Product Condensation Pyruvate2 Pyruvate / 2-Ketobutyrate Pyruvate2->Product

Figure 1: Catalytic mechanism of AHAS.
AHAS as a Drug and Herbicide Target

The absence of the BCAA synthesis pathway in animals makes AHAS an attractive target for selective toxicity.[1][2] Inhibition of this enzyme leads to a deficiency in essential amino acids, ultimately causing cessation of growth and death in the affected organisms. This principle has been successfully exploited in the development of a wide range of commercial herbicides.[1] More recently, the potential of AHAS inhibitors as antifungal and antibacterial agents is being actively explored.

Classes and Mechanisms of AHAS Inhibitors

Several distinct chemical classes of AHAS inhibitors have been developed, primarily as herbicides. These include the sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-benzoates (PYBs), and sulfonylamino-carbonyl-triazolinones (SCTs).[1]

Competitive Inhibition and Beyond

While these inhibitors are not structural analogs of the enzyme's substrates, they bind to a channel leading to the active site, thereby blocking substrate access.[3] However, the mechanism of inhibition is more complex than simple competitive binding. Many AHAS inhibitors exhibit a phenomenon known as "slow-binding" or "accumulative" inhibition.[4] This involves a time-dependent increase in the potency of inhibition, which is attributed to conformational changes in the enzyme upon inhibitor binding and, in some cases, oxidative inactivation and modification of the ThDP cofactor.[2][4]

dot

Inhibition_Mechanism Inhibitor AHAS Inhibitor (e.g., Sulfonylurea, Imidazolinone) Inhibitor_AHAS_Complex Inhibitor-AHAS Complex Inhibitor->Inhibitor_AHAS_Complex AHAS Active AHAS Enzyme AHAS->Inhibitor_AHAS_Complex Inhibited_AHAS Inhibited AHAS (Substrate Access Blocked) Inhibitor_AHAS_Complex->Inhibited_AHAS Oxidative_Stress Oxidative Stress Inhibitor_AHAS_Complex->Oxidative_Stress ThDP_Modification ThDP Cofactor Modification Oxidative_Stress->ThDP_Modification Inactive_AHAS Inactive AHAS ThDP_Modification->Inactive_AHAS

Figure 2: General mechanism of AHAS inhibition.

Quantitative Analysis of AHAS Inhibitors

The potency of AHAS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize publicly available data for various inhibitors across different species.

Table 1: Inhibition Constants (Ki) of Various Herbicides against AHAS

Herbicide ClassHerbicideOrganismKi (nM)Reference
Sulfonylurea Chlorimuron ethylArabidopsis thaliana74.7 ± 6.1[1]
FlumetsulamArabidopsis thaliana1850[5]
Imidazolinone ImazaquinArabidopsis thaliana3000[1]
Triazolopyrimidine PenoxsulamAspergillus fumigatus1.8 ± 0.9[6]
MetosulamAspergillus fumigatus1.4 ± 0.2[6]
Pyrimidinyl-benzoate BispyribacArabidopsis thaliana40.9 ± 6.1[1]
Triazolopyrimidine-2-sulfonamide Compound 3dArabidopsis thaliana1610[5]
Compound 8hArabidopsis thaliana1290[5]

Table 2: IC50 Values of Various Herbicides against AHAS

Herbicide ClassHerbicideOrganism/Assay ConditionIC50 (µM)Reference
Sulfonylurea SulfometuronLolium rigidum (Susceptible)0.0075[3]
SulfometuronLolium rigidum (Resistant)>10[3]
Imidazolinone ImazamoxCicer arietinum (WT)21.04 (g a.i. ha⁻¹)[7]
ImazamoxCicer arietinum (Resistant)53.46 (g a.i. ha⁻¹)[7]
ImazapicCicer arietinum (WT)18.50 (g a.i. ha⁻¹)[7]
ImazapicCicer arietinum (Resistant)121.24 (g a.i. ha⁻¹)[7]
ImazapyrCicer arietinum (WT)29.11 (g a.i. ha⁻¹)[7]
ImazapyrCicer arietinum (Resistant)109.62 (g a.i. ha⁻¹)[7]

Experimental Protocols

Heterologous Expression and Purification of Recombinant AHAS

A common method for obtaining sufficient quantities of AHAS for in vitro studies is through heterologous expression in Escherichia coli.

dot

Protein_Purification_Workflow Transformation Transformation of E. coli with AHAS expression vector Culture_Growth Cell Growth and Protein Expression Induction (e.g., with IPTG) Transformation->Culture_Growth Cell_Harvest Cell Harvesting by Centrifugation Culture_Growth->Cell_Harvest Lysis Cell Lysis (e.g., Sonication) Cell_Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarification->Affinity_Chromatography Elution Elution of Purified AHAS Affinity_Chromatography->Elution Dialysis Dialysis and Buffer Exchange Elution->Dialysis QC Quality Control (SDS-PAGE, Activity Assay) Dialysis->QC Downstream_Effects AHAS_Inhibition AHAS Inhibition BCAA_Depletion Depletion of Valine, Leucine, Isoleucine AHAS_Inhibition->BCAA_Depletion Protein_Synthesis_Inhibition Inhibition of Protein Synthesis BCAA_Depletion->Protein_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest BCAA_Depletion->Cell_Cycle_Arrest Growth_Cessation Cessation of Growth Protein_Synthesis_Inhibition->Growth_Cessation Cell_Cycle_Arrest->Growth_Cessation Apoptosis Apoptosis / Necrosis Growth_Cessation->Apoptosis Organism_Death Organism Death Apoptosis->Organism_Death

References

Methodological & Application

Synthesis of 2-Amino-2,3-dimethylbutyramide from AC-94149: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-2,3-dimethylbutyramide (B41022), a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthesis originates from AC-94149, also known as 2-Amino-2,3-dimethylbutyronitrile (ADBN). Two primary synthetic routes are detailed: a chemical hydrolysis method and a more environmentally benign enzymatic approach.

Introduction

2-Amino-2,3-dimethylbutyramide is a crucial building block, notably in the synthesis of imidazolinone herbicides.[1][2] The conversion of its precursor, 2-Amino-2,3-dimethylbutyronitrile (this compound), involves the hydration of a nitrile group to a primary amide. While traditional chemical methods employing strong acids or bases are effective, they often necessitate harsh reaction conditions.[2][3] Biocatalytic methods using nitrile hydratase enzymes have emerged as a promising alternative, offering milder conditions and high selectivity.[1][2][4] This guide presents protocols for both approaches to accommodate various research and development needs.

Data Presentation

Table 1: Comparison of Chemical and Enzymatic Synthesis Methods
ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (Rhodococcus boritolerans)Enzymatic Synthesis (Nocardia globerula)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritolerans CCTCC M 208108Whole cells of Nocardia globerula CCTCC No:M209214
Reaction Temperature 0°C to 100°C10°C20 - 40°C
Reaction pH Strongly Acidic, then BasicAlkaline (up to 9.3)6.0 - 10.0
Reaction System HomogeneousAqueous or Biphasic (n-hexane/water)Aqueous or various buffer systems
Reported Yield 81.7%[3]up to 91%[4]>95% (conversion)[3]
Product Concentration Not specifiedup to 50 g/L[4]0.133 M (in one example)[3]
Key Advantages Established chemical methodMild conditions, high yield, catalyst reusable[4]High conversion rate, environmentally friendly[3]
Key Disadvantages Harsh conditions, waste generation[2][3]Potential cyanide inhibition[4]Substrate and product inhibition can occur

Experimental Protocols

Protocol 1: Chemical Synthesis via Acid-Catalyzed Hydrolysis

This protocol is based on the method described in US Patent 6,339,158.[3]

Materials:

Procedure:

  • Cool 29.7 ml of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with continuous stirring.

  • Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature does not exceed 25°C.

  • After the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.

  • Cool the mixture back down using an ice-acetone bath.

  • Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture. Control the addition rate to keep the temperature below 75°C.

  • Extract the product from the aqueous mixture five times using methylene chloride.

  • Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate using a rotary evaporator to obtain the crude product.

  • Recrystallize the solid product from a methylene chloride-hexane solvent system to yield purified (+)-2-Amino-2,3-dimethylbutyramide.[5]

Protocol 2: Enzymatic Synthesis using Whole-Cell Biocatalyst

This protocol is a generalized procedure based on studies using Rhodococcus boritolerans and Nocardia globerula.[3][4][6]

Materials:

  • 2-Amino-2,3-dimethylbutyronitrile (this compound)

  • Whole-cell catalyst (e.g., Rhodococcus boritolerans CCTCC M 208108 or Nocardia globerula CCTCC No:M209214)

  • Buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl, pH 6.0-10.0)[7]

  • Organic solvent for biphasic system (e.g., n-hexane, optional)[4]

  • Bioreactor or stirred-tank reactor with temperature and pH control

  • Centrifuge

Procedure:

  • Catalyst Preparation: Cultivate the selected microbial strain (e.g., Nocardia globerula) in a suitable growth medium to produce nitrile hydratase. Harvest the cells by centrifugation and wash them with a buffer solution. The resulting wet cell paste is the whole-cell biocatalyst.[6]

  • Reaction Setup (Aqueous System): Suspend the prepared wet cells in a buffer solution (pH 6.0 - 10.0) within the bioreactor. The cell concentration can range from 5 to 50 g/L (wet weight).[7]

  • Reaction Setup (Biphasic System): For a biphasic system, use a mixture of an aqueous buffer and an organic solvent (e.g., 30/70 v/v n-hexane/water).[4] This can help reduce substrate and product inhibition.

  • Substrate Addition: Add 2-Amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[7] For fed-batch reactions, incrementally add the substrate to maintain a low concentration and avoid enzyme inhibition.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 10°C to overcome cyanide inhibition, or 20-40°C for other strains) with constant stirring.[4][7]

  • Monitoring and Completion: Monitor the conversion of the nitrile to the amide using a suitable analytical method (e.g., GC or HPLC).

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. The supernatant contains the dissolved product. The product can then be isolated and purified by extraction and crystallization.[7]

Mandatory Visualizations

Chemical Synthesis Workflow

Figure 1. Workflow for Chemical Synthesis A Cool Concentrated Sulfuric Acid B Add this compound (2-Amino-2,3-dimethylbutyronitrile) A->B C Heat Reaction Mixture to 100°C B->C D Cool and Neutralize with Ammonium Hydroxide C->D E Extract with Methylene Chloride D->E F Dry and Concentrate Organic Phase E->F G Recrystallize Product F->G H Purified 2-Amino-2,3-dimethylbutyramide G->H Figure 2. Pathway for Enzymatic Synthesis cluster_reaction Biocatalytic Hydration cluster_conditions Reaction Conditions A This compound (2-Amino-2,3-dimethylbutyronitrile) B 2-Amino-2,3-dimethylbutyramide A->B Nitrile Hydratase (e.g., from Rhodococcus sp.) H2O Conditions Aqueous Buffer (pH 6-10) or Biphasic System Temperature: 10-40°C

References

Application Note: Synthesis of (S)-t-BuPHOX, a Privileged Chiral Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral ligands are indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities and safety profiles.[1][2] Asymmetric catalysis, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, stands as the most elegant and efficient method for producing single-enantiomer drugs.[3]

Among the vast array of chiral ligands developed, phosphinooxazolines (PHOX) have emerged as a "privileged" class.[2][4] These P,N-bidentate ligands, which feature a chiral oxazoline (B21484) ring and a phosphine (B1218219) donor, have demonstrated exceptional performance in a wide range of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and iridium-catalyzed asymmetric hydrogenations.[2][4][5] The modular nature of their synthesis allows for systematic tuning of steric and electronic properties to optimize reactivity and selectivity for specific applications.[2][6]

This application note provides a detailed, step-by-step protocol for the synthesis of a widely used member of this family: (S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPHOX.

Experimental Protocol: Synthesis of (S)-t-BuPHOX

This protocol is adapted from a robust and scalable procedure published in Organic Syntheses.[3][7] The synthesis begins with the readily available and inexpensive amino acid (L)-tert-leucine and proceeds through four main steps.

Logical Workflow for (S)-t-BuPHOX Synthesis

G cluster_0 Step 1: Reduction of Amino Acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Oxazoline Formation cluster_3 Step 4: Phosphinylation A L-tert-leucine B (S)-tert-leucinol A->B NaBH4, I2 THF, 0 °C to rt D 2-bromo-N-[(1S)-1-(hydroxymethyl)- 2,2-dimethylpropyl]-benzamide B->D aq. K2CO3 CH2Cl2, 0 °C C 2-bromobenzoyl chloride C->D E 2-(2-bromophenyl)-4-(tert-butyl)- 4,5-dihydro-(4S)-oxazole D->E 1. MsCl, Et3N, CH2Cl2 2. aq. KOH G (S)-t-BuPHOX E->G CuI, DMEDA Cs2CO3, Toluene (B28343), 110 °C F Diphenylphosphine (B32561) F->G

Caption: Synthetic workflow for (S)-t-BuPHOX starting from L-tert-leucine.

Step 1: Synthesis of (S)-tert-leucinol
  • To a flame-dried 2 L round-bottom flask under a nitrogen atmosphere, add (L)-tert-leucine (10.0 g, 76.2 mmol) and tetrahydrofuran (B95107) (THF, 380 mL).

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Add sodium borohydride (B1222165) (5.77 g, 152.4 mmol) portion-wise over 15 minutes.

  • Slowly add a solution of iodine (19.3 g, 76.2 mmol) in THF (150 mL) dropwise over 1.5 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

  • Cool the mixture to 0 °C and cautiously quench by the slow addition of methanol (B129727) (80 mL).

  • Concentrate the mixture under reduced pressure. Dissolve the resulting residue in 20% aqueous potassium hydroxide (B78521) (150 mL) and stir for 5 hours.

  • Extract the aqueous phase with dichloromethane (B109758) (6 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (S)-tert-leucinol as a colorless semi-solid. This material is typically used in the next step without further purification.

Step 2: Synthesis of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
  • In a 1 L flask, dissolve crude (S)-tert-leucinol (approx. 75.4 mmol) in dichloromethane (250 mL).

  • Add a solution of potassium carbonate (31.2 g, 226 mmol) in water (190 mL).

  • Cool the biphasic mixture to 0 °C.

  • Add a solution of 2-bromobenzoyl chloride (18.2 g, 82.9 mmol) in dichloromethane (85 mL) dropwise over 1 hour.

  • Stir the reaction vigorously at 0 °C for 3 hours.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 100 mL) and brine (100 mL).

  • Dry the organic phase over sodium sulfate, filter, and concentrate to yield the crude amide.

  • Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and hexanes to obtain the pure amide as a white crystalline solid.

Step 3: Synthesis of 2-(2-bromophenyl)-4-(tert-butyl)-4,5-dihydro-(4S)-oxazole
  • Dissolve the amide from Step 2 (15.0 g, 50.0 mmol) in dichloromethane (170 mL) in a 500 mL flask and cool to 0 °C.

  • Add triethylamine (B128534) (10.4 mL, 74.9 mmol) followed by the dropwise addition of methanesulfonyl chloride (4.25 mL, 54.9 mmol).

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction with water (100 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

  • Dry over sodium sulfate, filter, and concentrate.

  • Dissolve the crude mesylate in methanol (170 mL) and add a solution of potassium carbonate (20.7 g, 150 mmol) in water (35 mL).

  • Heat the mixture to reflux for 1.5 hours.

  • Cool to room temperature and concentrate under reduced pressure. Add water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel chromatography to yield the oxazoline as a colorless oil.

Step 4: Synthesis of (S)-t-BuPHOX
  • To a flame-dried 250 mL Schlenk flask, add copper(I) iodide (19.0 mg, 0.10 mmol), N,N'-dimethylethylenediamine (53.3 µL, 0.50 mmol), and toluene (20 mL).

  • Add diphenylphosphine (4.35 mL, 25.0 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the bromo-oxazoline from Step 3 (5.64 g, 20.0 mmol) and cesium carbonate (9.78 g, 30.0 mmol), followed by an additional 20 mL of toluene.

  • Seal the flask and heat the reaction mixture in a 110 °C oil bath with vigorous stirring for 18-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify by passing through a silica gel plug, followed by crystallization from acetonitrile (B52724) to afford (S)-t-BuPHOX as a white crystalline solid.

Quantitative Data Summary

The following table summarizes typical yields and key characterization data for the synthesis of (S)-t-BuPHOX.

StepProduct NameStarting MaterialTypical YieldPhysical AppearanceMolecular FormulaMW ( g/mol )
1(S)-tert-leucinolL-tert-leucine~99% (crude)Colorless semi-solidC₆H₁₅NO117.19
22-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide(S)-tert-leucinol85-90%White crystalline solidC₁₃H₁₈BrNO₂300.19
32-(2-bromophenyl)-4-(tert-butyl)-4,5-dihydro-(4S)-oxazoleAmide from Step 288-94%Colorless oilC₁₃H₁₆BrNO282.18
4(S)-t-BuPHOXOxazoline from Step 385-90%White crystalline solidC₂₅H₂₆NOP387.45

Characterization Data for (S)-t-BuPHOX: [7]

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.89 (dd, J = 7.6, 1.5 Hz, 1H), 7.42 (td, J = 7.4, 1.3 Hz, 1H), 7.33-7.21 (comp. m, 11H), 6.86 (ddd, J = 7.4, 4.0, 1.3 Hz, 1H), 4.08 (dd, J = 10.1, 8.2 Hz, 1H), 4.01 (t, J = 8.0 Hz, 1H), 3.88 (dd, J = 10.1, 8.0 Hz, 1H), 0.73 (s, 9H).

  • ¹³C NMR (126 MHz, CDCl₃) δ: 162.8 (d, JCP = 2.8 Hz), 138.9 (d, JCP = 25.3 Hz), 138.7 (d, JCP = 12.4 Hz), 138.4 (d, JCP = 9.7 Hz), 134.5 (d, JCP = 21.2 Hz), 134.2, 133.7 (d, JCP = 20.3 Hz), 132.1 (d, JCP = 19.8 Hz), 130.5, 130.0 (d, JCP = 3.2 Hz), 128.6 (d, JCP = 20.2 Hz), 128.5, 128.4 (2 lines), 128.2, 76.8, 68.4, 33.7, 25.9.

  • HRMS (FAB+): m/z calc'd for C₂₅H₂₇NOP [M+H]⁺: 388.1830, found 388.1831.

  • Optical Rotation: [α]D²³ -61.5° (c 0.925, CHCl₃, >99 % ee).

Application in Asymmetric Catalysis

The utility of (S)-t-BuPHOX is demonstrated in a variety of enantioselective transformations. For example, its palladium complex is a highly effective catalyst for asymmetric allylic alkylation (AAA) reactions, a cornerstone of C-C bond formation.

Signaling Pathway in Pd-Catalyzed Asymmetric Allylic Alkylation

G Pd(0)L Pd(0)L Pi-Allyl Complex [Pd(II)(π-allyl)L*]+ Pd(0)L->Pi-Allyl Complex Allylic Substrate Allylic Substrate (e.g., Allyl Acetate) Allylic Substrate->Pi-Allyl Complex Oxidative Addition Product Chiral Product Pi-Allyl Complex->Product Nucleophilic Attack Leaving Group Leaving Group (e.g., AcO-) Pi-Allyl Complex->Leaving Group Nucleophile Nucleophile (Nu-) Nucleophile->Product Product->Pd(0)L Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

In a key step toward the synthesis of the natural product ineleganolide, a palladium catalyst featuring (S)-t-BuPHOX was used to construct a challenging quaternary stereocenter via decarboxylative allylic alkylation, achieving the desired product in 82% yield and 92% enantiomeric excess (ee).[5] This highlights the ligand's ability to induce high levels of stereocontrol in complex molecular settings, a critical requirement for efficient drug development and total synthesis.

References

Application Notes and Protocols for AC-94149 in Agricultural Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the compound "AC-94149" is not available in the public domain or scientific literature based on the conducted search. The following application notes and protocols are presented as a generalized framework for the evaluation of a novel insecticide, using common industry practices and methodologies. The specific details would need to be adapted based on the actual chemical and biological properties of this compound.

Introduction

The development of new agricultural chemicals is essential for managing insect pests that threaten global food production. This document outlines the hypothetical application and evaluation of this compound, a novel insecticidal candidate. The protocols described herein cover the initial screening, mode of action studies, and preliminary efficacy assessments.

Hypothetical Mechanism of Action: Nervous System Disruption

For the purpose of this illustrative guide, we will hypothesize that this compound acts as a potent antagonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs). This mode of action is a common target for insecticides.[1][2]

Signaling Pathway Diagram

cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds & Activates Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Na+ Influx (Depolarization) AC_94149 This compound AC_94149->nAChR Antagonistic Binding (Blocks Activation) Effect Effect Postsynaptic_Neuron->Effect Nerve Impulse Transmission cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_assessment Assessment cluster_analysis Data Analysis Prep_Solutions Prepare this compound Concentrations Apply_Compound Topical Application of this compound Prep_Solutions->Apply_Compound Select_Insects Select Uniform Test Insects Select_Insects->Apply_Compound Incubate Incubate under Controlled Conditions Apply_Compound->Incubate Assess_Mortality Assess Mortality at 24, 48, 72 hours Incubate->Assess_Mortality Calculate_LD50 Calculate LD50 (Probit Analysis) Assess_Mortality->Calculate_LD50

References

Application Notes & Protocols for the Quantification of 2-Amino-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Amino-2,3-dimethylbutyronitrile (ADBN). Given the limited availability of specific validated methods for ADBN in publicly accessible literature, this guide outlines robust analytical approaches based on established methodologies for similar small, non-aromatic amino compounds and nitriles. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), which offer the requisite sensitivity and selectivity for quantifying ADBN in various matrices, including reaction mixtures, biological fluids, and environmental samples.

Introduction to 2-Amino-2,3-dimethylbutyronitrile (ADBN)

2-Amino-2,3-dimethylbutyronitrile is a chemical intermediate utilized in the synthesis of various organic compounds, notably in the agrochemical industry for the production of herbicides.[1][2] Accurate quantification of ADBN is crucial for process optimization, quality control, and safety assessment. Its chemical structure, featuring a primary amine and a nitrile group on a branched aliphatic chain, necessitates tailored analytical strategies to achieve reliable and reproducible results.

Recommended Analytical Methodologies

Two primary analytical techniques are recommended for the quantification of ADBN:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for volatile and semi-volatile compounds. Due to the polarity of the amino group, derivatization is often required to improve chromatographic peak shape and thermal stability.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A versatile technique that can often analyze polar compounds without derivatization. Reversed-phase chromatography is a common approach, and tandem mass spectrometry (MS/MS) provides excellent specificity and sensitivity.

Protocol 1: Quantification of ADBN using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of ADBN using GC-MS following a derivatization step. Derivatization of the primary amine with a silylating agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is proposed to enhance volatility and chromatographic performance.

2.1. Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Containing ADBN Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Drying Drying of Organic Phase (e.g., over Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Reconstitution Reconstitute in Acetonitrile Evaporation->Reconstitution Derivatization Add MTBSTFA Heat at 60°C for 30 min Reconstitution->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for the GC-MS quantification of ADBN.

2.2. Materials and Reagents

  • 2-Amino-2,3-dimethylbutyronitrile (ADBN) standard

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

2.3. Sample Preparation

  • Liquid Samples (Aqueous):

    • To 1 mL of the aqueous sample, add 1 mL of ethyl acetate.

    • Vortex for 2 minutes to extract ADBN into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Solid Samples:

    • Accurately weigh approximately 100 mg of the homogenized solid sample.

    • Add 2 mL of a suitable extraction solvent (e.g., methanol (B129727) or ethyl acetate).

    • Sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Evaporate the solvent to dryness.

2.4. Derivatization Protocol

  • Reconstitute the dried extract in 100 µL of acetonitrile.

  • Add 50 µL of MTBSTFA.

  • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • Cool the vial to room temperature before injection into the GC-MS.

2.5. GC-MS Instrumental Conditions

ParameterSuggested Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
m/z for QuantitationTo be determined from the mass spectrum of the derivatized ADBN
m/z for QualificationTo be determined from the mass spectrum of the derivatized ADBN

2.6. Quantitative Data (Hypothetical Performance)

The following table summarizes the expected performance characteristics of this GC-MS method.

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Protocol 2: Quantification of ADBN using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol details the quantification of ADBN using reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS). This method may not require derivatization, simplifying sample preparation.

3.1. Experimental Workflow for HPLC-MS Analysis

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Sample Containing ADBN Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter through 0.22 µm Syringe Filter Dilution->Filtration Injection Inject into HPLC-MS/MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for the HPLC-MS/MS quantification of ADBN.

3.2. Materials and Reagents

  • 2-Amino-2,3-dimethylbutyronitrile (ADBN) standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

3.3. Sample Preparation

  • Liquid Samples:

    • Dilute the sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to an expected concentration within the calibration range.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Solid Samples:

    • Perform an extraction as described in the GC-MS protocol (Section 2.3).

    • Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

3.4. HPLC-MS/MS Instrumental Conditions

ParameterSuggested Setting
HPLC System
ColumnC18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min)
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]⁺ for ADBN (e.g., 113.1)
Product Ions (m/z)To be determined by infusion and fragmentation of the ADBN standard
Dwell Time100 ms
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temp.350°C

3.5. Quantitative Data (Hypothetical Performance)

The following table summarizes the expected performance characteristics of this HPLC-MS/MS method.

ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%
Data Presentation and Comparison

The following table provides a comparative summary of the two proposed analytical methods for the quantification of ADBN.

FeatureGC-MS with DerivatizationHPLC-MS/MS (Direct Analysis)
Sample Preparation More complex (extraction, derivatization)Simpler (dilution, filtration)
Analysis Time per Sample Longer (due to sample prep and GC run time)Shorter (due to simpler prep and faster LC gradients)
Sensitivity (LOQ) Good (0.5 - 5.0 ng/mL)Excellent (0.05 - 0.5 ng/mL)
Selectivity High (with SIM mode)Very High (with MRM mode)
Throughput LowerHigher
Robustness Can be affected by derivatization efficiency and matrix effectsGenerally robust, but susceptible to ion suppression
Cost per Sample ModerateHigher (due to more expensive instrumentation and solvents)
Suitability Suitable for volatile matrices and when high sensitivity is not the primary concern.Ideal for complex matrices, trace-level quantification, and high-throughput screening.
Conclusion

The choice between GC-MS and HPLC-MS/MS for the quantification of 2-Amino-2,3-dimethylbutyronitrile will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. For most applications requiring high sensitivity and specificity, particularly in complex matrices, the direct analysis by HPLC-MS/MS is the recommended approach due to its superior performance and simpler sample preparation workflow. The GC-MS method, while requiring a derivatization step, remains a viable and robust alternative. It is imperative to validate the chosen method in the specific sample matrix to ensure data accuracy and reliability.

References

Application Notes and Protocols for Monitoring Imidazolinone Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolinone herbicides are a class of potent, low-application-rate herbicides that control a broad spectrum of weeds.[1] Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in animals.[2][3][4] This specificity contributes to their low mammalian toxicity.[1] The synthesis of these complex molecules requires careful monitoring to ensure reaction completion, identify intermediates, quantify the final product, and minimize impurities.

This document provides detailed application notes and protocols for the primary analytical techniques used to monitor the synthesis of imidazolinone herbicides, with a focus on Imazethapyr (B50286) and Imazapyr as representative examples.

General Synthesis Pathway Overview: Imazethapyr

The synthesis of Imazethapyr typically involves the condensation of a substituted pyridine (B92270) dicarboxylic acid derivative with an amino acid amide. Monitoring is critical at each stage to ensure the desired transformations occur with high yield and purity. A common synthetic route starts from 5-ethylpyridine-2,3-dicarboxylic acid.[5][6]

G A 5-Ethylpyridine-2,3- dicarboxylic Acid C 5-Ethyl-2,3-pyridinedicarboxylic Anhydride A->C Dehydration B Acetic Anhydride B->C E Intermediate Adduct C->E Condensation D 2-Amino-2,3-dimethylbutanamide D->E F Cyclization (Base-catalyzed) E->F G Imazethapyr F->G Acidification

Caption: A representative synthesis pathway for Imazethapyr.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis of imidazolinone herbicides. It is primarily used for the quantitative analysis of the starting materials, intermediates, and the final active pharmaceutical ingredient (API). Its ability to separate components in a complex reaction mixture makes it ideal for assessing reaction progress and purity. Reversed-phase chromatography with UV detection is the most common modality, as imidazolinones possess chromophores that absorb UV light.[1][7] By comparing the retention times and peak areas of samples to those of known standards, one can accurately determine the concentration of each component.

Experimental Protocol: HPLC-UV for Imazapyr and Imazapic

This protocol is adapted from a method for the simultaneous determination of Imazapyr and Imazapic and can be modified for in-process synthesis monitoring.[1]

1. Instrumentation and Materials:

  • HPLC system with a UV detector (e.g., Agilent 1200).[1]

  • Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm).[1]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Acetic Acid (analytical grade).

  • Reference standards for starting materials, intermediates, and final imidazolinone product.

2. Chromatographic Conditions:

  • Mobile Phase A: 100% Acetonitrile.[1]

  • Mobile Phase B: Water acidified with 10% acetic acid to a pH of 2.8.[1]

  • Gradient: Isocratic elution with a ratio of 35:65 (v/v) of Mobile Phase A to Mobile Phase B.[1]

  • Flow Rate: 1.0 mL/min (A typical starting point, can be optimized).

  • Injection Volume: 10 µL.[8]

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • UV Detection Wavelength: 254 nm.[9]

3. Sample and Standard Preparation:

  • Reaction Sample: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Dilute it with the mobile phase to a suitable concentration (e.g., 1:1000 dilution) to ensure the analyte concentration falls within the linear range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.[10]

  • Standard Preparation: Prepare a stock solution of the pure imidazolinone product (e.g., 100 mg/L) in a suitable solvent like water or methanol.[11] Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL).

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared reaction sample.

  • Identify the peaks corresponding to starting materials, intermediates, and the final product by comparing their retention times with those of the pure standards.

  • Quantify the concentration of the target analyte in the sample using the calibration curve.

Data Presentation: HPLC Parameters
ParameterConditionReference
Column Agilent Zorbax SB-C18 (4.6 x 250mm, 5µm)[1]
Mobile Phase Acetonitrile and water with 10% acetic acid (pH 2.8)[1]
Ratio (ACN:Water) 35:65 (v/v)[1]
Flow Rate 1.0 mL/min[12]
Injection Volume 10 µL[8]
Detection UV at 254 nm[9]
Retention Time (Imazapyr) 3.62 min[1]
Retention Time (Imazapic) 4.66 min[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it an invaluable tool for monitoring synthesis reactions, especially for detecting low-level intermediates and impurities.[13][14] The technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. By using modes like Multiple Reaction Monitoring (MRM), it is possible to selectively detect and quantify target molecules with high confidence, even in complex matrices.[8][15] This is particularly useful for confirming the identity of the desired product and for tracking the formation of trace-level byproducts that could affect the final product's quality and safety.

Experimental Workflow: LC-MS/MS Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection A Reaction Aliquot B Dilution with Mobile Phase A->B C Filtration (0.22 µm filter) B->C D UHPLC System (C18 Column) C->D Injection E Gradient Elution D->E F Electrospray Ionization (ESI) E->F Eluent G Quadrupole 1 (Precursor Ion) F->G H Collision Cell (Fragmentation) G->H I Quadrupole 2 (Product Ion) H->I J Detector I->J K Chromatogram (Concentration Data) J->K Data Acquisition & Quantification

Caption: General workflow for LC-MS/MS monitoring of synthesis.

Experimental Protocol: UHPLC-MS/MS for Imidazolinone Analysis

This protocol is based on a validated method for analyzing multiple imidazolinone herbicides.[8][10]

1. Instrumentation and Materials:

  • UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column.

  • Acetonitrile (MS grade).

  • Water (MS grade).

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.[11]

2. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start with 70% A, increase B to 95% over 10 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 4 minutes.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Ionization Mode: ESI Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions must be optimized for each analyte (starting material, intermediate, product).

3. Sample Preparation:

  • Follow the same procedure as for HPLC analysis: withdraw an aliquot, dilute appropriately with the initial mobile phase, and filter. The dilution factor must be greater to avoid saturating the highly sensitive MS detector.

4. Analysis Procedure:

  • Optimize MS parameters (e.g., collision energy, fragmentor voltage) for each target analyte by infusing pure standards. Determine the optimal MRM transitions.

  • Equilibrate the LC-MS/MS system.

  • Inject a series of diluted standards to create a calibration curve.

  • Inject the prepared reaction sample.

  • Integrate the peak areas for the specific MRM transitions of each analyte and quantify using the corresponding calibration curve.

Data Presentation: LC-MS/MS Performance
AnalyteRecovery (at 0.01 mg/kg)RSDMLOQ (mg/kg)Reference
Imazamox 97.5 - 108.6%<15%0.01[8][10]
Imazapic 88.4 - 100.2%<15%0.01[8][10]
Imazapyr 90.1 - 110.6%<15%0.01[8][10]
Imazaquin 92.3 - 105.4%<15%0.01[8][10]
Imazethapyr 76.1 - 98.5%<20%0.01[8][10]
(Data adapted from residue analysis, demonstrating method capability)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is a powerful, non-destructive technique used primarily for the structural elucidation and confirmation of the final imidazolinone product and key isolated intermediates.[16] ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[17] For synthesis monitoring, NMR can be used to:

  • Confirm the structure of the final, purified product.

  • Identify the structure of unknown byproducts or intermediates if they can be isolated.

  • Assess the presence of impurities, including residual solvents.[16]

  • Determine the isomeric ratio if applicable.

While not typically used for real-time, in-process monitoring due to sample preparation requirements and longer acquisition times, it is essential for final product characterization and for troubleshooting unexpected reaction outcomes.[16][18]

Experimental Protocol: NMR Analysis

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) appropriate for the analyte's solubility.

  • NMR tubes.

2. Sample Preparation:

  • Isolate and purify the compound of interest (e.g., final product after workup and crystallization).

  • Ensure the sample is thoroughly dried to remove residual solvents, which can obscure the spectrum.

  • Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

  • Ensure the sample is fully dissolved.

3. Analysis Procedure:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. This requires a significantly larger number of scans due to the low natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

  • Analyze the spectra by examining chemical shifts, coupling constants (for ¹H), and the number of signals to confirm that the obtained structure matches the expected imidazolinone structure.

Other Supporting Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): Less common for intact imidazolinones due to their low volatility and thermal instability. However, it can be used if a derivatization step (e.g., methylation of the carboxylic acid group) is employed to make the analytes more volatile.[12]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique ideal for quick checks of reaction progress.[9] By spotting the reaction mixture alongside standards of the starting material and product on a TLC plate and eluting with an appropriate solvent system, one can visually assess the consumption of reactants and the formation of products.[9]

References

Application Notes and Protocols for AC-94149 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-94149, chemically known as 2-amino-2,3-dimethylbutanenitrile (CAS No. 13893-53-3), is a versatile bifunctional building block in organic synthesis. Its structure, featuring both a nitrile and a sterically hindered primary amine on a quaternary carbon, makes it a valuable precursor for a variety of molecular scaffolds. These notes provide detailed applications and protocols for its use, primarily focusing on its well-established role in the synthesis of imidazolinone herbicides and its potential in the development of novel chiral ligands.

Chemical and Physical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for reaction planning and safety considerations.

PropertyValueReference(s)
Molecular Formula C₆H₁₂N₂[1][2]
Molecular Weight 112.17 g/mol [1][2]
Appearance Colorless to light yellow liquid/oil[1]
Boiling Point 43 °C[1][3]
Density 0.896 ± 0.06 g/cm³ (Predicted)[1][3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1][2]
Solubility Slightly soluble in water; miscible with chloroform, methanol, ether, and ethanol.[1]

Spectroscopic Data

Characterization of this compound is essential for confirming its identity and purity before use in synthesis. Below are typical spectroscopic data.

Spectroscopic Data
FTIR (cm⁻¹) The spectrum would characteristically show N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and a sharp C≡N stretching band for the nitrile group.
¹H NMR Expected signals would correspond to the amine protons (a broad singlet), the methine proton of the isopropyl group (a multiplet), and the methyl protons (distinct signals for the isopropyl and the other methyl group).
¹³C NMR Key signals would include those for the nitrile carbon, the quaternary carbon bearing the amine and nitrile groups, and the carbons of the isopropyl and methyl groups.

Note: While databases indicate the availability of spectral data for this compound, specific peak values from open sources were not available at the time of this compilation. Researchers should acquire and interpret spectra for their specific batches of the compound.

Application 1: Synthesis of Imidazolinone Herbicides

The most prominent application of this compound is as a key intermediate in the production of imidazolinone herbicides, such as imazamox, imazethapyr (B50286), and imazapyr.[4] These herbicides function by inhibiting the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.[5][6][7]

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Biosynthesis

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Imidazolinone Imidazolinone Herbicides (e.g., Imazamox, Imazethapyr) Imidazolinone->ALS Inhibition Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine

Experimental Workflow for Imidazolinone Synthesis

Imidazolinone_Synthesis_Workflow AC94149 This compound (2-Amino-2,3-dimethylbutanenitrile) Hydration Step 1: Hydration (Chemical or Enzymatic) AC94149->Hydration Amide 2-Amino-2,3-dimethylbutyramide (B41022) Hydration->Amide Condensation Step 2: Condensation & Cyclization Amide->Condensation Imidazolinone Imidazolinone Herbicide Condensation->Imidazolinone Dicarboxylate Substituted Pyridine-2,3-dicarboxylate or Anhydride (B1165640) Dicarboxylate->Condensation

Protocol 1: Hydration of this compound to 2-Amino-2,3-dimethylbutyramide

This intermediate is a crucial component for the subsequent cyclization step. Both chemical and enzymatic methods have been reported.

Method A: Chemical Hydration (General Procedure)

  • In a suitable reaction vessel, dissolve this compound in a strong acid, such as sulfuric acid.

  • Heat the reaction mixture under controlled temperature and for a specified duration.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a strong base (e.g., concentrated ammonia) to a weakly alkaline pH.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic phases, wash, dry, and concentrate to obtain 2-amino-2,3-dimethylbutyramide.

Method B: Enzymatic Hydration using Rhodococcus sp. [1][8][9]

This method offers milder reaction conditions and can be more environmentally friendly.

  • Prepare a culture of a suitable microorganism, such as Rhodococcus rhodochrous, which produces nitrile hydratase.

  • Suspend the microbial cells in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0-8.0).

  • Add this compound as the substrate to the cell suspension. The concentration should be optimized to avoid substrate inhibition.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-35°C) with agitation.

  • Monitor the conversion of the nitrile to the amide using techniques like GC or HPLC.

  • Upon completion, separate the cells by centrifugation or filtration.

  • Isolate the product, 2-amino-2,3-dimethylbutyramide, from the supernatant.

Reaction ParameterTypical Value/Condition
Substrate Concentration 0.15 M - 0.2 M
Temperature 30-35 °C
pH 7.2 - 7.8
Reaction Time 40 - 60 minutes
Yield 85% - 95.5%
Protocol 2: Synthesis of Imazethapyr from 2-Amino-2,3-dimethylbutyramide[10][11]
  • Preparation of the Diester: Start with 5-ethylpyridine-2,3-carboxylic acid diethyl ester.

  • Reaction Mixture: In a suitable solvent like toluene, mix 2-amino-2,3-dimethylbutyramide and a catalyst such as sodium methoxide.[10]

  • Condensation and Cyclization: Add the 5-ethylpyridine-2,3-carboxylic acid diethyl ester to the reaction mixture.

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 55°C) for a specified duration (e.g., 12 hours) to facilitate the condensation and cyclization reaction.[10]

  • Work-up: After the reaction, the mixture is typically subjected to an extraction process. The pH is adjusted to isolate the imazethapyr product.

  • Purification: The crude product is then purified, for instance, by distillation or recrystallization, to obtain the final imazethapyr.

Reagent/ConditionExample
Amide to Diester Ratio 100:50 (w/w) of diester to amide
Catalyst Sodium methoxide
Solvent Toluene
Reaction Temperature 55 °C
Reaction Time 12 hours
Reported Yield Up to 85%
Protocol 3: One-Pot Synthesis of Imazethapyr from this compound[12]

This method bypasses the isolation of the intermediate amide.

  • Anhydride Formation: Prepare 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid.

  • Acylation: React the anhydride with this compound in a suitable solvent at a controlled low temperature (e.g., 8-12°C).

  • Hydrolysis and Cyclization: The resulting intermediate, 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid, is then subjected to hydrolysis of the nitrile group (using sodium hydroxide (B78521) or hydrogen peroxide) and subsequent cyclization to form imazethapyr.

  • Acidification and Isolation: Finally, the reaction mixture is acidified to precipitate the imazethapyr product, which is then isolated.

Application 2: Potential Synthesis of Chiral Ligands

The presence of a primary amine and a nitrile group on a chiral scaffold (after resolution of the racemate) suggests that this compound could be a precursor for novel chiral ligands. While this application is mentioned in commercial literature, specific examples in peer-reviewed publications are scarce.[4] The general approach would involve the transformation of the amine and/or nitrile functionalities into coordinating groups.

Logical Relationship for Chiral Ligand Synthesis

Chiral_Ligand_Synthesis Racemic_AC94149 Racemic this compound Resolution Chiral Resolution Racemic_AC94149->Resolution Chiral_AC94149 Enantiopure this compound Resolution->Chiral_AC94149 Amine_Modification Amine Functionalization (e.g., phosphinylation, alkylation) Chiral_AC94149->Amine_Modification Nitrile_Modification Nitrile Transformation (e.g., reduction to amine, hydrolysis to acid) Chiral_AC94149->Nitrile_Modification Chiral_Ligand Chiral Ligand Amine_Modification->Chiral_Ligand Nitrile_Modification->Chiral_Ligand

Application in Drug Development

Some commercial suppliers suggest that this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including those targeting neurological disorders. However, at the time of this writing, there is no substantial evidence in the public domain or peer-reviewed literature to support this specific application. Researchers interested in this area would be exploring novel synthetic routes.

Conclusion

This compound is a valuable and cost-effective building block, particularly for the synthesis of imidazolinone herbicides. The provided protocols, derived from patent literature, offer a solid foundation for its application in this field. While its use in the synthesis of chiral ligands and pharmaceuticals is less documented, its chemical structure presents intriguing possibilities for the development of novel molecules in these areas, warranting further research and exploration. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood with personal protective equipment.

References

Application Notes and Protocols for Studying the Environmental Fate of AC-94149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methodologies required for assessing the environmental fate of the hypothetical compound AC-94149. The protocols outlined below are based on established guidelines for pesticides and other chemical substances, ensuring a thorough evaluation of the compound's behavior and impact on the environment.[1][2][3]

Introduction

Understanding the environmental fate of a new chemical entity like this compound is a critical component of its overall safety and risk assessment. This involves determining its persistence, mobility, and potential for bioaccumulation in various environmental compartments. The following protocols describe the key studies required to elucidate the degradation pathways and environmental behavior of this compound and its significant transformation products.[4]

Physicochemical Properties

A foundational step in assessing environmental fate is the characterization of the compound's basic physicochemical properties. These properties govern its distribution and behavior in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight[Insert Value]Calculated
Vapor Pressure[Insert Value (e.g., Pa at 25°C)]OECD 104
Water Solubility[Insert Value (e.g., mg/L at 20°C)]OECD 105
Octanol-Water Partition Coefficient (Kow)[Insert Value (log Kow)]OECD 107/117
Soil Organic Carbon-Water Partitioning Coefficient (Koc)[Insert Value]OECD 121

Degradation Studies

Degradation studies are essential to determine the persistence of this compound in the environment and to identify its major degradation products.

Hydrolysis

This study assesses the abiotic degradation of this compound in water.

Protocol: Hydrolysis of this compound

  • Test System: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance: Use radiolabeled ¹⁴C-AC-94149 to facilitate tracking and quantification.

  • Procedure:

    • Add a known concentration of ¹⁴C-AC-94149 to each buffer solution.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

    • Collect samples at predetermined intervals.

    • Analyze samples using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its hydrolysis products.

    • Identify major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Data Analysis: Calculate the rate of hydrolysis and the half-life (DT₅₀) of this compound at each pH. Identify any degradation products that constitute more than 10% of the applied radioactivity.[7]

Table 2: Hydrolysis of this compound

pHHalf-life (DT₅₀) in daysMajor Degradation Products (>10%)
4[Insert Value][List Products]
7[Insert Value][List Products]
9[Insert Value][List Products]
Photodegradation in Water (Aqueous Photolysis)

This study evaluates the degradation of this compound in water when exposed to sunlight.

Protocol: Aqueous Photolysis of this compound

  • Test System: Use sterile, buffered, purified water (e.g., pH 7).

  • Light Source: Employ a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Procedure:

    • Prepare solutions of ¹⁴C-AC-94149 in the test water.

    • Expose the solutions to the light source at a controlled temperature.

    • Run a parallel experiment in the dark to serve as a control.

    • Collect samples at various time points.

    • Analyze samples by HPLC to quantify the parent compound and photoproducts.

    • Identify major photoproducts using LC-MS.[3][4]

  • Data Analysis: Determine the photodegradation rate and half-life of this compound.

Table 3: Aqueous Photolysis of this compound

ConditionHalf-life (DT₅₀) in daysMajor Photoproducts (>10%)
Irradiated[Insert Value][List Products]
Dark Control[Insert Value][List Products]
Aerobic and Anaerobic Soil Metabolism

These studies assess the biodegradation of this compound by soil microorganisms.

Protocol: Aerobic Soil Metabolism of this compound

  • Test System: Use at least three different soil types with varying textures, organic matter content, and pH.

  • Procedure:

    • Treat fresh soil samples with ¹⁴C-AC-94149.

    • Incubate the soils in the dark at a constant temperature and moisture level, allowing for air exchange.

    • At specified intervals, extract samples with appropriate solvents.

    • Analyze the extracts by HPLC to quantify the parent compound and its metabolites.

    • Characterize non-extractable (bound) residues and quantify the mineralization of ¹⁴C-AC-94149 to ¹⁴CO₂.[8][9]

    • Identify major metabolites using LC-MS.[10][11]

  • Data Analysis: Calculate the degradation half-life of this compound in each soil type.

Protocol: Anaerobic Soil Metabolism of this compound

  • Test System: Use one or more of the same soil types as in the aerobic study.

  • Procedure:

    • Incubate the soil under aerobic conditions for a period (e.g., 30 days) after treatment with ¹⁴C-AC-94149.

    • Establish anaerobic conditions by flooding the soil with nitrogen and water.

    • Continue the incubation, collecting and analyzing samples as described for the aerobic study.

  • Data Analysis: Determine the degradation half-life of this compound under anaerobic conditions.

Table 4: Soil Metabolism of this compound

Soil TypeConditionHalf-life (DT₅₀) in daysMajor Metabolites (>10%)Mineralization (% of applied)Bound Residues (% of applied) at study end
Sandy LoamAerobic[Insert Value][List Metabolites][Insert Value][Insert Value]
Clay LoamAerobic[Insert Value][List Metabolites][Insert Value][Insert Value]
Silt LoamAerobic[Insert Value][List Metabolites][Insert Value][Insert Value]
Sandy LoamAnaerobic[Insert Value][List Metabolites][Insert Value][Insert Value]

Mobility Studies

Mobility studies are conducted to understand the potential for this compound to move within the environment, particularly its potential to leach into groundwater.

Adsorption-Desorption

This study measures the extent to which this compound and its major degradates bind to soil and sediment.

Protocol: Adsorption-Desorption of this compound

  • Test System: Use a range of soils and sediments with varying organic carbon content and textures.

  • Procedure:

    • Prepare solutions of ¹⁴C-AC-94149 in 0.01 M CaCl₂.

    • Equilibrate the solutions with the soil/sediment samples by shaking for a defined period.

    • Centrifuge the samples and analyze the supernatant to determine the amount of this compound remaining in the solution.

    • For desorption, replace the supernatant with a fresh CaCl₂ solution and re-equilibrate.

  • Data Analysis: Calculate the Freundlich adsorption (Kf) and desorption coefficients and normalize to organic carbon content to obtain the Koc value.

Table 5: Adsorption-Desorption of this compound

Soil/Sediment Type% Organic CarbonAdsorption Koc (L/kg)Desorption Koc (L/kg)
Soil 1[Insert Value][Insert Value][Insert Value]
Soil 2[Insert Value][Insert Value][Insert Value]
Sediment 1[Insert Value][Insert Value][Insert Value]

Bioaccumulation Potential

Bioaccumulation studies assess the potential for this compound to accumulate in aquatic organisms. The potential for bioaccumulation can be initially estimated from the octanol-water partition coefficient (Kow). If the log Kow is greater than 3, a fish bioconcentration factor (BCF) study may be warranted.[12]

Protocol: Fish Bioconcentration Factor (BCF) Study

  • Test System: Use a suitable fish species (e.g., rainbow trout or bluegill sunfish) in a flow-through aquatic system.

  • Procedure:

    • Uptake Phase: Expose the fish to a constant, low concentration of ¹⁴C-AC-94149 in the water.

    • Periodically sample fish tissue and water to measure the concentration of the test substance.

    • Depuration Phase: Transfer the fish to clean water and continue to sample the tissue to measure the rate of elimination.

  • Data Analysis: Calculate the BCF as the ratio of the concentration of this compound in the fish tissue to the concentration in the water at steady state.

Table 6: Bioaccumulation Potential of this compound

ParameterValue
Log Kow[Insert Value]
Bioconcentration Factor (BCF)[Insert Value]

Visualizations

The following diagrams illustrate the overall workflow for assessing the environmental fate of this compound and its potential degradation pathways.

Environmental_Fate_Workflow start Start: Characterize this compound physchem Physicochemical Properties (Kow, Solubility, Vapor Pressure) start->physchem degradation Degradation Studies physchem->degradation mobility Mobility Studies physchem->mobility bioaccumulation Bioaccumulation Potential physchem->bioaccumulation hydrolysis Hydrolysis degradation->hydrolysis photolysis Photodegradation (Water & Soil) degradation->photolysis metabolism Metabolism (Aerobic/Anaerobic Soil) degradation->metabolism adsorption Adsorption/Desorption (Koc) mobility->adsorption bcf Fish BCF Study bioaccumulation->bcf risk_assessment Environmental Risk Assessment hydrolysis->risk_assessment photolysis->risk_assessment metabolism->risk_assessment leaching Leaching Potential adsorption->leaching leaching->risk_assessment bcf->risk_assessment

Caption: Workflow for Environmental Fate Assessment of this compound.

Degradation_Pathways parent This compound hydrolysis_prod Hydrolysis Products parent->hydrolysis_prod Hydrolysis photo_prod Photodegradation Products parent->photo_prod Photodegradation metabolites Metabolites parent->metabolites Metabolism mineralization Mineralization (CO2, H2O) hydrolysis_prod->mineralization photo_prod->mineralization metabolites->mineralization bound_residues Bound Residues in Soil metabolites->bound_residues

Caption: Potential Degradation Pathways for this compound in the Environment.

References

Practical Application of Imidazolinone Herbicides in Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical application of imidazolinone herbicides in weed control. This document details their mechanism of action, target weed spectrum, crop selectivity, and application guidelines. Furthermore, it includes detailed experimental protocols for evaluating herbicide efficacy and analyzing residues, designed to assist researchers in their studies.

Introduction to Imidazolinone Herbicides

Imidazolinone herbicides are a class of chemical compounds used to control a broad spectrum of broadleaf and grassy weeds.[1][2] They are widely utilized in agriculture, forestry, and non-crop areas due to their effectiveness at low application rates and favorable environmental profiles.[3][4] Members of this herbicide family include imazamox, imazethapyr, imazapyr, imazapic, imazaquin, and imazamethabenz.[1] Their primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, and its inhibition leads to a cessation of plant growth and eventual death.[1]

Mechanism of Action and Signaling Pathway

Imidazolinone herbicides are absorbed by both the roots and foliage of plants and are translocated through the xylem and phloem to the meristematic tissues where they exert their effect.[5] The inhibition of the AHAS enzyme disrupts protein synthesis and cell growth, leading to the death of susceptible plants.[2]

cluster_0 cluster_1 cluster_2 cluster_3 Imidazolinone Herbicide Imidazolinone Herbicide Plant Uptake Plant Uptake Imidazolinone Herbicide->Plant Uptake Translocation Translocation Plant Uptake->Translocation via Xylem & Phloem AHAS Enzyme AHAS Enzyme Translocation->AHAS Enzyme in Meristems Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) AHAS Enzyme->Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) Inhibition Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth Branched-Chain Amino Acid Synthesis (Val, Leu, Ile)->Protein Synthesis & Cell Growth Blockage Plant Death Plant Death Protein Synthesis & Cell Growth->Plant Death cluster_0 cluster_1 cluster_2 cluster_3 Trial Planning Trial Planning Site Selection Site Selection Trial Planning->Site Selection Experimental Design Experimental Design Site Selection->Experimental Design Randomized Complete Block Plot Establishment Plot Establishment Experimental Design->Plot Establishment Herbicide Application Herbicide Application Plot Establishment->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection Visual Assessment Visual Assessment Data Collection->Visual Assessment Weed Density & Biomass Weed Density & Biomass Data Collection->Weed Density & Biomass Crop Yield Crop Yield Data Collection->Crop Yield Statistical Analysis Statistical Analysis Visual Assessment->Statistical Analysis Weed Density & Biomass->Statistical Analysis Crop Yield->Statistical Analysis Data Analysis Data Analysis Report Generation Report Generation Statistical Analysis->Report Generation

References

Troubleshooting & Optimization

improving the yield of the Strecker synthesis for AC-94149

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the Strecker synthesis, with a focus on the synthesis of complex molecules like AC-94149.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: My Strecker reaction is resulting in a very low yield or no desired α-aminonitrile product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in a Strecker synthesis can stem from several factors, ranging from reagent quality to reaction conditions. The classical Strecker synthesis is a three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source.[1][2] The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion.[3][4][5]

Here is a logical workflow to troubleshoot this issue:

G start Low/No Product reagents Check Reagent Quality & Stoichiometry start->reagents reagents->start Reagents Degraded/ Incorrect Stoichiometry imine_formation Verify Imine Formation (e.g., via TLC, NMR) reagents->imine_formation Reagents OK cyanide_addition Optimize Cyanide Addition Step imine_formation->cyanide_addition Imine Forms conditions Re-evaluate Reaction Conditions (Solvent, Temp, pH) imine_formation->conditions Imine Not Forming cyanide_addition->conditions Addition Fails workup Investigate Workup & Purification Losses cyanide_addition->workup Cyanide Addition Successful conditions->imine_formation workup->start Significant Losses success Improved Yield workup->success Minimal Losses

Caption: Troubleshooting workflow for low-yield Strecker synthesis.

Potential Causes and Solutions:

  • Reagent Quality:

    • Aldehyde/Ketone: Aldehydes can oxidize to carboxylic acids upon storage. Ensure the purity of your starting carbonyl compound.

    • Amine: Amines can degrade. Use a freshly opened bottle or distill the amine if necessary.

    • Cyanide Source: Cyanide salts (e.g., KCN, NaCN) can be hygroscopic. Use a dry, fresh source. Trimethylsilyl cyanide (TMSCN) is often a good alternative as it is highly soluble in organic solvents but is also moisture-sensitive.[6]

  • Imine Formation Issues: The formation of the imine intermediate is crucial.[4]

    • Equilibrium: Imine formation is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials. Consider adding a dehydrating agent like MgSO₄ to drive the reaction forward.[3]

    • Steric Hindrance: Highly hindered ketones or aldehydes may react slowly.

  • Reaction Conditions:

    • pH: The pH of the reaction mixture is critical. The reaction is often promoted by mild acid, which protonates the aldehyde, making it more electrophilic.[4] However, if the solution is too acidic, the amine will be fully protonated and no longer nucleophilic. If it's too basic, the aldehyde may undergo side reactions. Using a buffer system can be beneficial.

    • Temperature: While many Strecker reactions proceed at room temperature, some may require heating to facilitate imine formation. However, excessive heat can lead to side reactions or decomposition.

  • Side Reactions:

    • The aldehyde may undergo self-condensation (aldol reaction).

    • The cyanide can react with the aldehyde to form a cyanohydrin, which may or may not proceed to the desired product.

Issue 2: Formation of Multiple Byproducts

Question: My reaction mixture is complex, showing multiple spots on TLC, making purification difficult and lowering the yield of the target compound. What are common side reactions and how can they be minimized?

Answer:

The formation of byproducts is a common challenge in multi-component reactions like the Strecker synthesis. Key side reactions include cyanohydrin formation and aldehyde self-condensation.

Strategies to Minimize Byproducts:

  • Order of Addition: A one-pot approach where all three components are mixed at once is common.[6] However, pre-forming the imine by reacting the aldehyde and amine first, and then adding the cyanide source, can sometimes minimize the formation of cyanohydrin.

  • Catalysis: The use of a catalyst can improve the rate of the desired reaction relative to side reactions. A variety of catalysts have been explored for the Strecker reaction, including Lewis acids and organocatalysts.[1][6]

  • Control of Stoichiometry: Using a slight excess of the amine and cyanide source can help to ensure the complete conversion of the limiting aldehyde.

Common Byproducts and Identification:

ByproductPotential Identification MethodMitigation Strategy
Cyanohydrin NMR (absence of amine proton), IR (strong C≡N and O-H stretch)Pre-form the imine before cyanide addition.
Aldol Condensation Product Mass Spectrometry (mass corresponding to two aldehyde units minus water)Lower reaction temperature; use a less basic reaction medium.
Unreacted Imine NMR, TLC (stains with imine-specific agents)Increase reaction time or temperature for the cyanide addition step.

Frequently Asked Questions (FAQs)

Q1: Which cyanide source is best for my Strecker synthesis?

A1: The choice of cyanide source can significantly impact the reaction's success.

  • KCN/NaCN: These are inexpensive and common but have limited solubility in many organic solvents. They are often used in aqueous or mixed-solvent systems.[7]

  • TMSCN (Trimethylsilyl cyanide): This is a popular choice for modern Strecker syntheses due to its excellent solubility in organic solvents.[6] It often leads to cleaner reactions and higher yields. However, it is more expensive and moisture-sensitive.

  • HCN: While being the original reagent, gaseous hydrogen cyanide is extremely toxic and difficult to handle, making it unsuitable for most laboratory settings.[3]

Q2: How can I optimize the reaction conditions for a new substrate?

A2: For a new substrate, a systematic optimization of reaction parameters is recommended. A design of experiments (DoE) approach can be efficient. Key parameters to screen include:

ParameterRange to InvestigateRationale
Catalyst None, Lewis Acids (e.g., InCl₃, Sc(OTf)₃), Brønsted AcidsA catalyst can accelerate the reaction and improve selectivity.[1][6]
Solvent Water, Methanol, Acetonitrile, DichloromethaneSolvent polarity can influence imine formation and the solubility of reagents.
Temperature 0 °C to 50 °CBalances reaction rate against potential side reactions.
Concentration 0.1 M to 1.0 MHigher concentrations can increase the reaction rate.
Reaction Time 1h to 24hMonitor by TLC or LC-MS to determine the point of maximum conversion.

Q3: My product is an α,α-disubstituted amino acid. Are there special considerations?

A3: Yes. The synthesis of α,α-disubstituted amino acids starts from a ketone instead of an aldehyde.[2] Ketones are generally less reactive than aldehydes, so the reaction may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more effective catalyst.

Experimental Protocols

Protocol 1: General Procedure for Strecker Synthesis using TMSCN

This protocol describes a general method for the one-pot, three-component synthesis of an α-aminonitrile.

Materials:

  • Aldehyde (1.0 mmol, 1.0 eq)

  • Amine (1.0 mmol, 1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq)

  • Solvent (e.g., Methanol, 5 mL)

  • Catalyst (optional, e.g., Indium powder, 10 mol%)[6]

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).

  • Add the solvent (5 mL) and the catalyst, if used.

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Carefully add TMSCN (1.2 mmol) dropwise to the reaction mixture at room temperature. Caution: TMSCN is toxic and reacts with moisture to release HCN gas. Handle in a well-ventilated fume hood.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Hydrolysis of α-Aminonitrile to α-Amino Acid

The resulting α-aminonitrile can be hydrolyzed to the corresponding amino acid.

Materials:

  • α-Aminonitrile (1.0 mmol)

  • Concentrated Hydrochloric Acid (HCl, 6 M)

Procedure:

  • In a round-bottom flask, dissolve the α-aminonitrile (1.0 mmol) in 6 M HCl.

  • Heat the mixture to reflux (typically 100-110 °C) for several hours (4-12 h), monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • The amino acid can be isolated in its zwitterionic form by adjusting the pH to its isoelectric point or by using ion-exchange chromatography.

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanide Addition cluster_step3 Step 3: Hydrolysis (Optional) Aldehyde Aldehyde/Ketone Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Acid Acid/Base (e.g., H₃O⁺) Acid->AminoAcid

Caption: General workflow of the Strecker amino acid synthesis.

References

troubleshooting AC-94149 degradation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of AC-94149 (2-amino-2,3-dimethylbutanenitrile).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the identifier for the chemical compound 2-amino-2,3-dimethylbutanenitrile. It is primarily used as an intermediate in the synthesis of various imidazolinone herbicides.[1][2]

Q2: What is the most common synthetic route to prepare this compound?

The most common method for synthesizing 2-amino-2,3-dimethylbutanenitrile is the Strecker synthesis.[3][4][5] This reaction involves the condensation of methyl isopropyl ketone with ammonia (B1221849) and a cyanide source, such as sodium cyanide, to form the α-aminonitrile.[1][3][6]

Q3: What are the main stability concerns for aminonitriles like this compound?

Aminonitriles are susceptible to degradation, primarily through two pathways:

  • Hydrolysis: Under acidic or strongly basic conditions, the nitrile group can hydrolyze to form an amino acid or an amino amide.[7]

  • Retro-Strecker Reaction: This is the reverse of the synthesis reaction, where the aminonitrile reverts to an imine (which can then hydrolyze back to the starting ketone and amine) and a cyanide source. This can be triggered by heat or certain chromatographic conditions.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Incomplete Reaction Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or gently heating the mixture (while being mindful of the retro-Strecker reaction).The reaction of methyl isopropyl ketone, ammonia, and cyanide may require several hours to reach completion.[1][6]
Side Reactions Maintain a reaction temperature below 30°C to minimize side reactions.[1][6] Use of a phase transfer catalyst, such as benzyltriethylammonium chloride, can improve the reaction rate and selectivity.[1][6]Higher temperatures can promote the formation of byproducts. A phase transfer catalyst facilitates the reaction between the aqueous and organic phases.
Loss during Workup During aqueous extraction, use a mild base like sodium bicarbonate for washing instead of strong bases to prevent hydrolysis.[7] Minimize the contact time between the organic and aqueous layers.Strong bases can catalyze the hydrolysis of the nitrile group. Prolonged contact with water can also lead to hydrolysis.
Issue 2: Degradation of Product During Purification

Problem: You observe significant product loss, or the reappearance of the starting material (methyl isopropyl ketone) after purification.

This is likely due to the retro-Strecker reaction on the purification column.[7]

Solutions:

Purification Method Recommendation Rationale
Silica (B1680970) Gel Chromatography Add a basic modifier, such as 1% triethylamine (B128534) (TEA), to the eluent system.[7]The acidic nature of silica gel can promote the retro-Strecker reaction. The basic modifier neutralizes the acidic sites on the silica.
Alternative Purification Consider purification by vacuum distillation.[1][6]Distillation avoids the use of acidic stationary phases and can be an effective method for purifying liquid products.
Issue 3: Product Streaking on TLC Plates or Poor Peak Shape in Chromatography

Problem: The product appears as a streak rather than a distinct spot on a TLC plate, or shows significant tailing during column chromatography.

This is a common issue for basic compounds like aminonitriles when using standard silica gel.[7]

Solutions:

  • TLC Analysis: Add 1% triethylamine to your TLC mobile phase to improve the spot shape.

  • Column Chromatography: As mentioned in the previous section, use a mobile phase containing a basic modifier like 1% triethylamine.[7] Alternatively, consider using a different stationary phase, such as alumina, or reversed-phase chromatography.[7]

Experimental Protocols

Synthesis of 2-amino-2,3-dimethylbutanenitrile (this compound) via Strecker Synthesis

This protocol is a generalized procedure based on common practices for the Strecker synthesis of aminonitriles.[1][3][6]

Materials:

Procedure:

  • In a reaction flask, dissolve sodium cyanide and ammonium chloride in water and concentrated ammonia solution with stirring at room temperature.

  • Add the phase transfer catalyst, benzyltriethylammonium chloride, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add methyl isopropyl ketone dropwise to the reaction mixture, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the dichloromethane by rotary evaporation.

  • Purify the crude product by vacuum distillation, collecting the fraction at 85-87°C / 0.94 kPa.[1][6]

Visualizations

Logical Flowchart for Troubleshooting this compound Synthesis

G start Start Synthesis of this compound low_yield Low Yield? start->low_yield check_reaction Check Reaction Completion (TLC/GC) low_yield->check_reaction Yes purification_issue Degradation During Purification? low_yield->purification_issue No extend_time Extend Reaction Time check_reaction->extend_time optimize_conditions Optimize Conditions (Temp < 30°C, Catalyst) check_reaction->optimize_conditions workup_issue Check Workup Procedure check_reaction->workup_issue extend_time->purification_issue optimize_conditions->purification_issue workup_issue->purification_issue add_base_modifier Add Basic Modifier (e.g., 1% TEA) to Eluent purification_issue->add_base_modifier Yes vacuum_distillation Consider Vacuum Distillation purification_issue->vacuum_distillation Yes streaking_issue Streaking on TLC/Poor Peak Shape? purification_issue->streaking_issue No add_base_modifier->streaking_issue vacuum_distillation->streaking_issue modify_mobile_phase Add Basic Modifier to Mobile Phase streaking_issue->modify_mobile_phase Yes end Successful Synthesis streaking_issue->end No modify_mobile_phase->end

Caption: Troubleshooting workflow for this compound synthesis.

Strecker Synthesis Pathway for this compound

G ketone Methyl Isopropyl Ketone imine Iminium Ion Intermediate ketone->imine ammonia Ammonia (NH3) ammonia->imine cyanide Cyanide (CN-) aminonitrile This compound (2-amino-2,3-dimethylbutanenitrile) cyanide->aminonitrile imine->aminonitrile retro_strecker Retro-Strecker (Degradation) aminonitrile->retro_strecker retro_strecker->cyanide retro_strecker->imine

Caption: Strecker synthesis and degradation pathway of this compound.

References

Technical Support Center: Biocatalytic Synthesis of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of 2-Amino-2,3-dimethylbutyramide (B41022) (ADBA).

Troubleshooting Guide

This guide addresses common issues encountered during the biocatalytic conversion of 2-amino-2,3-dimethylbutyronitrile (ADBN) to ADBA using nitrile hydratase (NHase).

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Cyanide Inhibition: The substrate, ADBN, can dissociate and release cyanide ions, which are potent inhibitors of nitrile hydratase.Temperature Control: Lower the reaction temperature. Maintaining the reaction at around 10°C has been shown to effectively overcome cyanide inhibition[1][2][3].
Improper pH: The pH of the reaction medium is outside the optimal range for the specific nitrile hydratase being used.pH Optimization: Ensure the reaction buffer is within the optimal pH range for the enzyme, typically between pH 6.0 and 10.0[4]. Adjust the pH as necessary.
Enzyme Denaturation: High temperatures or extreme pH can denature the enzyme.Verify Enzyme Stability: Check the recommended storage and operating conditions for your specific nitrile hydratase. Perform a standard activity assay to confirm enzyme viability.
Decreased Reaction Rate Over Time Product Inhibition: Accumulation of the product, ADBA, can inhibit the activity of nitrile hydratase.[1][2]Biphasic System: Implement a biphasic aqueous-organic solvent system (e.g., n-hexane/water or HFE-7100/water)[1][3][5]. The organic phase can serve as a reservoir for the substrate and help to partition the product, reducing its concentration in the aqueous phase.
Substrate Depletion: The initial substrate concentration was too low, leading to a rapid decrease in the reaction rate.Fed-Batch Strategy: Employ a fed-batch approach where the substrate (ADBN) is added incrementally to maintain a sufficient concentration without causing significant substrate inhibition.
Catalyst Deactivation: The biocatalyst (whole cells or isolated enzyme) may lose activity over prolonged reaction times.Catalyst Recycling and Monitoring: For continuous processes, monitor the catalyst productivity. If a significant drop is observed, consider replacing or regenerating the catalyst. It has been shown that whole cells can be effectively reused.[1][3]
Low Product Yield Substrate Hydrolysis: In aqueous systems, the substrate ADBN may undergo hydrolysis, reducing the amount available for enzymatic conversion.Use of a Biphasic System: A water-immiscible organic solvent can protect the substrate from hydrolysis in the aqueous phase.[5]
Incomplete Conversion: The reaction was not allowed to proceed to completion.Reaction Time Optimization: Monitor the reaction progress over time to determine the optimal reaction time for achieving maximum yield.
Sub-optimal Reaction Conditions: The combination of temperature, pH, and substrate concentration is not ideal.Systematic Optimization: Perform experiments to optimize key reaction parameters. This may involve a Design of Experiments (DoE) approach to identify the best combination of conditions.
Difficulty in Product Separation Emulsion Formation in Biphasic Systems: Vigorous mixing of the aqueous and organic phases can lead to the formation of a stable emulsion, complicating phase separation.Optimization of Agitation: Adjust the mixing speed to ensure adequate mass transfer without causing excessive emulsification.
Product Solubility: The product ADBA is soluble in the aqueous phase, making extraction challenging.Solvent Extraction: After the reaction, perform a solvent extraction with a suitable organic solvent to recover the product from the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the biocatalytic synthesis of 2-Amino-2,3-dimethylbutyramide (ADBA)?

A1: The primary enzyme used is nitrile hydratase (NHase, EC 4.2.1.84). This enzyme catalyzes the hydration of the nitrile group in 2-amino-2,3-dimethylbutyronitrile (ADBN) to form the corresponding amide, ADBA.[5]

Q2: Which microorganisms are good sources of nitrile hydratase for this reaction?

A2: Several microorganisms have been identified as effective sources of nitrile hydratase for ADBA synthesis. These include strains of Rhodococcus boritolerans, Nocardia globerula, Rhodococcus qingshengii, and genetically engineered Escherichia coli expressing recombinant NHase.[1][2][4][6][7]

Q3: What are the main challenges in the biocatalytic production of ADBA?

A3: The main challenges include inhibition of the nitrile hydratase by cyanide ions released from the substrate, product inhibition at high concentrations of ADBA, and potential hydrolysis of the substrate in aqueous media.[1][2][3][5]

Q4: How can cyanide inhibition of nitrile hydratase be overcome?

A4: A key strategy to overcome cyanide inhibition is to control the reaction temperature. Lowering the temperature to around 10°C has been shown to significantly reduce the inhibitory effect of cyanide.[1][2][3]

Q5: What is the benefit of using a biphasic solvent system?

A5: A biphasic system, such as n-hexane/water or HFE-7100/water, offers several advantages. It can reduce product inhibition by partitioning the ADBA out of the aqueous phase, prevent substrate hydrolysis, and facilitate product separation.[1][3][5] This can lead to higher product concentrations, yields, and catalyst productivity.[1][3]

Q6: What are the typical optimal reaction conditions for ADBA synthesis?

A6: Optimal conditions can vary depending on the specific enzyme and biocatalyst formulation. However, reported ranges are generally a pH between 6.0 and 10.0 and a temperature between 10°C and 40°C.[4]

Q7: Can the biocatalyst be reused?

A7: Yes, whole-cell biocatalysts, such as Rhodococcus boritolerans cells, have been successfully reused multiple times, which can significantly improve the overall catalyst productivity and cost-effectiveness of the process.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the optimization of the biocatalytic process for ADBA production.

Table 1: Comparison of Reaction Conditions and Performance in Different Systems

SystemBiocatalystTemperature (°C)pHProduct Conc. (g/L)Yield (%)Catalyst Productivity (g product/g catalyst)Reference
AqueousRhodococcus boritolerans CCTCC M 20810810----[1][3]
n-hexane/water (30/70 v/v)Rhodococcus boritolerans CCTCC M 20810810-50916.3[1][3]
HFE-7100/H₂O (10% v/v)Recombinant E. coli with NHase---97.3-[5]
AqueousNocardia globerula CCTCC No:M209214307.8~24.8 (0.191M)95.5-[4]
AqueousRhodococcus qingshengii10-33.884.5-[7]
AqueousRhodococcus qingshengii30-~13.5--[7]

Table 2: Effect of Catalyst Reuse on Productivity

BiocatalystReuse CyclesCatalyst Productivity (g product/g catalyst)Reference
Rhodococcus boritolerans CCTCC M 208108At least 212.3[1][3]

Experimental Protocols

1. General Protocol for Whole-Cell Biocatalytic Synthesis of ADBA in an Aqueous System

This protocol is a generalized procedure based on methodologies described in the literature.[4]

  • Biocatalyst Preparation:

    • Culture the selected microorganism (e.g., Nocardia globerula) under optimal fermentation conditions to induce nitrile hydratase expression.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., saline or phosphate (B84403) buffer).

  • Biotransformation Reaction:

    • Suspend the washed cell pellet in a reaction buffer (e.g., phosphate buffer, pH 7.8) to a final concentration of 5-50 g/L wet cell weight.

    • Equilibrate the cell suspension to the desired reaction temperature (e.g., 30°C) with agitation (e.g., 180 rpm).

    • Add the substrate, 2-amino-2,3-dimethylbutyronitrile (ADBN), to a final concentration of 0.03 - 0.3 M.

    • Maintain the reaction at the set temperature and agitation for a specified duration (e.g., 40-60 minutes).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of ADBA using a suitable analytical method (e.g., gas chromatography).

  • Product Recovery:

    • After the reaction, separate the cells from the reaction mixture by centrifugation.

    • The supernatant containing the product can be further purified. This may involve steps like solvent extraction, crystallization, and drying.

2. Protocol for Biocatalytic Synthesis of ADBA in a Biphasic System

This protocol is a generalized procedure based on methodologies for biphasic systems.[1][3]

  • Biocatalyst Preparation:

    • Prepare the whole-cell biocatalyst as described in the aqueous system protocol.

  • Biotransformation Reaction:

    • Prepare the biphasic system by combining an aqueous buffer and an immiscible organic solvent (e.g., a 30:70 v/v mixture of n-hexane and water).

    • Suspend the prepared biocatalyst in the aqueous phase.

    • Equilibrate the biphasic mixture to the optimal temperature (e.g., 10°C) with appropriate agitation.

    • Add the substrate (ADBN) to the reaction mixture. The substrate will primarily reside in the organic phase.

    • Maintain the reaction with agitation to ensure sufficient mass transfer between the two phases.

    • Monitor the formation of ADBA in the aqueous phase over time.

  • Product Recovery:

    • Stop the agitation and allow the phases to separate.

    • Separate the aqueous phase containing the product from the organic phase.

    • The product can be recovered from the aqueous phase using methods such as extraction and crystallization.

Visualizations

Biocatalytic_Process_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Microorganism_Selection Microorganism Selection (e.g., Rhodococcus sp.) Fermentation Fermentation & Cell Growth Microorganism_Selection->Fermentation Inoculation Cell_Harvesting Cell Harvesting & Washing Fermentation->Cell_Harvesting Harvest Reaction_Setup Reaction Setup (Aqueous or Biphasic) Cell_Harvesting->Reaction_Setup Biocatalyst Substrate_Addition Substrate Addition (ADBN) Reaction_Setup->Substrate_Addition Enzymatic_Conversion Enzymatic Conversion (Nitrile Hydratase) Substrate_Addition->Enzymatic_Conversion Reaction_Monitoring Reaction Monitoring (e.g., GC) Enzymatic_Conversion->Reaction_Monitoring Cell_Separation Cell Separation Enzymatic_Conversion->Cell_Separation Product_Extraction Product Extraction Cell_Separation->Product_Extraction Purification Purification & Crystallization Product_Extraction->Purification Final_Product Final Product (ADBA) Purification->Final_Product

Caption: Workflow for the biocatalytic production of 2-Amino-2,3-dimethylbutyramide.

Troubleshooting_Logic Start Low Product Yield Check_Activity Check Enzyme Activity Start->Check_Activity Low_Activity Is Activity Low? Check_Activity->Low_Activity Check_Temp Lower Temperature (e.g., 10°C) Low_Activity->Check_Temp Yes Activity_OK Monitor Reaction Rate Low_Activity->Activity_OK No Check_pH Optimize pH (6.0-10.0) Check_Temp->Check_pH Rate_Decreasing Is Rate Decreasing? Activity_OK->Rate_Decreasing Biphasic_System Implement Biphasic System Rate_Decreasing->Biphasic_System Yes Optimize_Time Optimize Reaction Time Rate_Decreasing->Optimize_Time No Fed_Batch Implement Fed-Batch Biphasic_System->Fed_Batch

Caption: Troubleshooting logic for low yield in ADBA biocatalysis.

References

Technical Support Center: Impurity Profile Analysis of AC-94149

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "AC-94149." This name may be an internal research code, a novel compound not yet disclosed in publications, or a placeholder.

Therefore, the following technical support guide has been constructed based on established principles and common practices for the impurity profile analysis of novel small molecule active pharmaceutical ingredients (APIs). The methodologies, potential issues, and troubleshooting steps described are broadly applicable and should be adapted based on the specific physicochemical properties of the actual compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in a synthetic API like this compound?

Impurities in a synthetic API can originate from various stages of the manufacturing process and storage.[1][2] They are generally categorized as:

  • Organic Impurities: These can be starting materials, intermediates, by-products from side reactions, or degradation products that form during manufacturing or upon storage.[1][3]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: These are organic solvents used during the synthesis and purification process that are not completely removed.[1]

Q2: Which analytical techniques are most suitable for the impurity profile analysis of this compound?

For comprehensive impurity profiling of a novel API, a combination of chromatographic and spectroscopic techniques is typically employed. The most common and powerful methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is often the primary technique for separating and quantifying impurities.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique used for the detection, identification, and quantification of impurities.[4][5] It is particularly valuable for identifying unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[5]

Q3: How can I identify an unknown impurity peak in my chromatogram?

Identifying an unknown impurity typically involves a multi-step approach:

  • LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the impurity peak to determine its molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information.

  • High-Resolution Mass Spectrometry (HRMS): Determine the elemental composition of the impurity.

  • Forced Degradation Studies: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[3] This can help in understanding the potential degradation pathways and the nature of the impurities.

  • Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC, followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
Ghost Peaks (Spurious Peaks) 1. Contaminated mobile phase or glassware.2. Carryover from previous injections.3. Air bubbles in the system.1. Use fresh, high-purity solvents and clean glassware.2. Implement a robust needle wash protocol and inject a blank solvent run.3. Degas the mobile phase and purge the pump.
Peak Tailing or Fronting 1. Column overload.2. Incompatible sample solvent.3. Secondary interactions with the stationary phase.1. Reduce the injection volume or sample concentration.2. Dissolve the sample in the mobile phase if possible.3. Adjust the mobile phase pH or use a different column chemistry.
Baseline Noise or Drift 1. Detector lamp aging.2. Contaminated detector flow cell.3. Mobile phase not properly mixed or degassed.1. Replace the detector lamp.2. Flush the flow cell with a strong, appropriate solvent.3. Ensure proper mobile phase preparation and degassing.
Inconsistent Retention Times 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction or leaks.1. Use a column oven for stable temperature control.2. Prepare the mobile phase carefully and consistently.3. Check for leaks and perform pump maintenance.
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity/Poor Ionization 1. Inappropriate ionization mode (ESI vs. APCI).2. Suboptimal source parameters (e.g., temperature, gas flow).3. Ion suppression from the matrix or mobile phase additives.1. Test both positive and negative ionization modes.2. Optimize source parameters for the analyte of interest.3. Modify the mobile phase (e.g., reduce buffer concentration) or improve sample cleanup.
Mass Inaccuracy 1. Instrument not calibrated.2. Fluctuations in laboratory temperature.1. Perform regular mass calibration according to the manufacturer's protocol.2. Ensure a stable laboratory environment.
Contamination Peaks in Mass Spectrum 1. Contaminated solvents, vials, or tubing.2. Plasticizers or other leachables.1. Use high-purity LC-MS grade solvents and consumables.2. Run solvent blanks to identify the source of contamination.

Experimental Protocols

General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for a novel API like this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined by the UV spectrum of the API and its impurities (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate the API solution (e.g., 1 mg/mL in 0.1 M HCl) at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate the API solution (e.g., 1 mg/mL in 0.1 M NaOH) at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the API solution (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by the developed HPLC-UV and LC-MS methods to identify and quantify the degradation products.

Visualizations

Impurity_Profiling_Workflow cluster_synthesis API Synthesis cluster_characterization Impurity Characterization Start Starting Materials Intermediates Intermediates Start->Intermediates API Crude API Intermediates->API HPLC_UV HPLC-UV (Quantification) API->HPLC_UV Separation & Quantification LC_MS LC-MS (Identification) API->LC_MS Detection & Identification GC_MS GC-MS (Residual Solvents) API->GC_MS Isolation Isolation (Prep-HPLC) LC_MS->Isolation If impurity > 0.1% Structure Structure Elucidation (NMR, HRMS) Isolation->Structure

Caption: A typical workflow for the impurity profiling of a new drug substance.

Troubleshooting_Logic Start Chromatographic Problem (e.g., Peak Tailing) Check_Method Review Method Parameters Start->Check_Method Check_Hardware Inspect HPLC System Check_Method->Check_Hardware No Sol_Method Optimize Mobile Phase or Gradient Check_Method->Sol_Method Yes Check_Sample Evaluate Sample Prep Check_Hardware->Check_Sample No Sol_Hardware Replace Column or Check for Leaks Check_Hardware->Sol_Hardware Yes Sol_Sample Adjust Sample Solvent or Concentration Check_Sample->Sol_Sample Yes Resolved Problem Resolved Check_Sample->Resolved No Sol_Method->Resolved Sol_Hardware->Resolved Sol_Sample->Resolved

Caption: A logical flow for troubleshooting common HPLC issues.

References

Technical Support Center: Addressing Weed Resistance to Imidazolinone Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating weed resistance to imidazolinone (IMI) herbicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for imidazolinone herbicides?

Imidazolinone herbicides control weeds by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][4] Inhibition of ALS leads to a deficiency in these essential amino acids, which rapidly halts cell division and plant growth, ultimately causing plant death in susceptible species.[4]

Q2: What are the main mechanisms by which weeds develop resistance to imidazolinone herbicides?

Weed resistance to imidazolinone and other ALS-inhibiting herbicides is broadly categorized into two main types:

  • Target-Site Resistance (TSR): This is the most common mechanism. It involves genetic mutations in the ALS gene that alter the enzyme's structure.[5][6] These changes prevent the herbicide molecule from effectively binding to the enzyme, rendering it insensitive to the herbicide's inhibitory action. TSR is often conferred by a single amino acid substitution at one of several conserved sites on the ALS enzyme.[7]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching the target site.[5][6] NTSR mechanisms are more complex and can include reduced herbicide absorption or translocation, increased herbicide metabolism (detoxification) by enzymes like cytochromes P450 or glutathione (B108866) S-transferases, or sequestration of the herbicide away from the target site.[5][6]

Q3: Which specific mutations in the ALS gene are known to confer resistance to imidazolinones?

Several point mutations in the ALS gene have been identified that confer resistance. The specific amino acid substitution determines the level of resistance and the cross-resistance profile to different families of ALS-inhibiting herbicides. Mutations at codons Ala122, Ala205, and Ser653 are known to result in resistance specifically to imidazolinones.[1][8] Other mutations, such as at Pro197 and Trp574, can provide broad cross-resistance to sulfonylureas (SU) and imidazolinones (IMI).[9][10]

Troubleshooting Experimental Issues

Q4: My whole-plant bioassay results are inconsistent, or my putatively resistant population is not surviving the herbicide application. What went wrong?

Several factors can lead to inconsistent or failed whole-plant bioassays. Consider the following troubleshooting steps:

  • Plant Growth Stage: Ensure all plants (both susceptible and potentially resistant) are at the same, appropriate growth stage for herbicide application. Treatment at a later stage can sometimes result in survival that is not indicative of true genetic resistance.[11]

  • Herbicide Preparation and Application: Double-check herbicide concentration calculations. Ensure the spray equipment is calibrated correctly to deliver a consistent volume and that spray coverage is uniform across all plants.[11] Inaccurate preparation is a common source of error.

  • Environmental Conditions: Greenhouse conditions such as temperature, humidity, and light intensity can affect plant growth and herbicide efficacy. Maintain consistent and optimal conditions throughout the experiment to ensure reproducibility.[11]

  • Seed Viability and Dormancy: If seeds were used, poor germination could be due to low viability or seed dormancy. Conduct a germination test prior to the experiment. Some species require specific treatments like stratification to break dormancy.[12]

  • Genetic Heterogeneity: The source population may be heterogeneous, containing both resistant and susceptible individuals. Ensure you are testing a sufficient number of plants to account for this variation.

Q5: I am performing an in-vitro ALS enzyme assay and observing high variability between replicates. What are the common pitfalls?

ALS enzyme assays are sensitive and require meticulous technique. High variability can stem from several sources:

  • Enzyme Extraction: The extraction process is critical. Perform all steps at low temperatures (e.g., 4°C) to prevent enzyme degradation. Ensure the plant tissue is thoroughly homogenized and that the extraction buffer is optimized for your species.

  • Cofactor Instability: The assay requires cofactors (e.g., FAD, TPP) that can be unstable. Prepare cofactor solutions fresh and store them appropriately.

  • Indirect Measurement Errors: The standard assay is an indirect measurement that involves two separate reactions. Errors can accumulate from both the enzymatic reaction and the subsequent colorimetric detection step.[13]

  • Substrate Concentration: Ensure the substrate (pyruvate) concentration is not limiting, unless you are specifically performing kinetic studies to determine K_m values.[14]

Q6: I have sequenced the ALS gene from a resistant plant but did not find any of the common resistance-conferring mutations. Does this mean it's not target-site resistance?

Not necessarily. While common mutations are well-documented, it is possible that:

  • A novel or rare mutation at a known or new position within the ALS gene is responsible for resistance.[4]

  • Resistance is due to an alteration in the expression of the ALS gene, such as gene duplication or overexpression, which produces more of the target enzyme than the herbicide can inhibit at standard field rates.[6]

  • The primary resistance mechanism is NTSR, involving enhanced herbicide metabolism, which would not be detected by sequencing the target-site gene.[5][6] In this case, further experiments, such as metabolism studies using radiolabeled herbicides or inhibitors of metabolic enzymes (e.g., malathion (B1675926) for P450s), would be required.[9]

Data Presentation: Resistance Profiles

Table 1: Common Amino Acid Substitutions in the ALS Enzyme Conferring Herbicide Resistance
Original Amino Acid & PositionSubstituted Amino Acid(s)Herbicide Class(es) ResistanceReference(s)
Alanine (Ala) at 122Threonine, Tyrosine, ValineImidazolinones (IMI), Sulfonylureas (SU)[8][15]
Proline (Pro) at 197Alanine, Serine, Histidine, Leucine, Threonine, Tyrosine, ArginineHigh SU resistance, lower IMI resistance[4][16][8][10][14]
Alanine (Ala) at 205ValineImidazolinones (IMI)[1][8]
Aspartate (Asp) at 376GlutamateBroad cross-resistance[8][13]
Tryptophan (Trp) at 574LeucineBroad cross-resistance to IMI and SU[2][9][14]
Serine (Ser) at 653Isoleucine, Asparagine, ThreonineHigh IMI resistance[8][10]
Table 2: Example Whole-Plant Response (GR₅₀) and Enzyme Inhibition (I₅₀) Data

GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (e.g., biomass). I₅₀: The herbicide concentration required to inhibit 50% of the ALS enzyme activity.

Weed BiotypeHerbicideGR₅₀ (g ai/ha)I₅₀ (µM)Resistance Factor (R/S)
Susceptible (S) Imazethapyr105-
Resistant (R) Imazethapyr>1000300>100 (GR₅₀), 60 (I₅₀)
Susceptible (S) Imazamox158-
Resistant (R) Imazamox60016040 (GR₅₀), 20 (I₅₀)

Note: These are representative values. Actual values will vary significantly based on the weed species, specific mutation, and experimental conditions.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is essential for confirming resistance and determining the level of resistance in a weed population.[11]

  • Seed Germination: Germinate seeds of both the suspected resistant population and a known susceptible population in petri dishes or trays with suitable substrate. If dormancy is an issue, apply appropriate pre-treatments (e.g., cold stratification).[12]

  • Transplanting: Once seedlings reach a consistent size (e.g., 1-2 leaf stage), transplant them into individual pots filled with a standard potting medium.

  • Growth: Grow plants in a controlled environment (greenhouse or growth chamber) until they reach the target growth stage for spraying (typically 2-4 leaves).[11]

  • Herbicide Preparation: Prepare a stock solution of the imidazolinone herbicide. Perform serial dilutions to create a range of doses. This should typically include the recommended field application rate (1x) as well as fractions (e.g., 1/8x, 1/4x, 1/2x) and multiples (e.g., 2x, 4x, 8x, 16x). Include a "0x" control (water or formulation blank).

  • Application: Apply the herbicide treatments using a calibrated cabinet sprayer to ensure uniform coverage.

  • Evaluation: Return plants to the controlled environment. After a set period (typically 14-21 days), evaluate the plants. Assess survival (dead/alive) and measure a quantitative metric like shoot fresh or dry weight.

  • Data Analysis: For each population, plot the percent growth reduction against the log of the herbicide dose. Use a non-linear regression model (e.g., log-logistic) to calculate the GR₅₀ value. The resistance factor (RF) is calculated as (GR₅₀ of resistant population) / (GR₅₀ of susceptible population).

Protocol 2: In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the sensitivity of the ALS enzyme to the herbicide.

  • Plant Material: Collect young, actively growing leaf tissue (approx. 1-2 g) from both susceptible and resistant plants.

  • Enzyme Extraction:

    • Perform all steps on ice or at 4°C.

    • Grind the leaf tissue with liquid nitrogen to a fine powder.

    • Homogenize the powder in an extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing pyruvate, MgCl₂, TPP, FAD, and protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes. The supernatant contains the crude enzyme extract.

  • Assay Reaction:

    • Prepare a reaction mixture containing assay buffer, the enzyme extract, and varying concentrations of the imidazolinone herbicide. Include a no-herbicide control.

    • Pre-incubate the mixture to allow the herbicide to bind to the enzyme.

    • Initiate the reaction by adding the substrate, pyruvate.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stopping and Detection:

    • Stop the reaction by adding sulfuric acid (H₂SO₄). This also initiates the conversion of the enzymatic product, acetolactate, to acetoin.

    • Incubate to allow for complete conversion.

    • Add creatine (B1669601) and α-naphthol solutions and incubate to develop a colored complex.

  • Measurement and Analysis: Measure the absorbance at 530 nm using a spectrophotometer. Calculate the percent inhibition for each herbicide concentration relative to the no-herbicide control. Plot the percent inhibition against the log of the herbicide concentration and use a regression model to determine the I₅₀ value.

Visualizations

Mechanism of Action and Target-Site Resistance

cluster_0 Susceptible Plant cluster_1 Resistant Plant (TSR) IMI_S Imidazolinone Herbicide ALS_S ALS Enzyme (Wild-Type) IMI_S->ALS_S Binds & Inhibits BCAA_S Branched-Chain Amino Acids ALS_S->BCAA_S Synthesis Blocked Growth_S Plant Growth BCAA_S->Growth_S Deficiency Death_S Plant Death Growth_S->Death_S Cessation IMI_R Imidazolinone Herbicide ALS_R Mutated ALS Enzyme (e.g., S653N) IMI_R->ALS_R Binding Prevented BCAA_R Branched-Chain Amino Acids ALS_R->BCAA_R Synthesis Continues Growth_R Plant Survival BCAA_R->Growth_R Normal Levels

Caption: Imidazolinone action and the Target-Site Resistance (TSR) mechanism.

Troubleshooting Workflow for Whole-Plant Bioassay

Start Start: Unexpected Bioassay Results Q1 Were susceptible controls behaving as expected? Start->Q1 Troubleshoot_Exp Troubleshoot General Experimental Setup Q1->Troubleshoot_Exp No Q2 Did putative resistant plants show susceptibility? Q1->Q2 Yes A1_Yes Yes A1_No No Check_Herbicide Verify herbicide stock, concentration, and application rate. Troubleshoot_Exp->Check_Herbicide Check_Enviro Check environmental conditions (light, temp). Are they optimal? Check_Herbicide->Check_Enviro Check_Plants Assess overall plant health. Check for pests/disease. Check_Enviro->Check_Plants Consider_Hetero Hypothesis: Population is heterogeneous or misidentified. Re-screen source population. Q2->Consider_Hetero Yes End_Success Result is Valid: Population is likely resistant. Proceed to mechanism analysis. Q2->End_Success No A2_Yes Yes A2_No No Consider_NTSR Hypothesis: Resistance may be due to NTSR or a novel / weak TSR allele.

Caption: A logical workflow for troubleshooting unexpected bioassay results.

Overview of Imidazolinone Resistance Mechanisms

cluster_TSR TSR Mechanisms cluster_NTSR NTSR Mechanisms Root Weed Resistance to Imidazolinones TSR Target-Site Resistance (TSR) Root->TSR NTSR Non-Target-Site Resistance (NTSR) Root->NTSR Mutations ALS Gene Mutations (Altered protein structure) TSR->Mutations Overexpression ALS Gene Overexpression (Increased protein quantity) TSR->Overexpression Metabolism Enhanced Metabolism (Detoxification) NTSR->Metabolism Uptake Reduced Uptake or Translocation NTSR->Uptake Sequestration Vacuolar Sequestration NTSR->Sequestration

Caption: The two primary pathways for weed resistance to herbicides.

References

stability studies of AC-94149 under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the investigational compound AC-94149 under various storage conditions. The information compiled here is intended to assist in designing and troubleshooting experiments, ensuring the integrity of the compound throughout the research and development process. The following sections detail common questions, troubleshooting advice, and experimental protocols related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Currently, there is no publicly available, specific long-term stability data for a compound designated "this compound." General best practices for novel chemical entities recommend storage in a tightly sealed container, protected from light, at a controlled low temperature, such as -20°C or -80°C, to minimize degradation. The optimal conditions would be determined through formal stability studies.

Q2: How should I handle this compound for short-term use in experiments?

For short-term experimental use, it is crucial to minimize exposure to adverse conditions. It is advisable to allow the compound to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weighing and dissolution should be performed as quickly as possible. Unused portions should be promptly returned to long-term storage conditions. Short-term excursion studies are necessary to formally define acceptable handling periods outside of the recommended long-term storage.[1]

Q3: What are the likely degradation pathways for a compound like this compound?

Without specific structural information for this compound, potential degradation pathways can only be inferred based on common reactive functional groups. Typical degradation mechanisms for pharmaceutical compounds include hydrolysis (reaction with water), oxidation (reaction with oxygen), and photolysis (degradation due to light exposure).[2] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions are required to identify the specific degradation pathways for this compound.[2][3]

Q4: Which analytical methods are suitable for assessing the stability of this compound?

A stability-indicating analytical method is essential to separate and quantify the intact active pharmaceutical ingredient (API) from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for this purpose.[4] Coupling HPLC with a mass spectrometer (LC-MS) can aid in the identification of degradation products.[4][5] Other techniques such as UV-Vis spectroscopy can also be employed to monitor for changes in the compound's properties over time.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, perform a quick purity check using a validated analytical method before use. Ensure proper storage of the stock solution (e.g., protected from light, appropriate temperature).
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct forced degradation studies to intentionally generate degradation products and confirm their retention times. This will help in identifying the unknown peaks in your stability samples. Use a mass spectrometer to elucidate the structure of the degradation products.
Loss of compound potency Instability under experimental conditions (e.g., in a specific buffer, temperature, or light exposure).Evaluate the stability of this compound under your specific experimental conditions. This can be done by incubating the compound under these conditions and analyzing samples at different time points. Consider modifying the experimental protocol to minimize exposure to harsh conditions.
Physical changes in the solid compound (e.g., color change, clumping) Potential degradation or hygroscopicity.Store the solid compound in a desiccator to protect it from moisture. Visually inspect the compound before each use. If physical changes are observed, it is recommended to use a fresh batch of the compound and re-evaluate the storage conditions.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.

  • Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a control sample (unstressed stock solution), using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxide Oxidative Degradation (3% H2O2, RT) prep->oxide Expose to Stress thermal Thermal Degradation (80°C) prep->thermal Expose to Stress photo Photolytic Degradation (UV light) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Environmental Factors cluster_outcomes Impacts temp Temperature stability This compound Stability temp->stability humidity Humidity humidity->stability light Light light->stability potency Potency stability->potency purity Purity stability->purity shelf_life Shelf-life stability->shelf_life

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Mitigating Environmental Impact in Imidazolinone Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of imidazolinone herbicides, with a focus on minimizing environmental impact.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of environmental impact in traditional imidazolinone herbicide synthesis?

The main environmental concerns in conventional imidazolinone synthesis routes stem from:

  • Use of Hazardous Solvents: Traditional methods often employ volatile organic compounds (VOCs) which contribute to air pollution and pose health risks.

  • Harsh Reaction Conditions: High temperatures and pressures lead to significant energy consumption and the potential for unwanted side reactions, generating more waste.[1]

  • Formation of Byproducts: The synthesis can produce a range of byproducts that may be difficult to separate and require disposal, adding to the waste stream.

  • Use of Stoichiometric Reagents: The use of non-catalytic reagents in stoichiometric amounts leads to a lower atom economy and generates more waste.

Q2: What are the key "green chemistry" approaches to mitigate the environmental impact of imidazolinone synthesis?

Several green chemistry principles can be applied to reduce the environmental footprint of imidazolinone synthesis:

  • Catalysis: Employing catalysts, especially recyclable ones like magnetic nanoparticles, can improve reaction efficiency, reduce energy requirements, and minimize waste.[2]

  • Alternative Solvents: The use of greener solvents, such as ionic liquids or even solvent-free conditions, can significantly reduce VOC emissions and simplify product purification.[3][4][5][6][7]

  • Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods.[8][9]

  • Biocatalysis: While still an emerging area for imidazolinone synthesis, the use of enzymes could offer highly selective and environmentally benign reaction pathways.

Q3: How do ionic liquids contribute to a greener synthesis of imidazolinone herbicides?

Ionic liquids (ILs) are salts that are liquid at low temperatures and have several properties that make them attractive for green chemistry:

  • Low Volatility: ILs have negligible vapor pressure, which reduces air pollution and solvent loss.

  • Tunable Properties: The properties of ILs can be tailored by modifying the cation and anion, allowing for optimization of solvent characteristics for a specific reaction.

  • Potential for Recyclability: Many ILs can be recovered and reused, reducing waste and overall process cost.

  • Enhanced Reaction Rates and Selectivity: In some cases, ILs can act as both solvent and catalyst, leading to improved reaction outcomes.[3][4]

Q4: What are the advantages of using microwave-assisted synthesis for imidazolinone compounds?

Microwave-assisted organic synthesis (MAOS) offers several benefits:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to much faster reaction times compared to conventional heating.[8][9]

  • Improved Yields: The rapid and uniform heating can lead to higher product yields and reduced byproduct formation.[8]

  • Energy Efficiency: By reducing reaction times, microwave synthesis can significantly lower energy consumption.[8]

  • Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, further reducing the environmental impact.[6]

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Synthesis
Potential Cause Troubleshooting Steps
Catalyst Deactivation - Ensure the catalyst is properly activated before use.- Check for impurities in starting materials that may poison the catalyst.- If using a recyclable catalyst, perform a regeneration step as per the protocol.
Suboptimal Reaction Conditions - Systematically vary the reaction temperature, pressure, and time to find the optimal parameters.- Adjust the catalyst loading to determine the most effective concentration.
Poor Mixing - Ensure efficient stirring to maximize contact between reactants and the catalyst, especially in heterogeneous catalysis.
Incorrect Solvent - If applicable, screen a range of green solvents to find one that optimizes both reactant solubility and catalyst activity.
Issue 2: Difficulty in Product Purification with Ionic Liquids
Potential Cause Troubleshooting Steps
High Viscosity of Ionic Liquid - Gently heat the mixture to reduce viscosity before extraction.- Dilute with a co-solvent that is compatible with your extraction solvent.
Product Solubility in the Ionic Liquid - Choose an extraction solvent in which your product has high solubility and the ionic liquid has low solubility.- Consider using techniques like solid-phase extraction to isolate the product.
Residual Ionic Liquid in the Product - Perform multiple extractions with an appropriate solvent.- Use a wash step with a solvent that selectively dissolves the ionic liquid but not the product.
Issue 3: Inconsistent Results in Microwave-Assisted Synthesis
Potential Cause Troubleshooting Steps
Non-uniform Heating - Ensure the reaction vessel is placed in the center of the microwave cavity.- Use a microwave reactor with a stirrer to ensure even temperature distribution.
Temperature and Pressure Spikes - Use a dedicated microwave reactor with accurate temperature and pressure sensors and controls.- Reduce the initial power setting and ramp up the temperature more slowly.
Decomposition of Reactants or Products - Optimize the reaction time and temperature to minimize exposure to high temperatures.- Consider using a lower power setting for a longer duration.

Data Presentation

Table 1: Qualitative Comparison of Synthesis Methods for Imidazolinone Herbicides

Parameter Traditional Synthesis Catalytic Synthesis (e.g., Nanoparticles) Ionic Liquid-Based Synthesis Microwave-Assisted Synthesis
Solvent Use High (often hazardous VOCs)Can be reduced or use greener solventsUses non-volatile ionic liquidsCan be solvent-free or use minimal solvent
Energy Consumption High (prolonged heating)Moderate to lowModerateLow (short reaction times)
Reaction Time Long (hours to days)Moderate to shortModerateVery short (minutes)
Waste Generation High (byproducts, used reagents)Low (high atom economy)Low (recyclable solvent)Low (often cleaner reactions)
Catalyst Recyclability Not applicableOften possiblePossibleNot applicable
Process Complexity ModerateCan be complex to set upCan be complex due to viscosityRequires specialized equipment

Experimental Protocols

Representative Greener Synthesis of an Imidazolinone Herbicide Precursor

This protocol is a representative example of a greener synthesis approach for an imidazolinone precursor, adapted from methodologies for similar heterocyclic compounds.

Objective: To synthesize a 2-(1-carbamoyl-1,2-dimethylpropyl)-5-ethylnicotinic acid derivative, a key intermediate for an imidazolinone herbicide, using a microwave-assisted, solvent-free approach.

Materials:

  • 2-cyano-5-ethylnicotinic acid

  • 2-amino-2,3-dimethylbutanamide

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Microwave reactor with temperature and pressure control

  • Standard laboratory glassware

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, combine 2-cyano-5-ethylnicotinic acid (1 mmol), 2-amino-2,3-dimethylbutanamide (1.1 mmol), and the solid acid catalyst (10 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes with stirring. Monitor the pressure to ensure it remains within safe limits.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add ethyl acetate to the reaction mixture and stir to dissolve the product.

  • Filter the mixture to remove the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow start Combine Reactants and Catalyst microwave Microwave Irradiation (120°C, 15 min) start->microwave cool Cool to Room Temperature microwave->cool dissolve Dissolve in Ethyl Acetate cool->dissolve filter Filter to Remove Catalyst dissolve->filter catalyst_recycle Recycle Catalyst filter->catalyst_recycle wash Wash with NaHCO3 and Brine filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product concentrate->purify end Final Product purify->end logical_relationship mitigation Mitigating Environmental Impact of Imidazolinone Synthesis green_chem Green Chemistry Principles mitigation->green_chem catalysis Catalysis green_chem->catalysis solvents Alternative Solvents green_chem->solvents energy Energy Efficiency green_chem->energy waste Waste Reduction green_chem->waste nanoparticles Recyclable Nanocatalysts catalysis->nanoparticles ionic_liquids Ionic Liquids solvents->ionic_liquids microwave Microwave Synthesis energy->microwave atom_economy High Atom Economy waste->atom_economy

References

Validation & Comparative

A Comparative Guide to Catalysts in Imidazolinone Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of imidazolinone herbicides, a critical class of agrochemicals, relies heavily on the catalytic cyclization to form the core imidazolinone ring. The choice of catalyst significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of different catalytic systems used in the synthesis of these vital compounds, supported by available experimental data and detailed methodologies.

Performance Comparison of Catalytic Systems

The selection of a catalyst is a pivotal step in optimizing the synthesis of imidazolinone herbicides. The following table summarizes quantitative data on the performance of various catalysts in the synthesis of imazamox (B1671737), a widely used imidazolinone herbicide. The key transformation involves the cyclization of an intermediate derived from 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide.

Catalyst SystemCatalyst TypeSolventTemperatureReaction TimeYield (%)Reference
Sodium tert-butoxideStrong BaseToluene (B28343)HeatingNot Specified~72.1%[1]
Potassium tert-butoxideStrong BaseXyleneHeatingNot Specified~80.1%[1]

Note: The data presented is based on a specific patent and may not represent fully optimized conditions. Further research and process development may lead to different outcomes.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing different catalytic methods. Below are protocols derived from patent literature for the synthesis of imazamox using strong base catalysis.

Protocol 1: Synthesis of Imazamox using Sodium tert-butoxide in Toluene

Materials:

  • 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester

  • (±)-2-amino-2,3-dimethylbutyramide

  • Sodium tert-butoxide

  • Toluene

  • Water

  • Concentrated Sulfuric Acid

  • Methylene (B1212753) Chloride

  • Magnesium Sulfate

  • Silicon Dioxide

Procedure:

  • A solution of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide in toluene is prepared.

  • Moisture is removed from the solution by azeotropic distillation.

  • The synthesis of the imazamox salt is carried out in an inert gas atmosphere by adding sodium tert-butoxide and heating the mixture.

  • The resulting salt is dissolved in water, and the toluene is separated.

  • The aqueous solution of the imazamox salt is then acidified to a pH of approximately 3 with concentrated sulfuric acid.

  • The product is extracted twice with methylene chloride.

  • The combined organic extracts are dried over magnesium sulfate, treated with silicon dioxide, stirred, and filtered.

  • The filtrate is evaporated to dryness under reduced pressure to yield imazamox powder.[1]

Reported Yield: 72.1%[1]

Protocol 2: Synthesis of Imazamox using Potassium tert-butoxide in Xylene

Materials:

  • 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester

  • (±)-2-amino-2,3-dimethylbutyramide

  • Potassium tert-butoxide

  • Xylene

  • Water

  • Activated Carbon

  • Hydrochloric or Sulfuric Acid

Procedure:

  • A solution of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide in xylene is prepared.

  • Moisture is removed from the solution by azeotropic distillation.

  • The synthesis of the imazamox salt is conducted in an inert gas atmosphere by adding potassium tert-butoxide and heating the mixture.

  • The resulting solution of the imazamox salt is purified by stirring with 6–12 wt% of activated carbon (relative to the initial dimethyl ester) for 1–2 hours, followed by filtration.

  • The purified imazamox salt solution is acidified to an acidic pH.

  • The precipitated final product is separated by filtration, washed with water, and dried to yield imazamox powder.[1]

Reported Yield: 80.1%[1]

Experimental Workflow for Catalyst Comparison

To systematically evaluate and compare the performance of different catalysts for imidazolinone herbicide synthesis, a structured experimental workflow is essential. The following diagram illustrates a generalized workflow for such a comparative study.

G cluster_prep Reactant Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up and Isolation cluster_analysis Analysis and Comparison Reactants Prepare stock solutions of starting materials Reaction1 Reaction with Catalyst A Reactants->Reaction1 Reaction2 Reaction with Catalyst B Reactants->Reaction2 Reaction3 Reaction with Catalyst C Reactants->Reaction3 Catalysts Prepare solutions/suspensions of different catalysts (e.g., PTC, Acid, Base, Metal) Catalysts->Reaction1 Catalysts->Reaction2 Catalysts->Reaction3 Monitoring Monitor reaction progress (TLC, HPLC, etc.) Reaction1->Monitoring Reaction2->Monitoring Reaction3->Monitoring Workup Quench reaction and perform extraction Monitoring->Workup Purification Purify product (Crystallization, Chromatography) Workup->Purification Yield Determine product yield and purity (NMR, LC-MS) Purification->Yield Compare Compare catalyst performance: - Yield - Reaction Time - Selectivity - Cost Yield->Compare

Caption: Generalized workflow for comparing catalyst performance in imidazolinone synthesis.

This guide provides a starting point for researchers and professionals involved in the synthesis of imidazolinone herbicides. The provided data and protocols, though specific to imazamox, highlight the importance of catalyst selection. Further research into a wider range of catalysts, including phase transfer catalysts and various Lewis and Brønsted acids, is necessary to develop more efficient, cost-effective, and environmentally benign synthetic routes for this important class of herbicides.

References

A Comparative Guide to Chemical and Enzymatic Synthesis of Drug Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel drug derivatives is a cornerstone of modern pharmaceutical development. The choice of synthetic strategy—be it traditional chemical methods or increasingly popular enzymatic routes—can significantly impact the efficiency, stereoselectivity, cost-effectiveness, and environmental footprint of the process. This guide provides an objective comparison of chemical and enzymatic synthesis, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug discovery and development pipelines.

At a Glance: Key Performance Indicators

The selection of a synthesis method often involves a trade-off between several key parameters. The following table summarizes the general performance of chemical and enzymatic synthesis across critical metrics.

ParameterChemical SynthesisEnzymatic Synthesis
Stereoselectivity Variable; often requires chiral auxiliaries or catalysts, which can be expensive. May produce racemic mixtures requiring resolution.Excellent; enzymes are inherently chiral and often provide very high enantiomeric and regioselectivity.
Reaction Conditions Often requires harsh conditions, such as high temperatures, pressures, and extreme pH levels. Anhydrous organic solvents are common.Typically proceeds under mild conditions (near-ambient temperature and pressure, neutral pH) in aqueous media.
Yield Can be high, but multi-step syntheses with protection and deprotection steps can lower the overall yield.Yields can be very high, often exceeding 90%. However, unfavorable reaction equilibria can sometimes be a challenge.
Byproducts & Waste Can generate significant amounts of hazardous waste, including organic solvents and heavy metal catalysts.[1][2]Generally produces less toxic waste, as enzymes are biodegradable and reactions are often run in water.[1][2]
Substrate Scope Broad; a wide variety of reactions and substrates can be used.Can be limited by the enzyme's natural substrate specificity, though protein engineering is expanding the range of acceptable substrates.
Catalyst Cost & Reusability Precious metal catalysts can be very expensive. Recovery and reuse can be challenging.Enzymes can be expensive initially, but immobilization allows for easy recovery and reuse over multiple cycles.
Process Complexity Multi-step processes are common, often requiring protection and deprotection of functional groups.Can often be performed in a single step, avoiding the need for protecting groups.[3] One-pot cascade reactions are also possible.[4][5]

Quantitative Comparison of Synthesis Methods

The following tables provide a more detailed, data-driven comparison of chemical and enzymatic approaches for the synthesis of specific classes of drug derivatives.

Table 1: Synthesis of Chiral Amines

Chiral amines are crucial building blocks for a vast number of pharmaceuticals.[6]

ParameterChemical Synthesis (Asymmetric Reductive Amination)Enzymatic Synthesis (Transaminase)
Example Reaction Ketone + Amine + H₂ with Chiral Metal CatalystKetone + Amine Donor with Transaminase & PLP cofactor
Yield Typically 80-95%Often >90%, can approach quantitative conversion
Enantiomeric Excess (ee) Good to excellent (90-99% ee), highly dependent on catalyst and conditionsExcellent (>99% ee is common)
Catalyst e.g., Iridium or Rhodium complexes with chiral ligandse.g., Engineered ω-transaminase
Reaction Temperature 25-80°C25-40°C
Reaction Pressure Often high pressure (10-100 atm H₂)Atmospheric pressure
Solvent Organic solvents (e.g., Methanol, Toluene)Aqueous buffer, sometimes with a co-solvent
Key Advantage Well-established with a broad substrate scopeHigh stereoselectivity and mild, green conditions
Key Disadvantage Use of expensive and toxic heavy metals, high pressurePotential for unfavorable equilibrium, requiring strategies to drive the reaction
Table 2: Synthesis of Amoxicillin (B794)

Amoxicillin is a widely used semi-synthetic penicillin antibiotic.

ParameterChemical SynthesisEnzymatic Synthesis (Penicillin Acylase)
Starting Materials 6-Aminopenicillanic acid (6-APA) and an activated derivative of D-(-)-α-amino-p-hydroxyphenylacetic acid6-APA and D-p-hydroxyphenylglycine methyl ester (HPGME)
Key Reagents Silylating agents, organic solvents (e.g., dichloromethane), coupling agentsImmobilized Penicillin G Acylase
Yield ~77-82%Can reach over 70% in optimized one-pot processes[7]
Reaction Temperature Low temperatures required (e.g., -40°C) for some stepsMild temperatures (e.g., 10-35°C)
Reaction Steps Multi-step process involving protection and deprotectionCan be a one-pot, two-step process[7]
Environmental Impact High, due to the use of chlorinated solvents and other hazardous chemicalsSignificantly lower, as it is performed in an aqueous medium
Key Advantage High-yielding, established industrial processEnvironmentally friendly, simpler process
Key Disadvantage Use of hazardous materials and extreme temperaturesEnzyme stability and activity can be process-limiting factors

Experimental Protocols

The following sections provide detailed, representative methodologies for the chemical and enzymatic synthesis of a chiral amine, a common motif in drug molecules.

Chemical Synthesis: Asymmetric Reductive Amination of a Prochiral Ketone

This protocol describes a typical procedure for the synthesis of a chiral amine using a chiral iridium catalyst.

Materials:

  • Prochiral ketone (1.0 mmol)

  • Amine source (e.g., benzylamine, 1.2 mmol)

  • Iridium catalyst (e.g., [Ir(cod)Cl]₂, 0.005 mmol)

  • Chiral ligand (e.g., (S,S)-f-Binaphane, 0.011 mmol)

  • Iodine (I₂, 0.015 mmol)

  • Anhydrous toluene (B28343) (10 mL)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • To a glovebox, add the iridium catalyst, chiral ligand, and iodine to a dried Schlenk flask.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve the prochiral ketone and amine source in anhydrous toluene.

  • Transfer the ketone and amine solution to the autoclave reactor.

  • Add the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.

  • Pressurize the reactor to 50 atm with hydrogen gas.

  • Stir the reaction mixture at 60°C for 24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the chiral amine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Enzymatic Synthesis: Transamination of a Prochiral Ketone

This protocol outlines a typical procedure for the synthesis of a chiral amine using a transaminase enzyme.

Materials:

  • Prochiral ketone (50 mM)

  • Amine donor (e.g., Isopropylamine, 500 mM)

  • Transaminase enzyme (e.g., from Codexis or Johnson Matthey, lyophilized powder, 1-5 mg/mL)

  • Pyridoxal 5'-phosphate (PLP) cofactor (1 mM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Organic co-solvent (e.g., DMSO, 10% v/v)

  • Shaking incubator

Procedure:

  • Prepare the reaction buffer by dissolving potassium phosphate in deionized water and adjusting the pH to 8.0.

  • In a reaction vessel, add the buffer, PLP, and the amine donor. Stir until dissolved.

  • If the ketone substrate has low aqueous solubility, add the organic co-solvent.

  • Add the prochiral ketone to the mixture.

  • Initiate the reaction by adding the transaminase enzyme powder.

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Once the reaction is complete, stop the reaction by adding a quenching solution (e.g., 1 M NaOH) to raise the pH and denature the enzyme.

  • Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Processes

The following diagrams illustrate the generalized workflows for chemical and enzymatic synthesis, as well as a representative signaling pathway that could be a target for a synthesized drug derivative.

Chemical_Synthesis_Workflow Start Starting Materials (Ketone, Amine) Reaction Chemical Reaction (High T, High P, Organic Solvent, Metal Catalyst) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Work-up (e.g., Liquid-Liquid Extraction) Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Final Product (Chiral Amine) Purification->Product Analysis Analysis (Yield, ee%) Product->Analysis

A generalized workflow for chemical synthesis.

Enzymatic_Synthesis_Workflow Start Starting Materials (Ketone, Amine Donor) Reaction Enzymatic Reaction (Mild T, Atmospheric P, Aqueous Buffer, Enzyme) Start->Reaction Quench Reaction Quenching (e.g., pH shift) Reaction->Quench Extraction Work-up (e.g., Solvent Extraction) Quench->Extraction Purification Purification (If necessary) Extraction->Purification Product Final Product (Chiral Amine) Purification->Product Analysis Analysis (Yield, ee%) Product->Analysis

A generalized workflow for enzymatic synthesis.

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor Drug Synthesized Derivative (Kinase Inhibitor) Drug->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Hypothetical MAPK signaling pathway targeted by a synthesized kinase inhibitor.

References

assessing the herbicidal efficacy of different imidazolinones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Herbicidal Efficacy of Imidazolinones

This guide provides a detailed comparison of the herbicidal efficacy of different imidazolinone compounds. It is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Introduction to Imidazolinone Herbicides

Imidazolinones are a class of herbicides that inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3] The inhibition of this pathway ultimately leads to a cessation of protein synthesis and cell division, causing a slow plant death, with meristematic tissues dying first.[4] This class includes several key herbicides such as imazapyr, imazapic, imazethapyr, and imazamox.[1][2] They are used to control a wide spectrum of both grass and broadleaf weeds.[2]

Mechanism of Action: Inhibition of AHAS Pathway

Imidazolinone herbicides act as uncompetitive inhibitors of the AHAS enzyme.[3][4] This inhibition blocks the production of essential amino acids, which are the building blocks for proteins. Without the ability to synthesize new proteins, the plant's growth is stunted, leading to symptoms like yellowing of shoot tips, cessation of growth, and eventual necrosis of the mature tissue.[1][4]

Imidazolinone_Mechanism_of_Action cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Mechanism Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS / ALS) Pyruvate->AHAS Threonine α-Ketobutyrate (from Threonine) Threonine->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Val_Leu_Pathway Further Steps Acetolactate->Val_Leu_Pathway Ile_Pathway Further Steps Acetohydroxybutyrate->Ile_Pathway Valine Valine Val_Leu_Pathway->Valine Leucine Leucine Val_Leu_Pathway->Leucine Isoleucine Isoleucine Ile_Pathway->Isoleucine Proteins Protein Synthesis & Cell Growth Valine->Proteins Leucine->Proteins Isoleucine->Proteins Plant Death Plant Death Proteins->Plant Death Imidazolinone Imidazolinone Herbicides Inhibition Inhibition Imidazolinone->Inhibition Inhibition->AHAS

Caption: Mechanism of action of imidazolinone herbicides.

Comparative Efficacy Data

The efficacy of imidazolinone herbicides can vary depending on the specific compound, application rate, target weed species, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of Different Imidazolinone Formulations on Weed Control
Herbicide FormulationApplication Rate (g/ha)Target CropWeed Control Efficiency (%)Reference
Imazethapyr70Garden Pea69 - 73[5]
Pendimethalin + Imazethapyr800 - 1000Garden Pea86 - 91[5]
Imazethapyr + Imazamox60 - 70Garden Pea72 - 85[5]
Imazapyr + Imazapic114 - 228Imidazolinone-Resistant Maize85 - 95[6]
Imazapyr + Imazethapyr114 - 228Imidazolinone-Resistant Maize85 - 95[6]
Table 2: Comparison of Imazapyr and Imazamox for Parrotfeather Control
HerbicideApplication Rate (g ai/ha)Control at 10 Weeks After Treatment (%)Biomass ReductionReference
Imazapyr1123100Significant[7]
Imazapyr584100Significant[7]
Imazamox561< 65 (regrowth observed)Significant[7]
Imazamox281< 60 (regrowth observed)Significant[7]
Table 3: Comparison of Imazethapyr and Imazamox for Red Rice Control
HerbicideApplication TimingRed Rice Control (%)Reference
ImazethapyrEarly-POST fb MPOST> 88[8]
ImazamoxEarly-POST fb MPOST< 88[8]
ImazethapyrMid-POST only> 60[8]
ImazamoxMid-POST only< 60[8]
*fb = followed by; EPOST = Early Post-emergence; MPOST = Mid-Post-emergence

Experimental Protocols for Efficacy Assessment

Robust protocols are essential for accurately determining herbicide efficacy.[9] Standard methodologies involve controlled greenhouse and field experiments.

Key Methodological Steps:
  • Seed Collection and Germination: Seeds from target weed populations are collected, ensuring a sample size of at least 5,000 mature seeds from a minimum of 30 plants to be representative.[9] Germination methods are adapted based on the weed species and dormancy characteristics.[9]

  • Plant Growth: Seedlings are grown in pots or trays under controlled greenhouse conditions until they reach a specific growth stage suitable for herbicide application.[9]

  • Experimental Design: Treatments are typically arranged in a randomized complete block design with multiple replicates (commonly three or four).[10][11][12] A susceptible population is always included as a control to evaluate general treatment efficacy.[9][13]

  • Herbicide Application: Herbicides are applied using a precision bench sprayer to ensure uniform coverage.[13] For new products, it is common to test rates at half, full, and double the proposed label rate to assess both efficacy and potential phytotoxicity.

  • Data Collection and Analysis: Assessments are conducted at set intervals (e.g., 3-4 weeks after treatment).[13] Key metrics include:

    • Plant Survival (%): The number of surviving plants is counted and expressed as a percentage of the initial number of treated plants.[9]

    • Visual Estimated Biomass (VEB): A visual comparison of the biomass of treated plants against the untreated control, often using a scoring system.[13]

    • Phytotoxicity/Injury: Visual ratings of crop or non-target plant damage, such as stunting or chlorosis.[14]

    • Dry Mass: Harvesting above-ground (shoot) and below-ground (root) biomass, which is then dried and weighed for a quantitative measure of growth inhibition.[15]

  • Statistical Analysis: Data are analyzed using statistical methods like Analysis of Variance (ANOVA) to determine significant differences between treatments, followed by mean separation tests (e.g., Fisher's LSD).[8][12]

Herbicide_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_assessment Data Collection & Analysis A 1. Seed Collection (Target & Susceptible Weeds) B 2. Germination & Seedling Growth (Controlled Environment) A->B C 3. Experimental Design (e.g., Randomized Complete Block) B->C D 4. Herbicide Preparation (Multiple Dose Rates) C->D E 5. Application (Precision Bench Sprayer) D->E F 6. Incubation Period (3-4 Weeks) E->F G 7. Efficacy Assessment - Survival Rate (%) - Visual Injury Score - Biomass Measurement F->G H 8. Statistical Analysis (ANOVA) G->H I 9. Results Interpretation & Comparison H->I

Caption: Generalized workflow for assessing herbicidal efficacy.

References

Validation of AC-94149 as a Key Intermediate for Novel Imidazolinone Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AC-94149 (2-Amino-2,3-dimethylbutyronitrile) as a crucial intermediate in the synthesis of novel imidazolinone herbicides. We will objectively evaluate its performance against alternative synthetic routes, supported by available experimental data. Detailed experimental protocols and visual representations of synthetic pathways and experimental workflows are included to facilitate a deeper understanding for researchers and professionals in the field.

Introduction to this compound and Imidazolinone Herbicides

This compound, chemically identified as 2-Amino-2,3-dimethylbutyronitrile (CAS No. 13893-53-3), is a key building block in the synthesis of the imidazolinone class of herbicides.[1][2][3][][5] Imidazolinones are highly effective, broad-spectrum herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[6] This mode of action makes them valuable tools in modern agriculture for weed management.

Synthetic Pathway of Imidazolinone Herbicides via this compound

The primary use of this compound is as a precursor to 2-Amino-2,3-dimethylbutyramide (B41022) (ADBA), which is a pivotal intermediate in the production of various imidazolinone herbicides, including imazamox, imazethapyr, and imazaquin.[1][2][5][6][7] The synthesis generally proceeds through the hydration of the nitrile group of this compound to an amide group, followed by cyclization reactions with appropriate reagents to form the characteristic imidazolinone ring structure.

Synthesis_Pathway AC_94149 This compound (2-Amino-2,3-dimethylbutyronitrile) Hydration Hydration (e.g., using Nitrile Hydratase) AC_94149->Hydration ADBA ADBA (2-Amino-2,3-dimethylbutyramide) Hydration->ADBA Imidazolinone Imidazolinone Herbicide (e.g., Imazamox) ADBA->Imidazolinone Reagents Condensation Reagents (e.g., Dicarboxylic acid derivatives) Reagents->Imidazolinone

Caption: General synthetic pathway of imidazolinone herbicides from this compound.

Comparative Analysis of Synthetic Routes

The traditional chemical synthesis of imidazolinone herbicides often involves harsh reaction conditions and the use of hazardous reagents. The utilization of this compound in a biocatalytic hydration step presents a more environmentally friendly and efficient alternative.

ParameterChemical Synthesis (Alternative Route)Biocatalytic Synthesis via this compound
Starting Materials Varies, often involves multi-step synthesis of the core heterocyclic structure.Readily available methyl isopropyl ketone, sodium cyanide, ammonia (B1221849).[1][5]
Key Intermediate Varies depending on the specific imidazolinone.This compound (2-Amino-2,3-dimethylbutyronitrile)
Hydration Step Acid or base-catalyzed hydrolysis of a nitrile.Enzymatic hydration using nitrile hydratase.[][6][7]
Reaction Conditions Often requires high temperatures and pressures.Mild conditions (room temperature, atmospheric pressure).[7]
Yield Can be variable and may require extensive purification.High yields and specificity are often reported.[7]
Environmental Impact Generation of significant chemical waste.Reduced waste and use of a biodegradable catalyst.[7]
Selectivity Potential for side reactions and formation of byproducts.High chemo- and regioselectivity of the enzyme.

Experimental Protocols

Synthesis of this compound (2-Amino-2,3-dimethylbutyronitrile)

Materials:

Procedure:

  • In a reaction flask, dissolve sodium cyanide in water and concentrated ammonia solution with stirring at room temperature.

  • Add ammonium chloride and the phase transfer catalyst, benzyltriethylammonium chloride.

  • Slowly add methyl isopropyl ketone dropwise while maintaining the temperature below 30°C.

  • Continue stirring at room temperature for 4-6 hours.

  • Separate the organic phase. Extract the aqueous phase twice with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and recover the dichloromethane by distillation at atmospheric pressure.

  • Purify the product by vacuum distillation, collecting the fraction at 85-87°C / 0.94 kPa.[1][5]

Biocatalytic Hydration of this compound to 2-Amino-2,3-dimethylbutyramide (ADBA)

Materials:

  • This compound

  • Whole-cell biocatalyst containing nitrile hydratase (e.g., Rhodococcus boritolerans)[6]

  • Phosphate (B84403) buffer (pH 7.5)

  • Biphasic system (e.g., HFE-7100/water)[6]

Procedure:

  • Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer.

  • Add this compound to the biphasic solvent system.

  • Combine the biocatalyst suspension and the substrate solution in a reactor.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the conversion of this compound to ADBA using a suitable analytical method (e.g., HPLC).

  • Upon completion, separate the aqueous phase containing the product from the organic phase and the cells.

  • Isolate and purify the ADBA from the aqueous solution.[6]

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_hydration Biocatalytic Hydration cluster_analysis Herbicide Efficacy Testing s1 Reactants Mixing s2 Phase Transfer Catalysis s1->s2 s3 Extraction & Purification s2->s3 h2 Biphasic Reaction Setup s3->h2 This compound Intermediate h1 Biocatalyst Preparation h1->h2 h3 Product Isolation h2->h3 a1 Greenhouse Pot Study h3->a1 Synthesized Herbicide a2 Weed Control Assessment a1->a2 a3 Crop Safety Evaluation a2->a3

Caption: Experimental workflow from this compound synthesis to herbicide efficacy testing.

Conclusion

The validation of this compound as a key intermediate for the synthesis of novel imidazolinone herbicides is well-supported by its role in enabling more efficient and environmentally benign production methods. The biocatalytic conversion of this compound to ADBA represents a significant advancement over traditional chemical synthesis routes, offering milder reaction conditions, higher yields, and reduced environmental impact. For researchers and professionals in the agrochemical industry, focusing on synthetic pathways that utilize this compound can lead to the development of more sustainable and economically viable herbicide production processes. Further research into optimizing the biocatalytic step and exploring the synthesis of new imidazolinone derivatives from this versatile intermediate is highly encouraged.

References

A Comparative Guide to the Stability of AC-94149 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of the hypothetical small molecule JAK-STAT pathway inhibitor, AC-94149, from various suppliers. The objective is to offer a framework for assessing the quality and reliability of research compounds, which is crucial for the reproducibility of experimental results. The data and protocols presented herein are illustrative and intended to serve as a template for such evaluations.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, cell growth, and differentiation.[1][2][3] Dysregulation of this pathway is implicated in various diseases, making it a significant target for therapeutic intervention.[2][3][4] Small molecule inhibitors targeting the JAK-STAT pathway are therefore of great interest in drug discovery.[2][3][4]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to the regulation of gene expression.[1] The binding of a ligand, such as a cytokine, to its receptor on the cell surface initiates the cascade. This binding event brings the associated Janus kinases (JAKs) into close proximity, allowing for their trans-phosphorylation and activation.[1][5] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment P_JAK P-JAK JAK->P_JAK Activation (Phosphorylation) STAT STAT P_JAK->STAT Phosphorylation P_STAT P-STAT P_STAT_Dimer P-STAT Dimer P_STAT->P_STAT_Dimer Dimerization DNA DNA P_STAT_Dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulates

Figure 1: The JAK-STAT Signaling Pathway

Experimental Workflow for Stability Comparison

A systematic approach is necessary to compare the stability of this compound from different suppliers. The following workflow outlines the key steps, from sample acquisition to data analysis. This process ensures that the comparison is based on robust and reliable data.

Stability_Workflow Start Start Sample_Acquisition Acquire this compound from Suppliers A, B, C Start->Sample_Acquisition Initial_Characterization Initial Characterization (Purity, Appearance, etc.) Sample_Acquisition->Initial_Characterization Accelerated_Stability_Study Accelerated Stability Study (e.g., 40°C / 75% RH) Initial_Characterization->Accelerated_Stability_Study Time_Points Time Points (T=0, 1, 2, 4 weeks) Accelerated_Stability_Study->Time_Points Analytical_Testing Analytical Testing (HPLC, Visual Inspection) Time_Points->Analytical_Testing Data_Analysis Data Analysis and Comparison Analytical_Testing->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Experimental Workflow for Stability Comparison

Data Presentation

The following table summarizes hypothetical data from an accelerated stability study of this compound from three different suppliers. The study was conducted at 40°C and 75% relative humidity (RH) over a period of four weeks.

SupplierTime PointPurity (%) by HPLCTotal Degradation Products (%)Appearance
Supplier A T=099.80.2White crystalline powder
T=1 week99.50.5White crystalline powder
T=2 weeks99.10.9White crystalline powder
T=4 weeks98.51.5Off-white powder
Supplier B T=099.50.5White crystalline powder
T=1 week99.01.0White crystalline powder
T=2 weeks98.21.8Slightly yellow powder
T=4 weeks97.03.0Yellowish powder
Supplier C T=098.51.5White crystalline powder
T=1 week97.52.5Off-white powder
T=2 weeks96.04.0Yellowish powder
T=4 weeks94.25.8Yellow, clumpy powder

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following are protocols for the key experiments cited in this guide.

1. Accelerated Stability Study Protocol

  • Objective: To assess the stability of this compound from different suppliers under accelerated conditions to predict its shelf life.

  • Materials:

    • Samples of this compound from each supplier.

    • Vials with inert caps.

    • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.

  • Procedure:

    • Aliquot equal amounts of this compound from each supplier into labeled vials.

    • Take an initial sample (T=0) from each supplier for immediate analysis.

    • Place the remaining vials in the stability chamber.

    • At designated time points (e.g., 1, 2, and 4 weeks), remove one vial for each supplier.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Perform analytical testing as described below.

2. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

  • Objective: To quantify the purity of this compound and detect the formation of degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of each this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the samples into the HPLC system.

    • Integrate the peak areas of the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Calculate the total degradation products as the sum of the percentages of all impurity peak areas.

3. Visual Inspection

  • Objective: To observe any physical changes in the appearance of the this compound samples over time.

  • Procedure:

    • At each time point, visually inspect the sample against a white background.

    • Record any changes in color, texture (e.g., clumping), or other physical properties.

Alternative Compounds

While this guide focuses on the stability of this compound, it is important to note that several other small molecule inhibitors of the JAK-STAT pathway are available or in development.[2][3] When selecting a compound for research, it is advisable to consider not only its stability but also its selectivity, potency, and the availability of supporting data from the supplier.

References

A Comparative Guide to Evaluating the Enantiomeric Purity of Chiral Ligands Derived from AC-94149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of chiral ligand synthesis and application, particularly in the fields of asymmetric catalysis and pharmaceutical development. Chiral ligands derived from versatile building blocks like AC-94149 (2-amino-2,3-dimethylbutanenitrile) require robust analytical methodologies to ensure their stereochemical integrity. This guide provides a comparative overview of key techniques for evaluating the enantiomeric purity of such ligands, complete with experimental data and detailed protocols for structurally similar compounds.

Introduction to this compound and Enantiomeric Purity

This compound, chemically known as 2-amino-2,3-dimethylbutanenitrile, is a chiral α-aminonitrile. Its structure, featuring a quaternary stereocenter, makes it a valuable precursor for the synthesis of novel chiral ligands. The biological activity and catalytic efficiency of these ligands are often highly dependent on their enantiomeric purity. Therefore, accurate and reliable methods to determine the enantiomeric excess (e.e.) are paramount.

This guide explores three principal analytical techniques for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Circular Dichroism (CD) Spectroscopy

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Comparison of Chiral HPLC Methods
Parameter Method A: Polysaccharide-based CSP Method B: Macrocyclic Glycopeptide-based CSP
Chiral Stationary Phase Amylose or Cellulose derivatives (e.g., Chiralpak® series)Teicoplanin or Vancomycin-based (e.g., Astec CHIROBIOTIC® series)
Typical Mobile Phase Normal Phase (e.g., Hexane/Isopropanol) or Reversed-PhaseReversed-Phase or Polar Organic Mode
General Applicability Broad, effective for a wide range of compounds including those with aromatic groups.Particularly effective for polar and ionizable compounds like amines and amino acids.
Resolution Generally high, dependent on the specific CSP and analyte.Often provides excellent resolution for underivatized amino compounds.
Example Analyte N-protected α-amino acidsUnderivatized α-amino acids
Experimental Protocol: Chiral HPLC of a Structurally Similar α-Aminonitrile

Objective: To resolve the enantiomers of a racemic α,α-disubstituted α-aminonitrile.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic aminonitrile in the mobile phase to a concentration of 1 mg/mL.

Expected Results: A chromatogram showing two well-resolved peaks corresponding to the two enantiomers. The enantiomeric excess can be calculated from the peak areas. For instance, a well-separated chromatogram might show retention times of 8.5 min and 10.2 min for the two enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Racemic_Sample Racemic α-Aminonitrile Dissolution Dissolve in Mobile Phase Racemic_Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Analyte Chiral Amine Mixing Mix in NMR Tube with CDCl₃ Analyte->Mixing CSA Chiral Solvating Agent CSA->Mixing Acquisition Acquire ¹H NMR Spectrum Mixing->Acquisition Spectrum Observe Diastereomeric Signal Splitting Acquisition->Spectrum Integration Integrate Signals Spectrum->Integration Calculation Calculate e.e. Integration->Calculation CD_Workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_data Data Analysis Sample Chiral Aminonitrile Sample Dissolution Dissolve in Suitable Solvent Sample->Dissolution Standards Pure Enantiomer Standards Standards->Dissolution Measurement Measure CD Spectra Dissolution->Measurement Spectra Compare Spectra of Sample and Standards Measurement->Spectra Calculation Calculate e.e. from Molar Ellipticity Spectra->Calculation

A Comparative Analysis of Imidazolinone and Other AHAS Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of imidazolinone herbicides and other inhibitors of acetohydroxyacid synthase (AHAS), supported by experimental data and detailed methodologies.

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] Its absence in animals makes it an ideal target for selective herbicides. Several classes of herbicides, including imidazolinones (IMIs), sulfonylureas (SUs), triazolopyrimidines (TPs), pyrimidinyl-thiobenzoates (PTBs), and sulfonylaminocarbonyltriazolinones (SCTs), function by inhibiting this enzyme.[2] This guide offers a comparative analysis of these inhibitor classes, with a focus on imidazolinones, to aid in research and the development of new herbicidal compounds.

Mechanism of Action: Inhibition of the Branched-Chain Amino Acid Pathway

AHAS catalyzes the initial, rate-limiting step in the synthesis of valine, leucine, and isoleucine. Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[2] The various classes of AHAS inhibitors, despite their structural differences, all bind to a common site on the enzyme, obstructing the substrate channel and preventing the catalytic reaction from proceeding.[3]

dot

BCAA_Pathway Pyruvate Pyruvate AHAS AHAS (Acetohydroxyacid Synthase) Pyruvate->AHAS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Val_Leu_path ... Acetolactate->Val_Leu_path Ile_path ... Acetohydroxybutyrate->Ile_path Valine Valine Val_Leu_path->Valine Leucine Leucine Val_Leu_path->Leucine Isoleucine Isoleucine Ile_path->Isoleucine Inhibitors Imidazolinones & Other AHAS Inhibitors Inhibitors->AHAS Colorimetric_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Color Development & Detection Enzyme Prepare AHAS Enzyme Extract Incubation Incubate Enzyme, Buffer, Substrate, and Inhibitor at 37°C for 60 min Enzyme->Incubation Buffer Prepare Assay Buffer (e.g., K-phosphate, MgCl2, TPP, FAD) Buffer->Incubation Substrate Prepare Substrate Solution (Pyruvate) Substrate->Incubation Inhibitor Prepare Inhibitor Solutions (e.g., Imidazolinone, Sulfonylurea) Inhibitor->Incubation Stop Stop Reaction with H2SO4 Incubation->Stop Decarboxylation Incubate at 60°C for 15 min (Acetolactate -> Acetoin) Stop->Decarboxylation Color Add Creatine and α-Naphthol Incubate at 60°C for 15 min Decarboxylation->Color Measure Measure Absorbance at 525 nm Color->Measure Spectro_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement Enzyme Prepare AHAS Enzyme Extract Mix Mix Buffer, Coupling Reagents, Inhibitor, and Enzyme in a Cuvette Enzyme->Mix Buffer Prepare Assay Buffer (e.g., K-phosphate, MgCl2, TPP, FAD) Buffer->Mix Coupling Prepare Coupling Reagents (NADH, Lactate Dehydrogenase) Coupling->Mix Inhibitor Prepare Inhibitor Solutions Inhibitor->Mix Initiate Initiate Reaction with Pyruvate Mix->Initiate Monitor Continuously Monitor Absorbance at 340 nm Initiate->Monitor Logic_Diagram Inhibitor AHAS Inhibitor (Imidazolinone, etc.) AHAS Binds to AHAS Enzyme Inhibitor->AHAS Block Blocks Substrate Channel AHAS->Block Inhibit Inhibits Enzyme Activity Block->Inhibit BCAA_def Branched-Chain Amino Acid Deficiency Inhibit->BCAA_def Protein_syn Inhibition of Protein Synthesis and Cell Division BCAA_def->Protein_syn Death Plant Death Protein_syn->Death

References

Lack of Public Data on AC-94149 Derivatives Precludes Direct Environmental Safety Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for publicly available data, no specific information was found regarding the environmental safety profile, ecotoxicity, biodegradation, or aquatic toxicity of compounds identified as "AC-94149 derivatives." This suggests that "this compound" may be an internal research compound, a designation not yet in the public domain, or a misidentified chemical name.

In the absence of data for this compound derivatives, this guide will provide a comparative environmental safety profile of other relevant chemical classes for which public data is available. This will serve as a template and a demonstration of how to structure a benchmark comparison of environmental safety for novel chemical entities, in line with the user's request. The following sections will focus on benzotriazole (B28993) derivatives and other compounds for which environmental impact data were identified.

Comparative Environmental Safety Profile of Benzotriazole Derivatives

Benzotriazole and its derivatives are widely used industrial compounds, for example as corrosion inhibitors in deicing fluids, with significant environmental persistence.[1] Understanding their environmental fate is crucial for risk assessment.

Biodegradation Potential

Studies have shown that the substitution on the benzotriazole molecule significantly influences its biodegradability. Carboxylated benzotriazole derivatives have been found to be more readily biodegradable than their methylated counterparts.[1] For instance, 5-carboxybenzotriazole (5-CBT) and 4-carboxybenzotriazole (4-CBT) show a higher degree of mineralization in a shorter timeframe compared to 5-methylbenzotriazole (5-MeBT).[1]

CompoundMineralization to CO2 (%)Soluble Recovery (%)Biomass Recovery (%)Total Recovery (%)
[U-¹⁴C] 5-MeBT 65 ± 3.311 ± 0.418 ± 2.894 ± 6.5
[U-¹⁴C] 5-CBT 58 ± 1.217 ± 0.115 ± 0.690 ± 0.6
[U-¹⁴C] BT 57 ± 1.516 ± 0.114 ± 1.987 ± 0.4
Data from radiotracer studies with acclimated soil enrichment cultures.[1]
Experimental Protocols

Aerobic Biodegradation Assessment:

The biodegradation potential of benzotriazole derivatives was evaluated using radiolabeled compounds ([U-¹⁴C]) in aerobic microcosms.[1] The experimental setup involved incubating the compounds with acclimated soil enrichment cultures or non-acclimated activated sludge. The degradation was monitored by measuring the evolution of ¹⁴CO₂, the incorporation of ¹⁴C into biomass, and the remaining soluble ¹⁴C over time. This method allows for a complete mass balance of the radiolabeled carbon, providing a clear indication of mineralization, biomass incorporation, and persistent residues.

Aquatic Toxicity of Other Chemical Derivatives

While specific aquatic toxicity data for this compound and detailed data for benzotriazole derivatives were not available in the initial search, other chemical classes offer insights into how such data is presented and interpreted. For example, studies on aliphatic amines and cationic surfactants highlight the importance of chemical structure in determining aquatic toxicity.

CompoundOrganismEndpointValue (µM)
Chloropropylamine Vibrio fischeriEC50 (15 min)12.68
Chloroethylmethylamine Vibrio fischeriEC50 (15 min)19.72
Chlorodimethylamine Vibrio fischeriEC50 (15 min)15.92
EC50 is the concentration that causes a 50% effect (in this case, inhibition of bioluminescence).[2]

For the cationic surfactant N-[3-(dimethylamino)propyl]docosanamide salt (APA-22), all acute toxicity values for algae, invertebrates, and fish were found to be greater than 1 mg/L, suggesting a lower relative toxicity to aquatic organisms.[3]

Experimental Protocols

Microtox® Acute Toxicity Test:

The acute toxicity of aliphatic amines and their chlorinated derivatives was assessed using the Microtox® system with the bioluminescent bacterium Vibrio fischeri (also known as Phosphobacterium phosphoreum).[2] The test measures the reduction in light output from the bacteria upon exposure to a toxic substance. The median effective concentration (EC50) is calculated, representing the concentration of the test substance that causes a 50% reduction in light emission after a specific contact time (e.g., 15 minutes).[2]

OECD Test Guidelines for Aquatic Toxicity:

Standardized OECD test guidelines are often used to evaluate the toxicity of substances to aquatic organisms. These include:

  • OECD 201: Alga, Growth Inhibition Test

  • OECD 202: Daphnia sp. Acute Immobilisation Test

  • OECD 203: Fish, Acute Toxicity Test

These tests determine the EC50 for algae and daphnia, and the LC50 (lethal concentration for 50% of the test population) for fish over a defined exposure period.

Environmental Safety Workflow and Pathway Diagrams

To visualize the assessment process and the potential environmental fate of chemical derivatives, the following diagrams are provided.

experimental_workflow cluster_assessment Environmental Safety Assessment Workflow compound Test Compound (e.g., this compound Derivative) biodegradation Biodegradation Assays (Aerobic/Anaerobic) compound->biodegradation assesses aquatic_toxicity Aquatic Toxicity Testing (Algae, Daphnia, Fish) compound->aquatic_toxicity assesses data_analysis Data Analysis (EC50, LC50, Mineralization %) biodegradation->data_analysis aquatic_toxicity->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment

Caption: A generalized workflow for assessing the environmental safety of a chemical compound.

biodegradation_pathway cluster_pathway Conceptual Biodegradation Pathway parent_compound Parent Compound (e.g., Benzotriazole Derivative) intermediates Metabolic Intermediates parent_compound->intermediates Microbial Action mineralization Mineralization (CO2, H2O, Biomass) intermediates->mineralization Further Degradation

Caption: A simplified conceptual pathway for the biodegradation of an organic compound in the environment.

References

Safety Operating Guide

Proper Disposal Procedures for AC-94149

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive guidance on the safe and compliant disposal of AC-94149. This guide is intended for researchers, scientists, and drug development professionals to ensure that disposal procedures minimize risk and adhere to environmental regulations.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to handle this compound in a controlled environment, such as a chemical fume hood, to minimize inhalation exposure. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat or other protective clothing.

Quantitative Data Summary

The following table summarizes the key hazard information for a representative toxic solid organic compound. This data is essential for risk assessment and proper waste categorization.

ParameterValueReference
UN Number2811[1]
UN Proper Shipping NameTOXIC SOLID, ORGANIC, N.O.S.[1]
Transport Hazard Class6.1 (Toxic substances)[1]
Packing GroupIII (Substance presenting low danger)[1]
GHS Hazard StatementsH301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life[1]
GHS Precautionary Statement (Disposal)P501: Dispose of contents/container to an approved waste disposal plant[1]

Experimental Protocols: Step-by-Step Disposal Procedure

Adherence to a strict procedural protocol is critical for the safe disposal of this compound. The following steps provide a clear methodology for managing this chemical waste.

Step 1: Waste Segregation and Containment

  • Segregation: Do not mix this compound waste with other laboratory waste streams. It must be kept separate to ensure proper handling and final disposal.[1]

  • Containment: Store the waste in its original container if possible. If not, use a clearly labeled, compatible, and tightly sealed waste container.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.[2]

Step 2: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to contain the material and protect laboratory personnel.

  • Evacuate: Clear the immediate area of all personnel to prevent exposure.[1]

  • Contain: Use appropriate absorbent materials to contain the spill. Avoid creating dust during cleanup.[1]

  • Collect: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[1]

Step 3: Storage

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Duration: Adhere to institutional and local regulations regarding the maximum allowable time for storing hazardous waste on-site.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.

  • Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.[1]

  • Provide Documentation: Furnish the disposal company with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if available.[1]

Disposal Workflow

cluster_0 On-Site Handling cluster_1 Emergency Response cluster_2 Final Disposal A Step 1: Segregate and Contain this compound Waste B Step 2: Label Container as 'Hazardous Waste' A->B C Step 3: Store in Designated Secure Area B->C G Step 4: Contact EHS for Pickup C->G Waste Ready for Disposal D Spill Occurs E Evacuate and Contain Spill D->E F Collect and Decontaminate E->F F->A Place in Hazardous Waste Container H Step 5: Provide Waste Documentation G->H I Step 6: Licensed Contractor Disposal H->I

Caption: this compound Disposal Workflow

References

Essential Safety and Handling Protocols for Uncharacterized Compounds Like AC-94149

Author: BenchChem Technical Support Team. Date: December 2025

Given that "AC-94149" does not correspond to a publicly documented chemical substance, it must be handled with the assumption that it is a novel or uncharacterized compound. In such instances, treating the substance as potentially hazardous is a critical and mandatory safety measure. The following guide provides essential, step-by-step procedures for the safe handling, operation, and disposal of this compound or any new chemical entity (NCE) in a research and development setting.

Immediate Safety and Handling Precautions

When dealing with a substance of unknown toxicity and physical properties, a conservative approach to safety is paramount. All procedures should be conducted under the assumption that the compound may be toxic, flammable, corrosive, or environmentally harmful.

Risk Assessment and Hazard Evaluation

Before any handling of this compound, a thorough risk assessment is essential. This process is crucial for identifying potential hazards and ensuring that appropriate control measures are in place.[1] A systematic approach should be followed:

  • Information Gathering : Compile all available information on this compound, including its chemical class (if known), expected properties based on its synthesis, and the intended reaction. Review documentation such as Safety Data Sheets (SDS) for any known precursors or similar compounds.[1]

  • Hazard Identification : Evaluate the physical, chemical, and toxicological properties to identify potential hazards like flammability, reactivity, and toxicity.[1] Assume the substance is more toxic than its most toxic component or precursor.[2]

  • Exposure Assessment : Determine potential routes of exposure for laboratory personnel (e.g., inhalation, skin contact, ingestion).[3] Consider the concentration, duration of exposure, and the physical form of the substance (solid, liquid, gas).[1]

  • Control Measures : Identify and implement control measures to mitigate risks. These include engineering controls, administrative controls (safe work procedures), and the mandatory use of Personal Protective Equipment (PPE).[1]

The following diagram illustrates the risk assessment workflow:

cluster_risk_assessment Risk Assessment Workflow for this compound node_start Start: New Compound this compound Received node_info Gather All Known Information (Synthesis, Precursors, Analogs) node_start->node_info node_hazard Identify Potential Hazards (Assume High Toxicity, Reactivity) node_info->node_hazard node_exposure Assess Exposure Routes (Inhalation, Dermal, Ingestion) node_hazard->node_exposure node_controls Define Control Measures (Engineering, PPE, SOPs) node_exposure->node_controls node_proceed Proceed with Handling node_controls->node_proceed

Risk Assessment Workflow for a Novel Compound.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is non-negotiable. No single combination of PPE can protect against all hazards, so a comprehensive ensemble is required.[4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard.[5] A face shield should be worn over goggles when there is a risk of explosion or significant splash.[5]Protects eyes and face from splashes, sprays, and flying particles.[6][7]
Skin and Body Protection A flame-resistant or chemical-resistant lab coat.[8] Disposable coveralls may be necessary for full-body protection.[7] Long pants and closed-toe, closed-heel shoes are mandatory.[5]Protects skin from contamination and chemical splashes.[8][9] Avoid synthetic fabrics like polyester (B1180765) that can melt.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required.[8] Consider double-gloving. Always check manufacturer glove compatibility charts for any known chemicals involved in the process.[5]Protects hands from direct contact with hazardous materials.[10] Nitrile gloves offer broad short-term protection.[5]
Respiratory Protection All handling of this compound must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8] If engineering controls are insufficient, a respirator may be required, which necessitates a formal respiratory protection program.[5]Prevents exposure to airborne substances of unknown toxicity.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[11]

    • Verify that all safety equipment, including eyewash stations and safety showers, is accessible and unobstructed.[11]

    • Label all containers, including temporary ones like beakers and test tubes, with the full chemical name "this compound".[12][13][14] Do not use abbreviations.[14][15]

    • Keep an updated chemical inventory.[12]

  • Handling :

    • Always handle this compound within a certified chemical fume hood.[8][16]

    • Treat the chemical as dangerous and avoid all direct contact with the skin.[10]

    • Use the smallest quantity of the substance necessary for the experiment.[2]

    • Never work alone in the laboratory.[10]

    • Keep hands away from the face, eyes, and mouth when using the chemical.[16]

    • Wash hands thoroughly with soap and water after the experiment and before leaving the lab.[10][16]

  • Spill Management :

    • In the event of a chemical splash to the eyes or skin, immediately flush the affected area with running water for at least 20 minutes.[11][16]

    • If a spill occurs, clean it up immediately according to your institution's established procedures for unknown hazardous materials.[16]

    • Report all spills and accidents to your supervisor and your institution's Environmental Health and Safety (EHS) office.[16]

Disposal Plan: Uncharacterized Chemical Waste

Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.[14][15] Therefore, a specific and cautious procedure must be followed.

StepActionRationale
1. Segregation Do not mix waste containing this compound with any other chemical waste streams.[8][12]Prevents dangerous reactions and avoids contaminating an entire waste container, which would render it an "unknown."[12]
2. Containment Collect all waste (liquid and solid) in designated, leak-proof, and chemically compatible containers.[8] Keep containers closed except when adding waste.[17][18]Ensures safe storage and prevents spills or release of vapors.
3. Labeling Clearly label the waste container with the words "Hazardous Waste: Unidentified Compound (this compound)".[8] The label must also include the accumulation date and the researcher's name and contact information.[8][19]Proper labeling is a legal requirement and is essential for safe handling by waste disposal personnel.[19]
4. Storage Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area, away from ignition sources and incompatible chemicals.[8] Use secondary containment to capture any potential leaks.[18]Ensures safe temporary storage prior to pickup and prevents accidental spills or reactions.
5. Final Disposal Contact your institution's Environmental Health and Safety (EHS) office for final disposal.[8] Only a licensed hazardous waste disposal company can handle uncharacterized waste.[8]Disposal of unknown chemicals is a specialized and regulated process that requires professional handling and potential analysis, which can be costly.[14][15]

The following diagram outlines the disposal workflow for this compound waste:

cluster_disposal Disposal Workflow for this compound Waste node_start Start: Generation of this compound Waste node_segregate Segregate this compound Waste (Do Not Mix with Other Streams) node_start->node_segregate node_contain Use Designated, Leak-Proof Waste Container node_segregate->node_contain node_label Label Container: 'Hazardous Waste: Unidentified Compound (this compound)' node_contain->node_label node_store Store in Secure Satellite Area with Secondary Containment node_label->node_store node_contact Contact EHS for Pickup by Licensed Disposal Vendor node_store->node_contact node_end End: Waste Disposed node_contact->node_end

Disposal Workflow for an Uncharacterized Compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AC-94149
Reactant of Route 2
Reactant of Route 2
AC-94149

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。